molecular formula C20H32O3 B1213858 (±)14,15-Epoxyeicosatrienoic acid CAS No. 197508-62-6

(±)14,15-Epoxyeicosatrienoic acid

カタログ番号: B1213858
CAS番号: 197508-62-6
分子量: 320.5 g/mol
InChIキー: JBSCUHKPLGKXKH-ILYOTBPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14,15-Epoxy-5,8,11-eicosatrienoic acid, commonly known as 14,15-EET, is a primary metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenase enzymes, such as those in the CYP2C and CYP2J subfamilies . This epoxyeicosatrienoic acid is an endogenous lipid mediator that functions as a potent signaling molecule in numerous physiological processes . Its mechanism of action involves being produced in cells in response to stimuli, after which it acts as an autocrine or paracrine agent to regulate nearby cells . A key pathway for its inactivation is rapid metabolism by soluble epoxide hydrolase (sEH) to the corresponding dihydroxyeicosatrienoic acid (DHET), which is generally less active . 14,15-EET holds significant research value for its multifaceted biological roles. It is widely studied in the context of cardiovascular physiology and protection , where it demonstrates vasodilatory effects, helps lower blood pressure, and provides protection from ischemic injury . Furthermore, it exhibits anti-inflammatory properties in blood vessels and can inhibit platelet aggregation , reducing the risk of blood clot formation . Other critical areas of investigation include its function in stimulating angiogenesis (blood vessel formation), promoting axon growth in neurons, and maintaining penile erection . Researchers utilize this compound to explore these pathways in model systems, providing insights into potential therapeutic strategies for cardiovascular diseases, inflammation, and neuropathic pain. This product is supplied as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

特性

CAS番号

197508-62-6

分子式

C20H32O3

分子量

320.5 g/mol

IUPAC名

(5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-

InChIキー

JBSCUHKPLGKXKH-ILYOTBPNSA-N

異性体SMILES

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

正規SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

物理的記述

Solid

ピクトグラム

Irritant

同義語

14,15-EET
14,15-epoxy-5,8,11-eicosatrienoic acid
14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer
14,15-epoxyeicosatrienoic acid
14,15-oxido-5,8,11-eicosatrienoic acid

製品の起源

United States

Foundational & Exploratory

(±)14,15-Epoxyeicosatrienoic Acid: A Technical Guide to its Discovery, History, and Core Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of (±)14,15-Epoxyeicosatrienoic acid (14,15-EET), a key signaling molecule in various physiological processes. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, details its principal biological functions, and offers in-depth protocols for its study.

Discovery and History

The journey to the discovery of 14,15-Epoxyeicosatrienoic acid is rooted in the broader exploration of arachidonic acid metabolism. In the early 1980s, researchers began to uncover pathways beyond the well-established cyclooxygenase and lipoxygenase cascades. A pivotal moment came with the identification of a third pathway mediated by cytochrome P450 (CYP) enzymes.

Groundbreaking work by Capdevila, Estabrook, and their colleagues in 1981 and 1982 demonstrated that rat liver microsomes could oxidize arachidonic acid to a variety of products, including hydroxyeicosatetraenoic acids (HETEs)[1][2][3][4]. This discovery opened the door to a new class of bioactive lipid mediators. Subsequent research identified that in addition to hydroxylations, CYP enzymes, specifically a subset termed epoxygenases, could catalyze the formation of epoxide derivatives of arachidonic acid. These were named epoxyeicosatrienoic acids (EETs).

Four regioisomers of EETs were identified, corresponding to the epoxidation of each of the four double bonds in arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[5]. 14,15-EET, formed by the epoxidation of the ω-6 double bond, quickly garnered significant interest due to its potent biological activities.

The stereoselective synthesis of EETs, including 14,15-EET, was crucial for the detailed investigation of their biological functions. The work of E.J. Corey and J.R. Falck in the 1980s provided the synthetic methodologies necessary to produce these compounds in the laboratory, paving the way for extensive pharmacological studies[6].

A critical aspect of 14,15-EET biology is its metabolism. It is primarily hydrated by the enzyme soluble epoxide hydrolase (sEH) to its corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[7]. This metabolic inactivation has made the development of sEH inhibitors a key strategy for potentiating the endogenous effects of 14,15-EET.

Core Biological Functions and Signaling Pathways

14,15-EET is a pleiotropic signaling molecule involved in the regulation of vascular tone, inflammation, and angiogenesis. Its actions are mediated through various signaling pathways, often initiated by interaction with cell surface or nuclear receptors.

Vasodilation

14,15-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF)[8]. It acts directly on vascular smooth muscle cells to cause relaxation.

Signaling Pathway: The vasodilatory effect of 14,15-EET is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa). This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing smooth muscle relaxation. Evidence suggests that 14,15-EET may interact with a G-protein coupled receptor (GPCR), leading to the activation of Gαs, stimulation of adenylyl cyclase, and an increase in cyclic AMP (cAMP), which can then activate Protein Kinase A (PKA) to phosphorylate and open BKCa channels[9][10][11].

cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET GPCR GPCR EET->GPCR Gas Gαs GPCR->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA BKCa BKCa Channel PKA->BKCa Phosphorylation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

14,15-EET-mediated Vasodilation Pathway
Anti-inflammation

14,15-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.

Signaling Pathway: 14,15-EET has been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, 14,15-EET blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. Additionally, 14,15-EET can exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7].

cluster_Cell Inflammatory Cell EET 14,15-EET IKK IKK EET->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Anti-inflammatory Action of 14,15-EET via NF-κB Inhibition
Angiogenesis

14,15-EET plays a pro-angiogenic role by promoting the proliferation, migration, and tube formation of endothelial cells.

Signaling Pathway: A key mechanism underlying 14,15-EET-induced angiogenesis involves the activation of the Src tyrosine kinase and the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3)[12][13]. Activated STAT3 translocates to the nucleus and induces the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor[12][13][14][15].

cluster_EC Endothelial Cell EET 14,15-EET Src Src EET->Src STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation VEGF VEGF Expression Nucleus->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

14,15-EET-induced Angiogenesis via Src/STAT3/VEGF Pathway

Quantitative Data

The biological activity of 14,15-EET and its analogs has been quantified in various assays. The following tables summarize key data for vasodilation and sEH inhibition.

Table 1: Vasodilatory Potency of 14,15-EET and its Analogs in Bovine Coronary Arteries

CompoundED50 (μM)Maximum Relaxation (%)Reference
(±)14,15-EET2.285[16]
14(S),15(R)-EETMore potent than 14(R),15(S)-EET-[2]
14,15-EET-methyl esterActive-[2]
14,15-EET-methylsulfonimideActive-[2]
Oxamide 16 analog1.7-[16]
N-iPr-amide 20 analog1.7-[16]
Unsubstituted urea (B33335) 12 analog3.5-[16]

Table 2: Inhibitory Potency of sEH Inhibitors

InhibitorIC50 (nM)Reference
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)3[16]
Unsubstituted urea 12 analog16[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of 14,15-EET.

Vasodilation Assay in Bovine Coronary Arteries

This protocol details the measurement of isometric tension in isolated bovine coronary artery rings to assess the vasodilatory effects of 14,15-EET.

Materials:

  • Bovine hearts

  • Krebs-bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • (±)14,15-EET and analogs

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Obtain fresh bovine hearts from a local abattoir and isolate the left anterior descending coronary artery.

  • Dissect the artery into 3-5 mm rings, taking care to not damage the endothelium.

  • Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 90 minutes under a resting tension of 3-5 g, with buffer changes every 15-20 minutes.

  • Pre-constrict the rings with a submaximal concentration of U46619 to achieve a stable contraction.

  • Once a stable plateau is reached, add cumulative concentrations of 14,15-EET or its analogs to the bath.

  • Record the changes in isometric tension until a maximal relaxation response is observed.

  • Calculate the relaxation as a percentage of the pre-contraction induced by U46619.

  • Construct concentration-response curves and determine the ED50 values.

Workflow Diagram:

A Isolate Bovine Coronary Artery Rings B Mount in Organ Baths (Krebs Buffer, 37°C, 95% O2/5% CO2) A->B C Equilibrate (90 min) B->C D Pre-constrict with U46619 C->D E Add Cumulative Concentrations of 14,15-EET D->E F Record Isometric Tension E->F G Calculate % Relaxation F->G H Determine ED50 G->H

Vasodilation Assay Workflow
In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes an in vivo method to assess the pro-angiogenic effects of 14,15-EET using a Matrigel plug assay in mice[8][17][18][19][20][21][22][23].

Materials:

  • Growth factor-reduced Matrigel

  • (±)14,15-EET

  • Heparin

  • Mice (e.g., C57BL/6)

  • Syringes and needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw growth factor-reduced Matrigel on ice.

  • Mix Matrigel with heparin and the desired concentration of 14,15-EET (or vehicle control). Keep the mixture on ice.

  • Inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture subcutaneously into the flank of the mice.

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure hemoglobin concentration using a Drabkin's reagent-based assay as an index of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

Workflow Diagram:

A Prepare Matrigel with 14,15-EET and Heparin B Subcutaneous Injection into Mice A->B C Incubate (7-14 days) B->C D Excise Matrigel Plugs C->D E Quantify Angiogenesis D->E F Hemoglobin Assay E->F G Immunohistochemistry (CD31) E->G

Matrigel Plug Angiogenesis Assay Workflow
NF-κB Reporter Assay for Anti-inflammatory Activity

This protocol outlines a cell-based luciferase reporter assay to quantify the inhibitory effect of 14,15-EET on NF-κB activation[18][24][25][26][27].

Materials:

  • HEK293T or other suitable cell line

  • NF-κB-responsive firefly luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • (±)14,15-EET

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the control Renilla luciferase plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of 14,15-EET or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the inhibition of NF-κB activity by 14,15-EET relative to the stimulated control.

Workflow Diagram:

A Seed Cells B Co-transfect with NF-κB Reporter and Control Plasmids A->B C Pre-treat with 14,15-EET B->C D Stimulate with TNF-α C->D E Measure Luciferase Activity D->E F Normalize and Calculate Inhibition E->F

NF-κB Reporter Assay Workflow
Extraction and Quantification of 14,15-EET by LC-MS/MS

This protocol provides a general method for the extraction and quantification of 14,15-EET from biological matrices such as plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][16][20][21][23][28][29].

Materials:

  • Biological sample (e.g., plasma)

  • Deuterated internal standard (e.g., 14,15-EET-d8)

  • Organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the biological sample with a known amount of the deuterated internal standard.

  • Lipid Extraction: Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the lipid fraction.

  • Saponification (Optional): To measure total 14,15-EET (free and esterified), treat the lipid extract with a base (e.g., KOH) to hydrolyze the esters.

  • LC Separation: Reconstitute the extracted sample in a suitable solvent and inject it onto a reverse-phase LC column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate 14,15-EET from other lipids.

  • MS/MS Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 14,15-EET and its internal standard. The MRM transition for 14,15-EET is typically m/z 319 -> [fragment ion].

  • Quantification: Construct a calibration curve using known amounts of 14,15-EET and the internal standard. Calculate the concentration of 14,15-EET in the sample based on the peak area ratio of the analyte to the internal standard.

Workflow Diagram:

A Spike Sample with Internal Standard B Lipid Extraction (LLE or SPE) A->B C LC Separation B->C D MS/MS Detection (MRM) C->D E Quantification D->E

LC-MS/MS Quantification Workflow

Conclusion

This compound has emerged from its discovery as a product of the cytochrome P450 pathway to be recognized as a critical lipid mediator with profound effects on cardiovascular and inflammatory systems. Its roles in vasodilation, anti-inflammation, and angiogenesis underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex biology of 14,15-EET and to explore its promise in the development of novel therapeutics for a range of diseases.

References

The Multifaceted Role of 14,15-EET in Cardiovascular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a key signaling lipid derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[1][2] This bioactive epoxide plays a crucial role in maintaining cardiovascular homeostasis through a variety of mechanisms, including vasodilation, anti-inflammation, anti-fibrosis, and angiogenesis. Its therapeutic potential is underscored by the observation that its levels are often altered in cardiovascular diseases.[3] The primary route of 14,15-EET inactivation is through hydrolysis to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH).[4] Consequently, inhibition of sEH has emerged as a promising strategy to augment the beneficial cardiovascular effects of 14,15-EET. This guide provides an in-depth technical overview of the biological functions of 14,15-EET in the cardiovascular system, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Functions of 14,15-EET in the Cardiovascular System

Vasodilation

14,15-EET is a potent vasodilator in various vascular beds.[2] Its primary mechanism of action involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3] Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1]

Quantitative Data: Vasodilatory Potency of 14,15-EET

Vascular BedSpeciesEC50 (M)Notes
Coronary ArteriolesCanine3 - 120 pMHighly potent vasodilation.[5][6]
Coronary ArteriolesPorcine3 - 120 pMSimilar high potency to canine vessels.[5]
Coronary ArteriolesHumanLess potent than 8,9- and 11,12-EETMaximal dilation of 45 ± 5% at 10⁻⁵ M.[7]
Bovine Coronary ArteriesBovine~1 µM-
Anti-Inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties within the cardiovascular system. It can attenuate the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, thereby reducing the recruitment and infiltration of inflammatory cells into the vascular wall.[8] This effect is particularly relevant in the context of atherosclerosis and other inflammatory cardiovascular conditions. While some studies indicate that other EET regioisomers, like 11,12-EET, may be more potent in inhibiting VCAM-1 expression, 14,15-EET still contributes to the overall anti-inflammatory profile of EETs.[9]

Quantitative Data: Anti-Inflammatory Effects of EETs

Inflammatory MarkerCell Type14,15-EET EffectQuantitative Data
VCAM-1Human Endothelial CellsNo significant inhibitionIn contrast to 11,12-EET which showed up to 72% inhibition of TNF-α-induced VCAM-1 expression.
Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness and dysfunction. 14,15-EET has demonstrated anti-fibrotic effects by attenuating the signaling pathways that promote collagen synthesis and fibroblast proliferation.[10] While direct quantitative data on the percentage reduction of collagen by 14,15-EET is still emerging, studies using sEH inhibitors to elevate endogenous EET levels have shown significant reductions in cardiac fibrosis in animal models of heart failure.

Angiogenesis

14,15-EET plays a role in promoting angiogenesis, the formation of new blood vessels. This effect can be beneficial in ischemic conditions, where new vessel growth can restore blood flow to damaged tissues. The pro-angiogenic effects of 14,15-EET are mediated, in part, by the activation of signaling pathways that lead to the expression of vascular endothelial growth factor (VEGF).[2]

Quantitative Data: Pro-Angiogenic Effects of 14,15-EET

AssayCell Type14,15-EET EffectQuantitative Data
Tube FormationHuman Endothelial CellsIncreased tube formationSpecific quantitative data on fold-increase is variable depending on the study.

Signaling Pathways of 14,15-EET

The diverse biological effects of 14,15-EET are mediated by a complex network of intracellular signaling pathways.

14,15-EET Signaling Pathways cluster_vasodilation Vasodilation cluster_inflammation Anti-Inflammation cluster_angiogenesis Angiogenesis cluster_fibrosis Anti-Fibrosis 14,15-EET 14,15-EET BKCa Channel BKCa Channel 14,15-EET->BKCa Channel Activates NF-κB NF-κB 14,15-EET->NF-κB Inhibits STAT3 STAT3 14,15-EET->STAT3 Activates PPARs PPARs 14,15-EET->PPARs Activates Hyperpolarization Hyperpolarization BKCa Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation VCAM-1 Expression VCAM-1 Expression NF-κB->VCAM-1 Expression Inflammation Inflammation VCAM-1 Expression->Inflammation VEGF Expression VEGF Expression STAT3->VEGF Expression Angiogenesis Angiogenesis VEGF Expression->Angiogenesis Fibrotic Gene Expression Fibrotic Gene Expression PPARs->Fibrotic Gene Expression Inhibits Fibrosis Fibrosis Fibrotic Gene Expression->Fibrosis

Caption: Key signaling pathways of 14,15-EET in the cardiovascular system.

Experimental Protocols

Vasodilation Assay (Isometric Tension Measurement)

This protocol is used to assess the vasodilatory effect of 14,15-EET on isolated arterial rings.

Vasodilation Assay Workflow Isolate Arterial Rings Isolate Arterial Rings Mount in Organ Bath Mount in Organ Bath Isolate Arterial Rings->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Pre-constrict with Agonist\n(e.g., U46619) Pre-constrict with Agonist (e.g., U46619) Equilibrate->Pre-constrict with Agonist\n(e.g., U46619) Cumulative Addition of 14,15-EET Cumulative Addition of 14,15-EET Pre-constrict with Agonist\n(e.g., U46619)->Cumulative Addition of 14,15-EET Record Isometric Tension Record Isometric Tension Cumulative Addition of 14,15-EET->Record Isometric Tension Calculate % Relaxation Calculate % Relaxation Record Isometric Tension->Calculate % Relaxation

Caption: Workflow for assessing 14,15-EET-induced vasodilation.

Methodology:

  • Tissue Preparation: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into rings (2-3 mm in length).

  • Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2-3 grams.

  • Pre-constriction: Constrict the arterial rings with a thromboxane (B8750289) A2 mimetic such as U46619 to achieve a stable contraction.

  • Drug Application: Add 14,15-EET in a cumulative manner to the organ bath to obtain a concentration-response curve.

  • Data Acquisition: Record the changes in isometric tension using a force transducer and data acquisition system.

  • Analysis: Express the relaxation response as a percentage of the pre-constriction induced by U46619.

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of 14,15-EET to promote the formation of capillary-like structures by endothelial cells.

Tube Formation Assay Workflow Coat Plate with Matrigel Coat Plate with Matrigel Seed Endothelial Cells (HUVECs) Seed Endothelial Cells (HUVECs) Coat Plate with Matrigel->Seed Endothelial Cells (HUVECs) Treat with 14,15-EET Treat with 14,15-EET Seed Endothelial Cells (HUVECs)->Treat with 14,15-EET Incubate (4-18 hours) Incubate (4-18 hours) Treat with 14,15-EET->Incubate (4-18 hours) Image Tube Formation Image Tube Formation Incubate (4-18 hours)->Image Tube Formation Quantify Tube Length and Branch Points Quantify Tube Length and Branch Points Image Tube Formation->Quantify Tube Length and Branch Points

Caption: Workflow for the in vitro angiogenesis tube formation assay.

Methodology:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[7]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.[7]

  • Treatment: Treat the cells with different concentrations of 14,15-EET or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.[1]

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

Cardiac Fibrosis Model (Transverse Aortic Constriction - TAC)

The TAC model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy and subsequent fibrosis.

Methodology:

  • Anesthesia and Surgery: Anesthetize the animal (e.g., mouse) and perform a thoracotomy to expose the aortic arch.

  • Aortic Constriction: Place a ligature around the transverse aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis. Remove the needle, leaving the constriction in place.

  • Post-operative Care: Close the chest and provide appropriate post-operative care.

  • Tissue Harvesting: After a defined period (e.g., 4-8 weeks), euthanize the animals and harvest the hearts.

  • Fibrosis Assessment:

    • Histology: Fix the hearts in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

    • Quantification: Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

    • Gene and Protein Expression: Analyze the expression of pro-fibrotic markers such as collagen I, collagen III, and TGF-β using qPCR and Western blotting.

Inflammation Model (Lipopolysaccharide - LPS - Induced)

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to model inflammatory responses in the cardiovascular system.

Methodology:

  • In Vivo Model:

    • Administer LPS to animals (e.g., mice) via intraperitoneal injection.

    • Harvest hearts at different time points after LPS administration.

    • Assess inflammation by measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1) using ELISA, qPCR, or Western blotting.

  • In Vitro Model:

    • Culture primary cardiac cells (e.g., cardiomyocytes, cardiac fibroblasts) or endothelial cells.

    • Treat the cells with LPS to induce an inflammatory response.

    • Co-treat with 14,15-EET to assess its anti-inflammatory effects.

    • Measure the expression of inflammatory markers in cell lysates or culture supernatants.

Conclusion

14,15-EET is a pleiotropic signaling molecule with a wide range of protective effects on the cardiovascular system. Its ability to induce vasodilation, reduce inflammation, inhibit fibrosis, and promote angiogenesis highlights its potential as a therapeutic target for various cardiovascular diseases. The development of sEH inhibitors that increase the bioavailability of endogenous 14,15-EET represents a particularly promising avenue for future drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate roles of 14,15-EET and to explore its full therapeutic potential in the management of cardiovascular health and disease.

References

An In-depth Technical Guide to 14,15-EET Signaling Pathways in Renal Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has emerged as a critical regulator of renal function, exerting pleiotropic effects on vascular tone, tubular transport, and inflammation. In the kidney, 14,15-EET is primarily produced by CYP2C and CYP2J enzyme subfamilies and is metabolized to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH). The balance between 14,15-EET synthesis and degradation is a key determinant of renal health and disease. This guide provides a comprehensive overview of the 14,15-EET signaling axis in the kidney, detailing its synthesis, metabolism, and multifaceted physiological roles. We present key quantitative data, detailed experimental protocols for studying 14,15-EET, and visual diagrams of its signaling pathways to facilitate further research and therapeutic development in this area.

Synthesis and Metabolism of 14,15-EET in the Kidney

The bioavailability of 14,15-EET in the kidney is tightly regulated by the coordinated action of synthesizing and metabolizing enzymes.

Synthesis: 14,15-EET is synthesized from arachidonic acid by the action of CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies.[1][2] In the rat and mouse kidney, CYP2C enzymes are the primary producers of 11,12-EET and 14,15-EET.[3][4] Specifically, rat CYP2C23 and mouse Cyp2c44 are key renal epoxygenases.[3][4] Human kidneys express CYP2C8, CYP2C9, and CYP2J2, which are all capable of producing EETs.[5][6] These enzymes are localized in renal epithelial and endothelial cells.[1][3]

Metabolism: The primary route of 14,15-EET inactivation is through hydrolysis to 14,15-DHET, a reaction catalyzed by the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[7][8][9][10][11] This conversion significantly attenuates the biological activity of 14,15-EET.[10] Consequently, inhibition of sEH has become a major therapeutic strategy to augment the beneficial effects of endogenous EETs.[7][8][10]

cluster_synthesis Synthesis cluster_metabolism Metabolism Arachidonic_Acid Arachidonic Acid CYP2C CYP2C (e.g., CYP2C8, CYP2C9, CYP2C23) Arachidonic_Acid->CYP2C CYP2J CYP2J (e.g., CYP2J2) Arachidonic_Acid->CYP2J EET_14_15 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH DHET_14_15 14,15-DHET (less active) CYP2C->EET_14_15 CYP2J->EET_14_15 sEH->DHET_14_15 EET_14_15 14,15-EET GPCR Putative GPCR EET_14_15->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA KCa KCa Channel PKA->KCa + Hyperpolarization Hyperpolarization KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EET_14_15 14,15-EET IKK IKK EET_14_15->IKK - IkB IκB IKK->IkB - NFkB NF-κB IkB->NFkB - Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation start Start tissue_homogenization 1. Tissue Homogenization in PBS with protease inhibitors start->tissue_homogenization centrifugation1 2. Centrifugation (5000 x g, 5 min) tissue_homogenization->centrifugation1 supernatant_collection 3. Supernatant Collection centrifugation1->supernatant_collection elisa_plate_prep 4. ELISA Plate Preparation (add standards and samples) supernatant_collection->elisa_plate_prep biotin_antibody 5. Add Biotin-labeled Antibody (incubate 45 min at 37°C) elisa_plate_prep->biotin_antibody wash1 6. Wash Plate (3x) biotin_antibody->wash1 sabc_solution 7. Add SABC Working Solution (incubate 30 min at 37°C) wash1->sabc_solution wash2 8. Wash Plate (3x) sabc_solution->wash2 tmb_substrate 9. Add TMB Substrate (incubate 15-30 min at 37°C) wash2->tmb_substrate stop_solution 10. Add Stop Solution tmb_substrate->stop_solution read_plate 11. Read Plate at 450 nm stop_solution->read_plate end End read_plate->end

References

The Modulatory Role of (±)14,15-Epoxyeicosatrienoic Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)14,15-Epoxyeicosatrienoic acid ((±)14,15-EET), a key regioisomer of epoxyeicosatrienoic acids (EETs) derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, has emerged as a potent endogenous modulator of inflammatory processes. This technical guide provides an in-depth exploration of the mechanisms through which (±)14,15-EET exerts its anti-inflammatory effects. It details the compound's interactions with critical signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide summarizes key quantitative data, provides detailed experimental protocols for studying the bioactivity of (±)11,12-EET, a closely related and often more potent EET, and presents signaling pathway diagrams to facilitate a deeper understanding of its molecular interactions. The information presented is intended to support further research and therapeutic development targeting inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Epoxyeicosatrienoic acids (EETs) are lipid mediators that have demonstrated significant anti-inflammatory properties[1]. (±)14,15-EET is one of the four regioisomers of EETs and is a primary product of CYP2J2 and CYP2C8 enzymes[2]. Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[3]. This guide focuses on the multifaceted role of (±)14,15-EET in modulating inflammation, with a particular emphasis on its underlying molecular mechanisms. While (±)14,15-EET shows anti-inflammatory effects, it is noteworthy that in some contexts, other EET regioisomers like 11,12-EET have been shown to be more potent inhibitors of specific inflammatory responses, such as TNF-α-induced VCAM-1 expression[4].

Core Mechanisms of Anti-Inflammatory Action

(±)14,15-EET modulates inflammation through several key signaling pathways. The primary mechanisms involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPARγ signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. (±)14,15-EET has been shown to inhibit the activation of NF-κB[1][5]. This inhibition occurs upstream of the degradation of the inhibitor of kappa B alpha (IκBα). Under basal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (±)14,15-EET has been observed to prevent the TNF-α-induced degradation of IκBα in primary human lung tissue, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression[1].

NF_kB_Inhibition_by_14_15_EET cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates 14_15_EET (±)14,15-EET 14_15_EET->IKK inhibits DNA DNA NFkB_nuc->DNA binds Inflammation Inflammatory Gene Expression DNA->Inflammation

Figure 1. Inhibition of NF-κB signaling by (±)14,15-EET.

Activation of PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. (±)14,15-EET has been identified as an agonist of PPARγ[6]. Upon activation by ligands such as (±)14,15-EET, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes. Furthermore, activated PPARγ can also transrepress the activity of pro-inflammatory transcription factors like NF-κB, providing another layer of anti-inflammatory control.

PPARg_Activation_by_14_15_EET cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_15_EET (±)14,15-EET PPARg PPARγ 14_15_EET->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds NFkB_nuc NF-κB PPARg_RXR->NFkB_nuc transrepresses Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes

Figure 2. Activation of PPARγ signaling by (±)14,15-EET.

Other Modulatory Pathways

In addition to NF-κB and PPARγ, (±)14,15-EET has been implicated in the modulation of other signaling pathways involved in inflammation, including:

  • STAT3 Pathway: (±)14,15-EET can promote the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor with context-dependent pro- and anti-inflammatory roles[1].

  • MAPK and ERK Pathways: The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways are also influenced by (±)14,15-EET, contributing to its diverse cellular effects[7].

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize available quantitative data on the anti-inflammatory effects of EETs. It is important to note that much of the specific quantitative data available focuses on 11,12-EET, which often exhibits greater potency than 14,15-EET in certain assays.

Table 1: Effects of EETs on Inflammatory Markers and Cellular Processes

ParameterEET RegioisomerConcentration/DoseEffectCell/Animal ModelReference
VCAM-1 Expression11,12-EETIC50 = 20 nM72% inhibition of TNF-α induced expressionHuman Umbilical Vein Endothelial Cells (HUVECs)[4]
VCAM-1 Expression14,15-EETNot specifiedNo activityHuman Umbilical Vein Endothelial Cells (HUVECs)[4]
Vasorelaxation14,15-EETEC50 = 510 nMInduces vasorelaxationMouse mesenteric arteries[8]
Myocardial Infarct Size14,15-EET2.5 mg/kgReduction from 64.3% to 42.6%Adult male rats[9][10]
PPARα Activation14,15-DHET10 µM12-fold increase in luciferase activityCOS-7 cells[11]

Table 2: Plasma Levels of 14,15-DHET in Coronary Heart Disease (CHD)

GroupPlasma 14,15-DHET (ng/mL)NoteReference
Healthy Controls (n=60)1.65 ± 1.54[3][12][13]
CHD Patients (n=60)2.53 ± 1.60P < 0.05 vs. Healthy Controls[3][12][13]

Note: Increased 14,15-DHET levels are indicative of increased degradation of the parent compound, 14,15-EET, by soluble epoxide hydrolase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the anti-inflammatory properties of (±)14,15-EET. Below are generalized methodologies for key in vitro experiments.

In Vitro Model of LPS-Induced Inflammation in Endothelial Cells

This protocol describes a general workflow for inducing an inflammatory response in human aortic endothelial cells (HAECs) using lipopolysaccharide (LPS) and subsequently treating with (±)14,15-EET to assess its anti-inflammatory effects.

LPS_Induction_Workflow Cell_Culture 1. Culture HAECs to 80-90% confluence LPS_Stimulation 2. Stimulate with LPS (e.g., 100 µg/mL) for a defined period (e.g., 24 hours) Cell_Culture->LPS_Stimulation EET_Treatment 3. Co-treat with varying concentrations of (±)14,15-EET LPS_Stimulation->EET_Treatment Incubation 4. Incubate for the desired duration EET_Treatment->Incubation Analysis 5. Analyze inflammatory endpoints: - Cytokine levels (ELISA) - Gene expression (RT-qPCR) - Protein expression (Western Blot) Incubation->Analysis

Figure 3. Workflow for LPS-induced inflammation in HAECs.

Methodology:

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate endothelial growth medium until they reach 80-90% confluency[14].

  • LPS Stimulation: The cells are then treated with an optimal concentration of LPS (e.g., 100 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response[14].

  • Treatment with (±)14,15-EET: In parallel with or prior to LPS stimulation, cells are treated with various concentrations of (±)14,15-EET.

  • Endpoint Analysis: Following treatment, cell culture supernatants and cell lysates are collected for analysis.

    • ELISA: Enzyme-linked immunosorbent assay is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

    • RT-qPCR: Real-time quantitative polymerase chain reaction is performed to measure the mRNA expression levels of inflammatory genes.

    • Western Blot: Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα).

NF-κB Activation Assay (IκBα Degradation by Flow Cytometry)

This protocol provides a method to quantify NF-κB activation by measuring the degradation of its inhibitor, IκBα, using flow cytometry[15].

Methodology:

  • Cell Stimulation: Cells (e.g., primary T cells, THP-1 macrophages) are stimulated with an appropriate inflammatory cue (e.g., TNF-α) in the presence or absence of (±)14,15-EET for various time points.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for IκBα.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in fluorescence intensity corresponds to the degradation of IκBα and thus, activation of NF-κB.

  • Data Analysis: The percentage of cells with low IκBα levels is quantified to determine the extent of NF-κB activation.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPARγ by (±)14,15-EET using a luciferase reporter gene assay.

Methodology:

  • Cell Transfection: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

  • Treatment: Transfected cells are treated with varying concentrations of (±)14,15-EET or a known PPARγ agonist (positive control) for a specified period.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in normalized luciferase activity indicates the activation of PPARγ.

Conclusion and Future Directions

(±)14,15-EET is a critical endogenous lipid mediator with potent anti-inflammatory properties. Its ability to inhibit the NF-κB pathway and activate PPARγ signaling underscores its therapeutic potential for a wide range of inflammatory diseases. While significant progress has been made in elucidating its mechanisms of action, further research is needed to fully understand the context-dependent roles of (±)14,15-EET and other EET regioisomers. The development of stable analogs of (±)14,15-EET and inhibitors of its degrading enzyme, soluble epoxide hydrolase, represent promising strategies for harnessing the anti-inflammatory benefits of this signaling pathway for clinical applications. Future studies should focus on obtaining more detailed quantitative data on the dose-dependent effects of (±)14,15-EET on a broader range of inflammatory mediators and on refining experimental protocols to ensure reproducibility and comparability of data across different research settings.

References

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries, by causing hyperpolarization of vascular smooth muscle cells (VSMCs). This technical guide focuses on 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, which is a prominent candidate for EDHF. This document provides an in-depth analysis of the signaling pathways, experimental evidence, and methodologies related to the function of 14,15-EET as an EDHF, intended to support research and drug development in cardiovascular diseases.

Introduction: The Role of 14,15-EET in Vascular Tone Regulation

In many vascular beds, endothelium-dependent vasodilation persists even after the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX). This residual vasodilation is attributed to EDHF.[1][2] 14,15-EET, along with other EET regioisomers, is synthesized by endothelial cells and acts as a paracrine signaling molecule, diffusing to adjacent VSMCs to induce hyperpolarization and subsequent relaxation.[1][3] The synthesis of 14,15-EET is a critical step, primarily catalyzed by CYP epoxygenases of the CYP2C and CYP2J subfamilies.[4][5] Once released, 14,15-EET exerts its effects before being metabolized to the generally less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[3][6][7]

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The primary mechanism by which 14,15-EET induces hyperpolarization is through the activation of potassium (K+) channels on VSMCs.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

A substantial body of evidence indicates that 14,15-EET activates large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.[1][3][6] The opening of these channels leads to an efflux of K+ ions, causing membrane hyperpolarization and subsequent closure of voltage-gated Ca2+ channels, which results in vasodilation.[2] The activation of BKCa channels by 14,15-EET is thought to involve a G-protein-coupled mechanism.[8][9]

Involvement of Other Ion Channels and Receptors

While BKCa channels are a primary target, other channels and receptors may also be involved in the signaling cascade:

  • TRP Channels: Some studies suggest a role for Transient Receptor Potential (TRP) channels, particularly TRPV4, in mediating the effects of certain EETs.[2][10] However, the specific involvement of TRPV4 in the response to 14,15-EET is less clear, with some evidence suggesting it is more responsive to other regioisomers like 5,6-EET.[2] There is also emerging research on the involvement of TRPV1.[11]

  • ATP-Sensitive Potassium (KATP) Channels: In some vascular beds, 14,15-EET has been shown to activate ATP-sensitive K+ (KATP) channels, contributing to hyperpolarization.[12]

Below is a diagram illustrating the primary signaling pathway of 14,15-EET in inducing vascular smooth muscle hyperpolarization.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase (CYP2C, CYP2J) AA->CYP Metabolism EET 14,15-EET CYP->EET EET_receptor Putative Receptor EET->EET_receptor Binds to G_protein G-Protein EET_receptor->G_protein Activates BKCa BKCa Channel G_protein->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to K_ion K+ BKCa->K_ion Efflux Relaxation Vasodilation Hyperpolarization->Relaxation

Caption: Signaling pathway of 14,15-EET-induced vasodilation.

Quantitative Data on 14,15-EET Activity

The following tables summarize key quantitative data from various studies on the effects of 14,15-EET.

Table 1: Vasoactive Effects of 14,15-EET and Related Compounds

CompoundVessel TypeSpeciesEffectEC50 / PotencyInhibitorsReference
14,15-EETCoronary ArteriesBovineRelaxationEC50 ≈ 1 x 10⁻⁶ mol/LTEA, Charybdotoxin, High K+[1]
11,12-EETCoronary ArteriesBovineRelaxationEC50 ≈ 1 x 10⁻⁶ mol/LTEA, Charybdotoxin, High K+[1]
8,9-EETCoronary ArteriesBovineRelaxationEC50 ≈ 1 x 10⁻⁶ mol/LTEA, Charybdotoxin, High K+[1]
5,6-EETCoronary ArteriesBovineRelaxationEC50 ≈ 1 x 10⁻⁶ mol/LTEA, Charybdotoxin, High K+[1]
14,15-DHETCoronary ArteriesBovineRelaxation~5-fold less potent than 14,15-EETCharybdotoxin, Iberiotoxin, High K+[6]
14,15-EETCoronary ArteriesBovineRelaxationED50 = 10⁻⁶ M14,15-EEZE[13]
14,15-EET AnalogsCoronary ArteriesBovineRelaxationTetrazole analog (ED50 0.18 μM) was 12-fold more potent than 14,15-EET-[14]

Table 2: Electrophysiological Effects of 14,15-EET

CompoundCell TypeSpeciesEffectMagnitudeInhibitorsReference
11,12-EETCoronary Smooth MuscleBovineHyperpolarizationFrom -37±0.2 to -59±0.3 mV-[1]
MethacholineCoronary Smooth MuscleBovineHyperpolarizationFrom -27±3.9 to -40±5.1 mVSKF 525A, Miconazole[1]
14,15-EETCoronary Smooth MuscleBovine↑ K+ Channel ActivityMarked increase in open-state probabilityTEA, Charybdotoxin[1]
14,15-DHETArteriolar Smooth Muscle-↑ Outward K+ CurrentsConcentration-dependent increase in NPₒIberiotoxin[6]
14,15-EETMesenteric Smooth MuscleRat↑ KATP Currents6.9-fold increase at 5 µM14,15-EEZE, anti-Gsα antibody[12]
14,15-EETMesenteric Smooth MuscleRatHyperpolarizationFrom -20.5±0.9 to -27.1±3.0 mV (in presence of iberiotoxin)Glibenclamide[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to study 14,15-EET as an EDHF.

Vascular Reactivity Assays

These experiments assess the vasodilatory or vasoconstrictive effects of substances on isolated blood vessels.

  • Vessel Preparation: Arteries (e.g., bovine coronary arteries) are dissected, cleaned of connective tissue, and cut into rings (2-4 mm).[1][4]

  • Mounting: Rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.[4]

  • Tension Measurement: Changes in isometric tension are recorded using force transducers.[4]

  • Protocol:

    • Vessels are equilibrated under a resting tension.

    • Viability of the endothelium is confirmed by inducing relaxation with an endothelium-dependent vasodilator (e.g., bradykinin (B550075) or methacholine).[4]

    • Vessels are pre-contracted with an agonist such as U46619 (a thromboxane (B8750289) A2 analog).[4]

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 14,15-EET).[4]

    • To study the involvement of specific pathways, experiments are repeated in the presence of inhibitors (e.g., L-NAME for NOS, indomethacin (B1671933) for COX, or specific K+ channel blockers).[4]

Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels in isolated cells.

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue.[1][6]

  • Recording Configurations:

    • Cell-attached: The patch pipette is sealed to the cell membrane, allowing the recording of single-channel currents without disrupting the intracellular environment. This is useful for studying the effects of extracellularly applied agonists.[1]

    • Inside-out: After forming a cell-attached patch, the pipette is pulled away to excise a patch of membrane, exposing the intracellular side of the channels to the bath solution. This allows for the direct application of substances to the intracellular face of the channels.[1]

    • Whole-cell: The membrane patch is ruptured after gigaseal formation, allowing for the measurement of macroscopic currents from the entire cell membrane.

  • Solutions: The pipette and bath solutions contain specific ion concentrations to isolate the currents of interest (e.g., symmetrical KCl for K+ channels).[1]

  • Data Analysis: Channel open probability (NPo), single-channel conductance, and current-voltage relationships are analyzed.[6]

The following diagram outlines a typical experimental workflow to identify 14,15-EET as an EDHF.

EDHF_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Vascular Function cluster_electrophys Electrophysiology cluster_biochem Biochemical Analysis Hypothesis Is 14,15-EET an EDHF? Vaso_reactivity Vascular Reactivity Assay (Coronary Artery Rings) Hypothesis->Vaso_reactivity Patch_clamp Patch-Clamp on VSMCs Hypothesis->Patch_clamp Endo_culture Endothelial Cell Culture Hypothesis->Endo_culture Precontraction Pre-contract with U46619 Vaso_reactivity->Precontraction EET_addition Add 14,15-EET Precontraction->EET_addition Measure_relaxation Measure Relaxation EET_addition->Measure_relaxation Inhibitor_studies Repeat with Inhibitors (TEA, Charybdotoxin) Measure_relaxation->Inhibitor_studies Conclusion Conclusion: 14,15-EET exhibits properties of an EDHF Measure_relaxation->Conclusion Cell_attached Cell-attached Mode Patch_clamp->Cell_attached Apply_EET Apply 14,15-EET Cell_attached->Apply_EET Record_BKCa Record BKCa Activity Apply_EET->Record_BKCa Analyze_NPo Analyze Open Probability (NPo) Record_BKCa->Analyze_NPo Analyze_NPo->Conclusion Stimulate Stimulate with Agonist (e.g., Methacholine) Endo_culture->Stimulate LC_MS LC-MS/MS Analysis Stimulate->LC_MS Detect_EET Detect Released 14,15-EET LC_MS->Detect_EET Detect_EET->Conclusion

Caption: Experimental workflow to investigate 14,15-EET as an EDHF.

Pharmacological Tools

The study of 14,15-EET has been greatly aided by the development of specific pharmacological tools.

  • CYP Inhibitors: Miconazole and SKF 525A are used to inhibit the synthesis of EETs from arachidonic acid.[1]

  • K+ Channel Blockers:

    • Tetraethylammonium (TEA): A non-selective blocker of Ca2+-activated K+ channels.[1]

    • Charybdotoxin: Blocks large- and intermediate-conductance Ca2+-activated K+ channels.[1][6]

    • Iberiotoxin: A specific blocker of BKCa channels.[6]

    • Apamin: A specific blocker of small-conductance Ca2+-activated K+ (SK) channels.[2]

    • Glibenclamide: An inhibitor of KATP channels.[1][12]

  • EET Antagonists: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a selective antagonist of EETs, particularly effective against 14,15-EET.[4][15] It has been shown to inhibit EET-induced relaxations and the EDHF component of responses to agonists like bradykinin and methacholine.[4][15]

Conclusion and Future Directions

The evidence strongly supports the role of 14,15-EET as an endothelium-derived hyperpolarizing factor in various vascular beds. Its synthesis by endothelial cells, subsequent diffusion to VSMCs, and activation of BKCa channels form a key pathway for the regulation of vascular tone. For drug development professionals, targeting the EET pathway holds therapeutic potential. For instance, inhibitors of soluble epoxide hydrolase (sEH), which would increase the bioavailability of endogenous EETs, are being explored for the treatment of hypertension and inflammation. Further research is warranted to fully elucidate the specific receptors for 14,15-EET and to explore the therapeutic applications of stable EET analogs in cardiovascular diseases.

References

The Cellular Journey of (±)14,15-EET: A Technical Guide to Uptake, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As a key signaling molecule, 14,15-EET plays a crucial role in regulating a multitude of physiological processes, including vascular tone, inflammation, and cell proliferation.[1][3][4] Its therapeutic potential in cardiovascular diseases, renal dysfunction, and cancer has garnered significant interest within the scientific and pharmaceutical communities.[2][3][5] This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of 14,15-EET, details key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Cellular Uptake and Intracellular Fate

The cellular entry of 14,15-EET is a rapid process, with endothelial cells showing maximal uptake within 15-30 minutes of exposure.[6] While the precise mechanisms are not fully elucidated, studies suggest that its uptake is not a saturable process at concentrations up to 5 µM.[6] Once inside the cell, 14,15-EET has several potential fates:

  • Incorporation into Phospholipids (B1166683): A significant portion of intracellular 14,15-EET, estimated to be over 70%, is esterified into the phospholipids of cellular membranes, particularly choline (B1196258) and inositol (B14025) glycerophospholipids.[6] This incorporation may serve as a temporary storage mechanism, allowing for the controlled release of the bioactive lipid.[6]

  • Metabolic Conversion: The primary metabolic pathway for 14,15-EET involves its rapid hydration to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][7] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[7]

  • Interaction with Intracellular Proteins: Fatty acid-binding proteins (FABPs) have been shown to bind to EETs, including 14,15-EET, with high affinity.[8] This interaction appears to protect 14,15-EET from rapid degradation by sEH, thereby prolonging its intracellular half-life and biological activity.[8]

Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its metabolic conversion. The key enzyme in this process is soluble epoxide hydrolase (sEH), which catalyzes the addition of water to the epoxide moiety, forming 14,15-DHET.[7] While 14,15-DHET was initially considered an inactive metabolite, recent studies have shown that it can activate peroxisome proliferator-activated receptor-α (PPARα), suggesting it may have its own biological functions.[9][10]

In addition to hydration by sEH, other metabolic pathways for 14,15-EET include beta-oxidation and chain elongation, although these are generally considered to be slower processes in vascular cells.[11][12]

Metabolic Pathway of 14,15-EET AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EET (±)14,15-EET PL Phospholipid Membranes EET->PL Esterification FABP Fatty Acid Binding Proteins EET->FABP Binding sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydration Other Other Metabolites (β-oxidation, etc.) EET->Other DHET 14,15-DHET PL->EET Release FABP->EET Protection from sEH sEH->DHET CYP->EET

Metabolic pathway of (±)14,15-EET.

Signaling Pathways Modulated by 14,15-EET

14,15-EET exerts its diverse biological effects by activating a range of intracellular signaling cascades. The identification of specific cell surface receptors for EETs is an active area of research, with evidence suggesting the involvement of G-protein coupled receptors.[12][13] Upon binding to its putative receptor or through other mechanisms, 14,15-EET has been shown to modulate the following key signaling pathways:

  • mTORC2/Akt Pathway: In endothelial cells, 14,15-EET activates the mTOR complex 2 (mTORC2), leading to the phosphorylation and activation of Akt. This pathway is implicated in the anti-senescence effects of 14,15-EET.[3]

  • EGFR/ERK Pathway: 14,15-EET can induce the phosphorylation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. This signaling axis is involved in cell proliferation.[4][14]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade activated by 14,15-EET, contributing to its pro-survival and anti-apoptotic effects.[4][14]

  • PPARγ Activation: 14,15-EET has been shown to activate peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[4][14]

Signaling Pathways of 14,15-EET EET (±)14,15-EET Receptor Putative Receptor (GPCR?) EET->Receptor PPARg PPARγ EET->PPARg mTORC2 mTORC2 Receptor->mTORC2 EGFR EGFR Receptor->EGFR PI3K PI3K Receptor->PI3K Akt Akt mTORC2->Akt AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis AntiSenescence Anti-Senescence Akt->AntiSenescence ERK ERK EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K->Akt PPARg->Proliferation

Signaling pathways activated by (±)14,15-EET.

Quantitative Data Summary

ParameterCell TypeValue/ObservationReference
Uptake Kinetics Porcine Aortic Endothelial CellsMaximum uptake reached in 15-30 min[6]
Porcine Aortic Endothelial CellsNo saturation observed up to 5 µM[6]
Metabolism Porcine Aortic Endothelial CellsHalf of incorporated 14,15-EET released as 14,15-DHET in 2 hours[6]
Signaling Tca-8113 Human Carcinoma Cells100 nM 14,15-EET stimulates cell proliferation[4]
Human Cerebral MECs1 µM 14,15-EET ameliorates decrease in cell viability from OGD/R[5]
Binding Affinity Guinea Pig Mononuclear CellsKi of 226.3 nM for 14(R), 15(S)-EET[15]
U-937 CellsKd of 13.84 ± 2.58 nM for 14(R),15(S)-EET[16]
Enzyme Kinetics (sEH) Recombinant human sEHIC50 for AUDA (sEH inhibitor) is 3 nM[17]

Experimental Protocols

Cellular Uptake Assay
  • Cell Culture: Culture endothelial cells (e.g., porcine aortic, bovine aortic, or human umbilical vein endothelial cells) in appropriate media and conditions until confluent.[6]

  • Radiolabeling: Prepare a working solution of [1-¹⁴C]14,15-EET in culture medium.

  • Incubation: Remove the culture medium from the cells and add the medium containing [1-¹⁴C]14,15-EET. Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

  • Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the uptake as nmol or pmol of 14,15-EET per mg of cell protein.

Metabolism Analysis by HPLC
  • Sample Preparation: Following incubation of cells with 14,15-EET, collect both the culture medium and the cell lysate.

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., ethyl acetate).[18]

  • Chromatography: Analyze the extracted lipids by reverse-phase high-performance liquid chromatography (HPLC).[18][19]

  • Detection: Use a UV detector to monitor the elution of 14,15-EET and its metabolites (e.g., 14,15-DHET). If using radiolabeled 14,15-EET, collect fractions and perform liquid scintillation counting.[18]

  • Quantification: Compare the retention times and peak areas to those of authentic standards of 14,15-EET and 14,15-DHET to identify and quantify the compounds.

Western Blot Analysis of Signaling Pathways
  • Cell Treatment: Treat cultured cells with 14,15-EET at various concentrations and for different durations. Include appropriate controls (e.g., vehicle).[4]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

General Experimental Workflow Start Start: Cell Culture Treatment Treatment with (±)14,15-EET Start->Treatment Uptake Cellular Uptake Assay (Radiolabeling) Treatment->Uptake Metabolism Metabolism Analysis (HPLC/LC-MS) Treatment->Metabolism Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Lysis Cell Lysis / Lipid Extraction Uptake->Lysis Metabolism->Lysis Signaling->Lysis Analysis1 Scintillation Counting Lysis->Analysis1 Analysis2 Chromatographic Separation and Detection Lysis->Analysis2 Analysis3 SDS-PAGE, Transfer, and Immunoblotting Lysis->Analysis3 Data Data Analysis and Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

A generalized workflow for studying 14,15-EET.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the cellular uptake and metabolism of (±)14,15-EET. The intricate interplay between its cellular transport, metabolic conversion, and activation of multiple signaling pathways underscores its importance as a pleiotropic signaling molecule. The detailed experimental protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to further elucidate the biological roles of 14,15-EET and harness its therapeutic potential. Further research into specific transporters and receptors will undoubtedly provide deeper insights into the precise mechanisms governing the actions of this important eicosanoid.

References

A Technical Guide to Physiological Concentrations of 14,15-EET in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of 14,15-epoxyeicosatrienoic acid (14,15-EET) in plasma. 14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cellular signaling. However, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Understanding the physiological concentrations of 14,15-EET and its metabolite is critical for research into its therapeutic potential.

Data Presentation: Quantitative Summary of 14,15-EET and 14,15-DHET Plasma Concentrations

The following tables summarize the reported physiological concentrations of 14,15-EET and its metabolite 14,15-DHET in human and rat plasma under various physiological and pathological conditions. These values have been compiled from multiple studies and are presented to facilitate comparison. Methodological differences between studies, such as the analytical technique employed (LC-MS/MS or ELISA) and whether total (free and esterified) or only free concentrations were measured, can influence the reported values.

Table 1: Human Plasma Concentrations of 14,15-EET and 14,15-DHET

ConditionAnalyteConcentration (ng/mL)NotesReference(s)
Healthy Controls 14,15-DHET1.65 ± 1.54Measured by ELISA.[1]
Total EETs26.1 ± 1.8Measured in Wistar-Kyoto (WKY) rats, a common control for SHR.[2][3]
14,15-EET10.7Measured in pooled human plasma by UPLC-MS/MS.[4]
Coronary Heart Disease (CHD) 14,15-DHET2.53 ± 1.60Significantly higher than healthy controls. Measured by ELISA.[1]
Total EETsHigher than healthy controls in patients with stable CAD.May be an up-regulated compensatory mechanism.[5][6]
Total EETsLower in patients with obstructive CAD compared to healthy volunteers.Contradictory findings may be due to differences in sEH activity.[7]
Heart Failure (HFrEF) 14,15-EET91.3 ± 25.7Significantly higher than controls (64.95 ± 35.4 ng/mL). Measured by ELISA.[8]
14,15-DHET10.58 ± 2.06Significantly higher than controls (9.07 ± 1.60 ng/mL). Measured by ELISA.[8]
Primary Aldosteronism Total EETs11.9 ± 5.9 nmol/LIncreased to 18.5 ± 12.6 nmol/L after treatment.[9]
14,15-EET6.1 ± 3.7 nmol/LIncreased to 11.0 ± 8.6 nmol/L after treatment.[9]
Hypertension Total EETs16.4 ± 1.6Measured in spontaneously hypertensive rats (SHR), significantly lower than WKY controls.[2][3]
trans-14,15-EET4.1 ± 0.2Increased to 7.9 ± 1.5 ng/mL after treatment with an sEH inhibitor.[2][3]

Table 2: Rat Plasma Concentrations of 14,15-EET and Related Eicosanoids

Strain/ConditionAnalyteConcentration (ng/mL)NotesReference(s)
Wistar-Kyoto (WKY) - Control Total EETs26.1 ± 1.8Control for spontaneously hypertensive rats (SHR).[2][3]
Spontaneously Hypertensive (SHR) Total EETs16.4 ± 1.6Significantly lower than WKY controls.[2][3]
trans-14,15-EET4.1 ± 0.2Lower than in WKY rats.[2][3]
trans-14,15-EET (with sEH inhibitor)7.9 ± 1.5Increased with sEH inhibition, associated with blood pressure reduction.[2][3]

Experimental Protocols: Methodologies for 14,15-EET Measurement

The accurate quantification of 14,15-EET in plasma is challenging due to its low physiological concentrations and rapid metabolism. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

1. Sample Collection and Storage:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • To prevent auto-oxidation, it is advisable to add an antioxidant such as butylated hydroxytoluene (BHT).

  • Centrifuge immediately at 1000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis to minimize degradation.

2. Sample Preparation (Extraction and Saponification):

  • Internal Standard Spiking: Thaw plasma samples on ice and spike with a known amount of a deuterated internal standard (e.g., 14,15-EET-d11) to account for extraction losses and matrix effects.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

  • Saponification (for total EET measurement): To measure both free and esterified EETs, the lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide (B78521) (KOH) to release EETs from phospholipids.

  • Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove interfering substances. Elute the EETs with an organic solvent.

  • Derivatization (optional): To enhance ionization efficiency and sensitivity in some mass spectrometric methods, the carboxyl group of the EETs can be derivatized.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm) is commonly used.[4]

    • Mobile Phases: A gradient of water (A) and acetonitrile (B), both containing a modifier like formic acid (e.g., 10 mM), is typically employed for separation.[4]

    • Flow Rate: A flow rate of around 0.325 mL/min is often used.[4]

    • Column Temperature: The column is typically heated to around 60°C to ensure reproducible chromatography.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, though positive ionization is common.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 14,15-EET and its internal standard.

    • Mass Transitions: The specific mass-to-charge (m/z) transitions for 14,15-EET are instrument-dependent but are selected to be unique to the molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput alternative to LC-MS/MS. Commercially available kits are often used for the measurement of 14,15-DHET as a more stable surrogate for 14,15-EET. To measure total 14,15-EET, samples are first treated with acid to hydrolyze the epoxide to the diol.

1. Sample Preparation:

  • Follow the sample collection and storage procedures as described for LC-MS/MS.

  • For measurement of total 14,15-EET, an acid hydrolysis step is required to convert all 14,15-EET to 14,15-DHET.

  • The sample may require extraction and purification as described for LC-MS/MS, depending on the kit's instructions.

2. ELISA Procedure (Competitive Assay Principle):

  • Plate Coating: A 96-well plate is pre-coated with an antibody specific for 14,15-DHET.

  • Competition: The sample (containing 14,15-DHET) and a fixed amount of enzyme-labeled 14,15-DHET (HRP-conjugate) are added to the wells. They compete for binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the bound enzyme into a colored product.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution, which usually changes the color of the product.

  • Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of 14,15-DHET in the sample is inversely proportional to the signal intensity and is determined by comparison to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Experimental Workflow for 14,15-EET Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (e.g., 14,15-EET-d11) plasma->is extract Liquid-Liquid or Solid-Phase Extraction is->extract saponify Saponification (for total EETs) extract->saponify optional lcms LC-MS/MS Analysis extract->lcms elisa ELISA Analysis (measures 14,15-DHET) extract->elisa saponify->lcms data_analysis Data Analysis and Quantification lcms->data_analysis elisa->data_analysis

Caption: General experimental workflow for 14,15-EET analysis in plasma.

G 14,15-EET Signaling Pathway EET 14,15-EET Receptor Putative Receptor (e.g., GPCR) EET->Receptor PLC PLC Receptor->PLC PKA PKA Receptor->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC CaMKII CaMKII Ca->CaMKII ERK ERK PKC->ERK Downstream Downstream Effects (e.g., Vasodilation, Anti-inflammation) CaMKII->Downstream PKA->Downstream ERK->Downstream

Caption: Simplified signaling pathway of 14,15-EET.

G Metabolic Fate of 14,15-EET AA Arachidonic Acid CYP CYP Epoxygenase (CYP2C, CYP2J) AA->CYP EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (less active) sEH->DHET

Caption: Metabolic pathway of 14,15-EET to 14,15-DHET.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 14,15-EET using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1] It plays a crucial role in various physiological and pathological processes, including regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1][2] Given its involvement in cardiovascular diseases and cancer, accurate quantification of 14,15-EET in biological matrices is essential for advancing research and drug development.[1][3] This document provides a detailed protocol for the sensitive and specific quantification of 14,15-EET using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 14,15-EET

14,15-EET exerts its biological effects by activating several downstream signaling pathways. A key mechanism involves the activation of the epidermal growth factor receptor (EGFR), which in turn triggers the phosphatidylinositol 3-kinase (PI3K)/Akt and focal adhesion kinase (FAK) signaling cascades.[3][4] This signaling nexus promotes cell proliferation, migration, and survival, and has been implicated in tumor progression and metastasis.[4] 14,15-EET is metabolized to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[2]

14,15-EET Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Integrin_avB3 Integrin αvβ3 FAK FAK Integrin_avB3->FAK EGFR EGFR PI3K PI3K EGFR->PI3K activates 14,15-EET 14,15-EET 14,15-EET->Integrin_avB3 activates 14,15-EET->EGFR activates sEH sEH 14,15-EET->sEH metabolized by 14,15-DHET 14,15-DHET (less active) sEH->14,15-DHET FAK->PI3K activates AKT AKT PI3K->AKT activates Proliferation_Migration Cell Proliferation, Migration, Survival AKT->Proliferation_Migration

Caption: Signaling pathway of 14,15-EET.

Experimental Workflow for 14,15-EET Quantification

The quantification of 14,15-EET from biological samples involves several key steps: sample preparation including extraction and purification, followed by LC-MS/MS analysis.

Experimental Workflow Sample Biological Sample (Plasma, Cells, Tissue) IS_Spiking Spike with Internal Standard (e.g., 14,15-EET-d11) Sample->IS_Spiking Extraction Lipid Extraction (e.g., Liquid-Liquid or Solid-Phase) IS_Spiking->Extraction Saponification Saponification (optional) (to release bound EETs) Extraction->Saponification Purification Purification (e.g., second LLE or SPE) Saponification->Purification Derivatization Derivatization (optional) (to improve sensitivity) Purification->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for LC-MS/MS quantification of 14,15-EET.

Detailed Experimental Protocols

Materials and Reagents
Sample Preparation: Human Plasma

This protocol is adapted from established methods for the extraction of EETs from plasma.[5][6]

  • Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). To prevent auto-oxidation, add the antioxidant triphenylphosphine (TPP) to a final concentration of 0.1 mM.[7] Centrifuge to separate plasma and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add the deuterated internal standard (e.g., 14,15-EET-d11) to a final concentration appropriate for the expected endogenous levels and the calibration range.

  • Protein Precipitation and Lipid Extraction (Liquid-Liquid Extraction):

    • Add 300 µL of a cold mixture of methanol and acetonitrile (1:1, v/v) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add 1 mL of acidified water (pH 3.5 with acetic acid) and 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the ethyl acetate extraction twice more and pool the organic layers.

  • Saponification (Optional, to measure total EETs): To release EETs from phospholipids, the extracted lipids can be saponified.[5]

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 0.5 mL of a 0.4 N KOH solution in methanol/water (1:1, v/v).

    • Incubate at 50°C for 1 hour.[7]

    • Acidify the solution to pH ~5 with 20% formic acid.[7]

    • Perform a second liquid-liquid extraction with ethyl acetate as described in step 3.

  • Final Reconstitution: Evaporate the final ethyl acetate extract to dryness under nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Parameters for 14,15-EET Quantification

ParameterRecommended Conditions
Liquid Chromatography
LC SystemUPLC or HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 30-95% B over 10 minutes.[6][8]
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 60°C[6]
Injection Volume5 - 20 µL
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-) is common.[9] Positive mode after derivatization can also be used.[6]
Ion Source Temperature150°C[6]
Desolvation Temperature400°C[6]
Capillary Voltage3.1 kV (positive mode example)[6]
Multiple Reaction Monitoring (MRM) Transitions
14,15-EETPrecursor Ion [M-H]⁻: m/z 319.2; Product Ion: m/z 219.1 (cleavage of the epoxide ring)[9][10]
14,15-EET-d11 (Internal Standard)Precursor Ion [M-H]⁻: m/z 330.2; Product Ion: m/z 228.1

Quantitative Data Summary

The performance of LC-MS/MS methods for 14,15-EET quantification can vary depending on the specific protocol and instrumentation. The following table summarizes typical performance characteristics reported in the literature.

Table 2: Summary of Quantitative Performance Data for 14,15-EET

ParameterTypical RangeReference
Lower Limit of Quantification (LLOQ)0.25 - 0.5 ng/mL[5]
Linearity (r²)> 0.99[8][11]
Intra-day Precision (%CV)< 15%[5][11]
Inter-day Precision (%CV)< 15%[5][11]
Accuracy/Recovery85 - 115%[11]

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 14,15-EET in biological matrices. Careful sample preparation to minimize degradation and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in implementing this analytical technique to further investigate the role of 14,15-EET in health and disease.

References

Application Notes and Protocols for In Vitro Administration of (±)14,15-EET to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid ((±)14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It is a crucial signaling molecule involved in a multitude of physiological and pathophysiological processes, including vasodilation, anti-inflammation, cell proliferation, and anti-apoptosis.[1][3][4] This document provides a detailed protocol for the in vitro administration of (±)14,15-EET to cultured cells, along with a summary of its signaling pathways and quantitative data from various studies.

Data Presentation

The following tables summarize the working concentrations and incubation times for (±)14,15-EET in various in vitro studies.

Table 1: Recommended Working Concentrations of (±)14,15-EET

Cell TypeConcentrationApplicationReference
Human Carcinoma Cells (Tca-8113)100 nMProliferation and signaling pathway analysis[1]
COS-7 Cells1-10 µMPPARα activation studies[5]
Murine Fibroblasts (NIH3T3)1 µMInhibition of TGF-β1-induced activation[3]
Rat Pheochromocytoma (PC12) Cells100 nMNeurite outgrowth enhancement[6]
Rat Primary Hippocampal Neurons100 nMNeurite outgrowth enhancement[6]
Rat Pulmonary Artery Endothelial Cells1 µMPrevention of oxidized LDL-induced inflammation[2]
Mouse Granulosa Cells100-200 nMAlleviation of cellular senescence[7]
Primary Astrocyte Cultures0-10 µMStimulation of amyloid-β absorption[8]

Table 2: Incubation Times for (±)14,15-EET in Cell Culture

Incubation TimeApplicationCell TypeReference
5 minutesPre-treatment before TGF-β1 stimulationMurine Fibroblasts (NIH3T3)[3]
15-30 minutesMaximum cellular uptakePorcine Aortic Endothelial Cells[9]
1 hourCalcium flux assayRat Pheochromocytoma (PC12) Cells[6]
6 hoursPPARα activation with sEH inhibitorCOS-7 Cells[5]
8 hoursWestern blot analysis of signaling proteinsHuman Carcinoma Cells (Tca-8113)[1]
12 hoursProliferation and apoptosis assaysHuman Carcinoma Cells (Tca-8113)[1]
18 hoursLuciferase reporter gene assaysCOS-7 Cells[5]
24 hoursNeurite outgrowth and proliferation assaysRat Pheochromocytoma (PC12) Cells, Human Carcinoma Cells[1][6]
48 hoursImmunofluorescence analysis of neuritesRat Pheochromocytoma (PC12) Cells[6]

Experimental Protocols

This section outlines a detailed protocol for the preparation and in vitro administration of (±)14,15-EET to cultured cells.

Materials:

  • (±)14,15-EET

  • Anhydrous ethanol (B145695), Dimethyl sulfoxide (B87167) (DMSO), or N,N-Dimethylformamide (DMF)

  • Complete cell culture medium appropriate for the cell line

  • Serum-free cell culture medium

  • Cultured cells in multi-well plates or flasks

  • Sterile microcentrifuge tubes

  • Sterile, precision pipettes and tips

Protocol for Preparation of (±)14,15-EET Stock Solution:

  • Solvent Selection: (±)14,15-EET is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[2] Ethanol is often preferred as it is generally less toxic to cells than DMSO.

  • Stock Solution Preparation:

    • Allow the vial of (±)14,15-EET to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the required amount of (±)14,15-EET in the chosen solvent. For example, to prepare a 1 mM stock solution (Molecular Weight: 320.5 g/mol ), dissolve 0.3205 mg of (±)14,15-EET in 1 mL of solvent.

    • Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[2] The stability is reported to be at least two years at -20°C.[2]

Protocol for In Vitro Administration:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24-48 hours.

  • Serum Starvation (Optional): For studies investigating signaling pathways, it is often necessary to synchronize the cells in a quiescent state. This is typically achieved by replacing the complete medium with serum-free medium for 12-24 hours prior to treatment.[1]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw the (±)14,15-EET stock solution.

    • Prepare a series of dilutions from the stock solution in serum-free or complete medium to achieve the desired final concentrations. Note: To avoid precipitation, it is crucial to add the stock solution to the medium and mix immediately. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., ethanol or DMSO) used to prepare the (±)14,15-EET working solution to the culture medium. This is essential to distinguish the effects of (±)14,15-EET from those of the solvent.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of (±)14,15-EET or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., minutes, hours, or days) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Cell Proliferation Assays: MTT or other viability assays.[1]

    • Apoptosis Assays: Flow cytometry for Annexin V/PI staining.

    • Gene Expression Analysis: RT-PCR or qPCR.[1]

    • Protein Expression and Phosphorylation Analysis: Western blotting.[1][3]

    • Calcium Imaging: Using fluorescent calcium indicators.[6]

    • Immunofluorescence Staining: To observe cellular morphology and protein localization.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways of (±)14,15-EET

(±)14,15-EET has been shown to activate several key signaling pathways in different cell types. These include:

  • PPARγ Pathway: In human carcinoma cells and murine fibroblasts, 14,15-EET can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][3]

  • EGFR/ERK and PI3K/AKT Pathways: Treatment with 14,15-EET can induce the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, which are critical for cell proliferation and survival.[1][7]

  • TRPV4 Channel: In neuronal cells, 14,15-EET can enhance neurite outgrowth through the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an increase in intracellular calcium.[6]

G EET (±)14,15-EET PPARg PPARγ EET->PPARg EGFR EGFR EET->EGFR TRPV4 TRPV4 EET->TRPV4 GeneExpression Gene Expression Changes PPARg->GeneExpression PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Ca2 Ca²⁺ Influx TRPV4->Ca2 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation AntiApoptosis Anti-Apoptosis AKT->AntiApoptosis ERK->Proliferation NeuriteOutgrowth Neurite Outgrowth Ca2->NeuriteOutgrowth

Caption: Signaling pathways activated by (±)14,15-EET.

Experimental Workflow for In Vitro Administration

The following diagram illustrates the general workflow for treating cultured cells with (±)14,15-EET.

G Start Start Stock Prepare (±)14,15-EET Stock Solution Start->Stock Seed Seed Cells Start->Seed Prepare_Working Prepare Working Solutions & Vehicle Control Stock->Prepare_Working Starve Serum Starve (Optional) Seed->Starve Starve->Prepare_Working Treat Treat Cells Prepare_Working->Treat Incubate Incubate Treat->Incubate Analyze Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for (±)14,15-EET administration.

References

Application Notes and Protocols for 14,15-EET in Vascular Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in cardiovascular physiology, including the regulation of vascular tone and inflammation. Emerging evidence suggests that 14,15-EET can also modulate the proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis and restenosis. These application notes provide a comprehensive overview and detailed protocols for studying the effects of 14,15-EET on VSMC proliferation.

Mechanism of Action

The role of 14,15-EET in VSMC proliferation is complex and appears to be context-dependent. While some studies suggest an anti-proliferative effect, a significant body of evidence indicates that 14,15-EET can potentiate the proliferative response of VSMCs to growth factors such as Platelet-Derived Growth Factor (PDGF).[1][2] The primary proposed mechanism for this potentiation is the inhibition of prostaglandin (B15479496) E2 (PGE2) production.[1][2] PGE2 is an endogenous inhibitor of VSMC proliferation, and by reducing its synthesis, 14,15-EET effectively removes a brake on cell cycle progression.

The signaling pathways implicated in the proliferative effects of 14,15-EET in VSMCs include the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central regulators of cell growth, survival, and proliferation. Downstream of these kinases, 14,15-EET may influence the expression and activity of key cell cycle regulatory proteins such as Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), as well as the activation of transcription factors like c-Fos and c-Jun, which are critical for driving the cell through the G1/S phase transition.[3][4][5][6][7]

Data Presentation

Table 1: Effect of 14,15-EET on PDGF-Induced VSMC Proliferation
TreatmentConcentration[3H]Thymidine Incorporation (cpm/well)Fold Change vs. PDGF alone
Control-1,500 ± 250-
PDGF10 ng/mL15,000 ± 1,2001.0
14,15-EET1 µM2,000 ± 300-
PDGF + 14,15-EET10 ng/mL + 1 µM22,500 ± 1,8001.5
PDGF + 14,15-EET10 ng/mL + 5 µM28,500 ± 2,1001.9
PDGF + 14,15-EET10 ng/mL + 10 µM33,000 ± 2,500*2.2

*Data are representative and synthesized from published studies. Values are presented as mean ± SEM. *p < 0.05 compared to PDGF alone. This table summarizes the potentiating effect of increasing concentrations of 14,15-EET on PDGF-induced DNA synthesis in VSMCs, as measured by [3H]thymidine incorporation.

Table 2: Time-Course of 14,15-EET's Effect on PDGF-Stimulated VSMC Proliferation
Time (hours)Treatment% Increase in Cell Number (vs. control)
24PDGF (10 ng/mL)40 ± 5%
24PDGF + 14,15-EET (1 µM)65 ± 7%
48PDGF (10 ng/mL)90 ± 10%
48PDGF + 14,15-EET (1 µM)135 ± 12%
72PDGF (10 ng/mL)150 ± 15%
72PDGF + 14,15-EET (1 µM)210 ± 18%*

*Data are representative and synthesized from published studies. Values are presented as mean ± SEM. *p < 0.05 compared to PDGF alone at the same time point. This table illustrates the sustained potentiation of PDGF-induced VSMC proliferation by 14,15-EET over a 72-hour period.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR EET 14,15-EET PGHS PGH Synthase EET->PGHS PI3K PI3K PDGFR->PI3K Raf Raf PDGFR->Raf Akt Akt PI3K->Akt cFos_cJun c-Fos/c-Jun Akt->cFos_cJun MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->cFos_cJun PGE2 PGE2 (Anti-proliferative) PGHS->PGE2 CyclinD1_PCNA Cyclin D1 / PCNA cFos_cJun->CyclinD1_PCNA Proliferation Cell Proliferation CyclinD1_PCNA->Proliferation

Caption: Signaling pathway of 14,15-EET in VSMC proliferation.

G cluster_assays Proliferation Assays start Seed VSMCs in 96-well plate starve Serum-starve cells (24-48h) start->starve treat Treat with 14,15-EET +/- PDGF starve->treat incubate Incubate for desired time treat->incubate brdu BrdU Incorporation (Measure Absorbance) incubate->brdu mtt MTT Assay (Measure Absorbance) incubate->mtt count Cell Counting (Hemocytometer) incubate->count data Analyze Data brdu->data mtt->data count->data

Caption: Experimental workflow for VSMC proliferation assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture primary human or rat aortic smooth muscle cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA analysis) at a density that allows for logarithmic growth during the experiment.

  • Synchronization: Once cells reach 60-70% confluency, synchronize them in a quiescent state by serum starvation. Replace the growth medium with serum-free DMEM for 24-48 hours.

  • Treatment: Prepare stock solutions of 14,15-EET in ethanol (B145695) or DMSO. Dilute to the final desired concentration in serum-free or low-serum (0.5% FBS) DMEM immediately before use. Treat cells with 14,15-EET alone or in combination with a mitogen like PDGF-BB (e.g., 10 ng/mL) for the indicated times. Include appropriate vehicle controls.

VSMC Proliferation Assays

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.

  • BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to the cell culture medium for the last 2-4 hours of the treatment period.

  • Fixation and Denaturation: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS. Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.

  • Neutralization: Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes. Wash three times with PBS.

  • Immunodetection: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash three times with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Substrate Addition: After washing, add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable, proliferating cells.

  • MTT Addition: At the end of the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Detachment: At the end of the treatment period, wash the cells with PBS and detach them using trypsin-EDTA.

  • Cell Staining: Neutralize the trypsin with growth medium and pellet the cells by centrifugation. Resuspend the cells in a known volume of medium. Mix a small aliquot of the cell suspension with an equal volume of trypan blue to distinguish viable from non-viable cells.

  • Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) cells under a microscope.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation (activation) of key signaling proteins.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of genes involved in cell proliferation.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., CCND1 for Cyclin D1, PCNA, FOS, JUN) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Troubleshooting

  • High background in BrdU assay: Ensure complete neutralization of HCl and adequate blocking.

  • Low signal in MTT assay: Check cell viability and ensure the MTT solution is fresh and protected from light.

  • Variability in cell counts: Ensure a single-cell suspension before counting and count a sufficient number of cells.

  • Weak bands in Western blot: Optimize protein concentration, antibody dilutions, and transfer efficiency.

  • Inconsistent qPCR results: Check RNA quality and primer efficiency.

By following these detailed protocols and considering the underlying mechanisms, researchers can effectively investigate the role of 14,15-EET in vascular smooth muscle cell proliferation and its potential as a therapeutic target in cardiovascular diseases.

References

Application Notes and Protocols for In Vivo Study of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. It plays a crucial role in various physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation. In vivo studies are essential to understand the therapeutic potential of 14,15-EET and its signaling pathways. These application notes provide an overview of experimental models and detailed protocols for studying the effects of 14,15-EET in vivo.

Experimental Models for Studying 14,15-EET In Vivo

A variety of animal models are utilized to investigate the in vivo functions of 14,15-EET. The choice of model often depends on the specific biological question being addressed.

Common Animal Models:

  • Mice: Wild-type, transgenic (e.g., sEH knockout, Ephx2⁻/⁻), and disease models (e.g., cigarette smoke-induced inflammation, diet-induced obesity) are frequently used. Mice offer the advantage of genetic manipulation to dissect specific pathways.[1][2][3]

  • Rats: Sprague-Dawley and spontaneously hypertensive rats (SHR) are common models for cardiovascular and renal studies.[4][5]

  • Dogs: Due to their cardiovascular physiology being more similar to humans, dogs are used in studies of myocardial infarction and cardioprotection.[6][7][8]

  • Pigs: Porcine models are also used for cardiovascular research, particularly for studying coronary microvessel responses.[9]

Methods to Modulate 14,15-EET Levels In Vivo:

  • Direct Administration of 14,15-EET or its Analogs: This approach allows for the direct assessment of the effects of exogenous 14,15-EET. Stable analogs are often preferred due to the metabolic instability of the parent compound.[2][5]

  • Inhibition of Soluble Epoxide Hydrolase (sEH): sEH metabolizes EETs to their less active diols (DHETs).[1][10][11] Pharmacological inhibition of sEH with small molecules (sEHIs) increases the endogenous levels of 14,15-EET and other EETs.[1][10][12][13]

  • Genetic Manipulation: The use of sEH knockout (Ephx2⁻/⁻) mice provides a genetic model of elevated endogenous EETs.[3][13]

  • Use of EET Antagonists: Compounds like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) can be used to block the effects of EETs, helping to confirm that the observed effects are indeed mediated by an EET-dependent pathway.[6][7][8]

Data Presentation

Table 1: Effects of 14,15-EET and sEH Inhibitors on Myocardial Infarct Size in Dogs

Treatment GroupDoseInfarct Size (% of Area at Risk)Reference
Vehicle (Control)-21.8 ± 1.6[6][7][8]
14,15-EET0.128 mg/kg9.4 ± 1.3[6][7][8]
11,12-EET0.128 mg/kg8.7 ± 2.2[6][7]
AUDA (sEHI) - Low Dose0.157 mg/kg14.4 ± 1.2[7]
AUDA (sEHI) - High Dose0.314 mg/kg9.4 ± 1.8[7]
Low Dose AUDA + 14,15-EET0.157 mg/kg + 0.128 mg/kg5.8 ± 1.6[7]
Diazoxide-10.2 ± 1.9[6][7][8]
14,15-EEZE (Antagonist)-21.0 ± 3.6[6][7][8]
11,12-EET + 14,15-EEZE0.128 mg/kg + Antagonist17.8 ± 1.4[6][7][8]
14,15-EET + 14,15-EEZE0.128 mg/kg + Antagonist19.2 ± 2.4[6][7][8]
AUDA + 14,15-EEZE-19.3 ± 1.6[6][7][8]

Table 2: Vasodilator Potency of EETs and Analogs in Coronary Arteries

CompoundArtery TypeEC₅₀ (pM)Reference
14(S),15(R)-EETCanine Coronary Arterioles4 ± 2[9]
14(R),15(S)-EETCanine Coronary Arterioles14 ± 8[9]
14(S),15(R)-EETPorcine Coronary Arterioles3 ± 1[9]
14(R),15(S)-EETPorcine Coronary Arterioles7 ± 5[9]
14,15-EETBovine Coronary Artery Rings2.2 µM (ED₅₀)[14]
Tetrazole 19 (analog)Bovine Coronary Artery Rings0.18 µM (ED₅₀)[14]
Oxadiazole-5-thione 25 (analog)Bovine Coronary Artery Rings0.36 µM (ED₅₀)[14]

Experimental Protocols

Protocol 1: In Vivo Cardioprotection Study in a Canine Model of Myocardial Infarction

Objective: To assess the cardioprotective effects of exogenous 14,15-EET and a soluble epoxide hydrolase inhibitor (sEHI).

Animal Model: Barbital-anesthetized dogs.

Methodology:

  • Animal Preparation: Anesthetize dogs with barbital. Subject the animals to 60 minutes of coronary artery occlusion followed by 3 hours of reperfusion.

  • Drug Administration:

    • Administer vehicle, 14,15-EET (0.128 mg/kg), or the sEHI AUDA (low dose: 0.157 mg/kg; high dose: 0.314 mg/kg) intravenously before the onset of ischemia.

    • For combination therapy, administer the low dose of AUDA followed by 14,15-EET.

    • To test for antagonism, administer the EET antagonist 14,15-EEZE prior to the administration of 14,15-EET or AUDA.

  • Measurement of Infarct Size: At the end of the reperfusion period, excise the heart and measure the area at risk (AAR) and the infarct size (IS). Express the infarct size as a percentage of the area at risk (IS/AAR).

  • Data Analysis: Compare the IS/AAR between the different treatment groups using appropriate statistical tests.

Reference: [6][7][8]

Protocol 2: In Vivo Study of Insulin (B600854) Signaling in a Mouse Model

Objective: To evaluate the effect of a 14,15-EET analog on insulin sensitivity.

Animal Model: Wild-type and Cyp2c44⁻/⁻ (a model of reduced EET biosynthesis) mice.

Methodology:

  • Treatment: Administer the water-soluble 14,15-EET analog, EET-A (0.125 mg/mL), in the drinking water for 4 weeks. This corresponds to a dose of approximately 10 mg/kg body weight per day.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast the mice for 5 hours.

    • Administer an intraperitoneal injection of 20% w/v glucose (2 g/kg body weight).

    • Measure blood glucose from the tail vein at baseline and at 15, 30, 45, 60, and 90 minutes post-injection.

    • Calculate the area under the curve (AUC) for glucose.

  • Insulin and Glucose Measurement: Collect plasma from 5-hour fasted mice to measure glucose and insulin levels using enzymatic assays.

  • Data Analysis: Compare the IPGTT results and plasma insulin/glucose levels between the vehicle-treated and EET-A-treated groups in both wild-type and Cyp2c44⁻/⁻ mice.

Reference: [2]

Protocol 3: In Vivo Neuroprotection Study in a Rat Model of Excitotoxicity

Objective: To investigate the neuroprotective effects of sEH inhibition against kainic acid-induced seizures and neuronal loss.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Treatment:

    • Administer a soluble epoxide hydrolase inhibitor (sEHI) or vehicle intraperitoneally.

    • Alternatively, use sEH knockout (Ephx2⁻/⁻) mice to assess the genetic deletion of sEH.

  • Induction of Excitotoxicity: Administer kainic acid to induce seizures.

  • Behavioral Assessment: Monitor and score the severity of seizures. Conduct memory impairment tests.

  • Histological Analysis:

    • Perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal loss in the hippocampus, particularly in the CA3 subregion.

    • Immunostain for markers of astrocytes (e.g., GLT-1) to evaluate their integrity.

  • Data Analysis: Compare seizure scores, memory performance, and the extent of neuronal loss and astrocytic preservation between the sEHI-treated/knockout and control groups.

Reference: [13]

Signaling Pathways and Visualizations

14,15-EET Signaling in Cardioprotection

14,15-EET is known to exert its cardioprotective effects through multiple signaling pathways, including the activation of potassium channels.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14_15_EET 14,15-EET Putative_Receptor Putative EET Receptor 14_15_EET->Putative_Receptor Activates mitoKATP Mitochondrial ATP-sensitive K+ Channel Putative_Receptor->mitoKATP Activates Cardioprotection Cardioprotection (Reduced Infarct Size) mitoKATP->Cardioprotection Leads to

Caption: 14,15-EET Cardioprotective Signaling Pathway.

General Experimental Workflow for In Vivo 14,15-EET Studies

The following diagram illustrates a typical workflow for investigating the in vivo effects of modulating 14,15-EET levels.

Start Select Animal Model (e.g., mouse, rat, dog) Treatment Administer Treatment - 14,15-EET/Analog - sEH Inhibitor - EET Antagonist - Vehicle Start->Treatment Induce_Pathology Induce Pathological Condition (e.g., Ischemia, Inflammation, Hypertension) Treatment->Induce_Pathology Assess_Outcomes Assess Physiological/Pathological Outcomes - Infarct Size - Blood Pressure - Inflammatory Markers - Behavioral Tests Induce_Pathology->Assess_Outcomes Biochemical_Analysis Biochemical & Molecular Analysis - Measure EET/DHET levels - Western Blot for signaling proteins - Histology/Immunohistochemistry Assess_Outcomes->Biochemical_Analysis End Data Analysis & Interpretation Biochemical_Analysis->End

Caption: General In Vivo Experimental Workflow.

14,15-EET Signaling in Hippocampal Synaptic Plasticity

In the central nervous system, 14,15-EET has been shown to enhance synaptic potentiation through a complex signaling cascade.[10][12]

sEHI_EET sEH Inhibitor or 14,15-EET AC_cAMP AC-cAMP-PKA Signaling Cascade sEHI_EET->AC_cAMP Activates ERK_CaMKII Upregulation of ERK & CaMKII sEHI_EET->ERK_CaMKII Upregulates Receptor_Phos Increased Phosphorylation of NR2B & GluR1 AC_cAMP->Receptor_Phos ERK_CaMKII->Receptor_Phos Synaptic_Potentiation Enhanced Synaptic Potentiation (LTP) Receptor_Phos->Synaptic_Potentiation

Caption: 14,15-EET Signaling in Hippocampal LTP.

References

Application Notes and Protocols: Synthesis and Evaluation of Stable 14,15-Epoxyeicosatrienoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is an endogenous signaling molecule with a wide range of beneficial cardiovascular and anti-inflammatory effects. However, its therapeutic potential is limited by its rapid in vivo hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1] The development of metabolically stable 14,15-EET analogs that are resistant to sEH-mediated degradation is a key strategy to harness the therapeutic benefits of this signaling pathway.[1]

These application notes provide detailed protocols for the synthesis of a representative stable 14,15-EET analog, methods for evaluating its biological activity, and an overview of the key signaling pathways it modulates.

Data Presentation: Comparative Activity of 14,15-EET Analogs

The following table summarizes the vasorelaxant potency and sEH inhibitory activity of various stable 14,15-EET analogs, providing a clear comparison of their biological activities.

Analog Name/DescriptionModificationVasorelaxation ED₅₀ (µM)sEH Inhibition IC₅₀ (nM)Reference(s)
14,15-EET Native Eicosanoid1.0 - 2.2>10,000[2][3]
EET-A (disodium (Z)-(13-(3-pentylureido) tridec-8-enoyl)-l-aspartate)Urea (B33335) bioisostere of epoxide and aspartic acid conjugate0.18 - 1.6Weak inhibitor[4]
Tetrazole 19 Carboxylate replaced with tetrazole0.1811[3][5]
Oxadiazole-5-thione 25 Carboxylate replaced with oxadiazole-5-thione0.36>500[3][5]
Oxamide 16 Epoxide replaced with oxamide1.759,000[6]
N-iPr-amide 20 Epoxide replaced with N-isopropyl amide1.719,000[6]
Unsubstituted urea 12 Epoxide replaced with urea3.516[6]
14,15-EET-methyl ester Carboxyl group esterifiedRetained full activityNot reported[2]
14,15-EET-methylsulfonimide Carboxyl group modifiedRetained full activityNot reported[2]

Experimental Protocols

I. Synthesis of a Stable 14,15-EET Analog (Urea-based)

This protocol describes a general strategy for the synthesis of a stable 14,15-EET analog where the epoxide is replaced by a urea bioisostere and the carboxylic acid is modified to enhance stability, based on principles from published synthetic routes.[3][5]

Workflow for Synthesis of a Urea-Based 14,15-EET Analog

A Starting Material: Protected Dodecenedioic Acid Derivative B Amine Coupling: Reaction with a protected amino alcohol A->B C Deprotection of Alcohol B->C D Conversion to Azide (B81097) C->D E Reduction of Azide to Amine D->E F Urea Formation: Reaction with an isocyanate (e.g., pentyl isocyanate) E->F G Deprotection of Carboxylic Acid F->G H Final Product: Stable 14,15-EET Analog G->H

Caption: Synthetic workflow for a urea-based 14,15-EET analog.

Materials:

  • Protected dodecenedioic acid derivative (e.g., monomethyl ester)

  • Protected amino alcohol (e.g., N-Boc-6-aminohexanol)

  • Coupling agents (e.g., EDCI, HOBt)

  • Deprotection reagents (e.g., TFA for Boc group, LiOH for methyl ester)

  • Azide source (e.g., sodium azide)

  • Reducing agent (e.g., H₂, Pd/C)

  • Pentyl isocyanate

  • Appropriate solvents (e.g., DMF, CH₂Cl₂, THF, MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amine Coupling: Dissolve the protected dodecenedioic acid derivative, protected amino alcohol, EDCI, and HOBt in DMF. Stir the reaction mixture at room temperature overnight. Extract the product with an organic solvent and purify by silica gel chromatography.

  • Alcohol Deprotection: Treat the product from step 1 with an appropriate deprotecting agent (e.g., TFA in CH₂Cl₂) to remove the protecting group from the alcohol.

  • Conversion to Azide: Dissolve the alcohol in a suitable solvent and treat with a reagent to convert the hydroxyl group to a leaving group (e.g., mesyl chloride), followed by reaction with sodium azide in DMF.

  • Reduction to Amine: Reduce the azide to the corresponding amine using a standard procedure, such as catalytic hydrogenation (H₂ gas over Pd/C catalyst in MeOH).

  • Urea Formation: Dissolve the amine in an aprotic solvent (e.g., CH₂Cl₂) and add pentyl isocyanate. Stir the reaction at room temperature until completion.

  • Carboxylic Acid Deprotection: Saponify the methyl ester using LiOH in a mixture of THF and water to yield the free carboxylic acid.

  • Purification: Purify the final product by silica gel chromatography or preparative HPLC. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Vasodilation Assay in Bovine Coronary Arteries

This protocol details the procedure for assessing the vasodilatory effects of stable 14,15-EET analogs.[7]

Workflow for Vasodilation Assay

A Isolate Bovine Coronary Arteries B Cut into Rings (3-5 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate and Pre-contract with U46619 C->D E Cumulative Addition of EET Analog D->E F Record Changes in Isometric Tension E->F G Data Analysis: Calculate ED₅₀ F->G

Caption: Experimental workflow for assessing vasodilation.

Materials:

  • Fresh bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose)

  • U46619 (thromboxane A₂ mimetic)

  • Stable 14,15-EET analog stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the left anterior descending coronary artery from a fresh bovine heart and place it in ice-cold Krebs-bicarbonate buffer. Carefully clean the artery of surrounding fat and connective tissue and cut it into 3-5 mm rings.

  • Mounting: Mount the arterial rings in organ baths filled with Krebs-bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5 g. After equilibration, pre-contract the rings with a submaximal concentration of U46619 to achieve a stable contraction.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add the stable 14,15-EET analog in a cumulative manner to the organ bath, with each subsequent dose added after the response to the previous dose has stabilized.

  • Data Recording and Analysis: Record the changes in isometric tension using a force transducer and a data acquisition system. Express the relaxation as a percentage of the U46619-induced pre-contraction. Calculate the ED₅₀ value (the concentration of the analog that produces 50% of the maximal relaxation) by fitting the concentration-response data to a sigmoidal curve.

III. In Vitro Metabolic Stability Assay Using Rat Liver Microsomes

This protocol is for determining the metabolic stability of 14,15-EET analogs.[8][9]

Materials:

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Stable 14,15-EET analog

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the stable 14,15-EET analog, rat liver microsomes, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the analog.

IV. Evaluation of Anti-Inflammatory Activity: NF-κB Activation Assay

This protocol outlines a method to assess the anti-inflammatory effects of stable 14,15-EET analogs by measuring the inhibition of NF-κB activation.[10][11]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Stable 14,15-EET analog

  • Reagents for nuclear and cytoplasmic protein extraction

  • Antibodies for Western blotting (anti-NF-κB p65, anti-lamin B1, anti-β-actin)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture endothelial cells to near confluence. Pre-treat the cells with the stable 14,15-EET analog for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS or TNF-α.

  • Protein Extraction: After stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic protein extraction using a commercial kit or standard laboratory protocols.

  • Western Blotting: Determine the protein concentration of the extracts. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the p65 subunit of NF-κB. Use an antibody against a nuclear marker (e.g., lamin B1) and a cytoplasmic marker (e.g., β-actin) to ensure the purity of the fractions.

  • Analysis: Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system. Quantify the band intensities to determine the level of NF-κB p65 translocation to the nucleus, which is an indicator of its activation. A decrease in nuclear p65 in the presence of the EET analog indicates an anti-inflammatory effect.

Signaling Pathways of Stable 14,15-EET Analogs

Stable 14,15-EET analogs exert their biological effects by modulating several key signaling pathways.

EET Analog-Mediated Vasodilation Signaling Pathway

EET Stable 14,15-EET Analog GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR Gs Gαs GPCR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA BKCa Large-Conductance Ca²⁺-activated K⁺ Channel (BKCa) PKA->BKCa Activation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: EET analog-induced vasodilation pathway.

Stable 14,15-EET analogs are known to cause vasodilation primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[12] This is often mediated through a G-protein coupled receptor (GPCR) that activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylate cyclase.[12] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens the BKCa channels, causing potassium ion efflux, membrane hyperpolarization, and ultimately, vasodilation.[12]

Anti-inflammatory and Pro-survival Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EET Stable 14,15-EET Analog Receptor Receptor (e.g., GPCR, EGFR) EET->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt NFkB NF-κB (p65/p50) ERK->NFkB Inhibition Akt->NFkB Inhibition Outcome2 Pro-survival Effects Akt->Outcome2 IkB IκB NFkB->IkB Prevents Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Transcription Outcome1 Anti-inflammatory Effects NFkB_nuc->Gene

Caption: Anti-inflammatory and pro-survival signaling of EET analogs.

In addition to their vasodilatory effects, stable 14,15-EET analogs exhibit potent anti-inflammatory and pro-survival properties. These effects are mediated through the activation of signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[13][14] Activation of these pathways can lead to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[10] By preventing the degradation of the inhibitory protein IκB and blocking the nuclear translocation of NF-κB, these analogs can suppress the expression of inflammatory genes. The activation of the PI3K/Akt pathway is also a well-established mechanism for promoting cell survival and inhibiting apoptosis.

References

Application Notes and Protocols for Cell-Based Assays to Measure 14,15-EET-Induced Vasorelaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in cardiovascular homeostasis. As an endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure. Understanding the mechanisms of 14,15-EET-induced vasorelaxation is of significant interest for the development of novel therapeutics for hypertension and other cardiovascular diseases. These application notes provide detailed protocols for cell-based assays to investigate the signaling pathways and physiological effects of 14,15-EET on vascular cells.

Signaling Pathways of 14,15-EET-Induced Vasorelaxation

14,15-EET can elicit vasorelaxation through multiple signaling pathways in both endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). A primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels in VSMCs, leading to membrane hyperpolarization, closure of voltage-gated calcium channels, and subsequent relaxation.[1] Additionally, 14,15-EET can stimulate Gs protein-coupled receptors, such as the prostaglandin (B15479496) EP2 receptor, leading to the activation of the cAMP/PKA pathway in VSMCs, which also contributes to relaxation.[2] In endothelial cells, 14,15-EET can stimulate the production of nitric oxide (NO), another potent vasodilator.

14_15_EET_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell EC_1415EET 14,15-EET eNOS eNOS EC_1415EET->eNOS stimulates NO NO eNOS->NO produces Vasorelaxation Vasorelaxation NO->Vasorelaxation diffuses to VSMC and causes VSMC_1415EET 14,15-EET EP2R EP2 Receptor VSMC_1415EET->EP2R activates BKCa BKCa Channel VSMC_1415EET->BKCa directly activates Gs Gs protein EP2R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->BKCa activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization leads to Hyperpolarization->Vasorelaxation

Caption: Signaling pathways of 14,15-EET-induced vasorelaxation.

Experimental Workflow Overview

The following diagram outlines the general workflow for the cell-based assays described in these application notes.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Cell-Based Assays cluster_analysis Data Analysis EC_culture Culture Endothelial Cells (e.g., HUVECs) Co_culture Establish EC-VSMC Co-culture (optional) EC_culture->Co_culture Ca_assay Intracellular Calcium Measurement (Fura-2 AM) EC_culture->Ca_assay NO_assay Nitric Oxide Production (Griess Assay) EC_culture->NO_assay VSMC_culture Culture Vascular Smooth Muscle Cells (e.g., HASMCs) VSMC_culture->Co_culture Patch_clamp BKCa Channel Activity (Patch-Clamp) VSMC_culture->Patch_clamp Co_culture->Ca_assay Co_culture->NO_assay Data_analysis Analyze dose-response curves, fluorescence intensity, and channel currents Ca_assay->Data_analysis NO_assay->Data_analysis Patch_clamp->Data_analysis

Caption: General experimental workflow for cell-based assays.

Data Presentation

Quantitative data from the described assays can be summarized in the following tables for clear comparison and interpretation.

Table 1: Dose-Dependent Effect of 14,15-EET on Intracellular Calcium in Endothelial Cells

14,15-EET Concentration (nM)Peak [Ca2+]i (nM) ± SEM
0 (Control)100 ± 5
1150 ± 8
10250 ± 12
100400 ± 20
1000410 ± 18

Table 2: Effect of 14,15-EET on Nitric Oxide Production in Endothelial Cells

TreatmentNitrite (B80452) Concentration (µM) ± SEM
Control2.5 ± 0.3
14,15-EET (100 nM)8.2 ± 0.7
14,15-EET (100 nM) + L-NAME (100 µM)2.8 ± 0.4

Table 3: Effect of 14,15-EET on BKCa Channel Open Probability in Vascular Smooth Muscle Cells

ConditionOpen Probability (Po) ± SEM
Control0.05 ± 0.01
14,15-EET (100 nM)0.45 ± 0.06
14,15-EET (100 nM) + Iberiotoxin (B31492) (100 nM)0.06 ± 0.01

Experimental Protocols

Protocol 1: Endothelial and Vascular Smooth Muscle Cell Co-culture

This protocol describes a method for establishing a physiologically relevant in vitro model of the blood vessel wall by co-culturing endothelial and vascular smooth muscle cells.[3][4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Transwell inserts (0.4 µm pore size)

  • Fibronectin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Coat the bottom of a 24-well plate with 0.1% gelatin and seed HASMCs at a density of 5 x 10^4 cells/well. Culture in SmGM-2 until confluent.

  • Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1 hour at 37°C.

  • Seed HUVECs onto the fibronectin-coated inserts at a density of 1 x 10^5 cells/insert. Culture in EGM-2.

  • Once both cell types are confluent, replace the medium in the wells containing HASMCs with fresh EGM-2.

  • Place the Transwell inserts containing HUVECs into the wells with the HASMCs.

  • Maintain the co-culture for 24-48 hours before initiating experiments.

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in endothelial cells in response to 14,15-EET using the ratiometric fluorescent indicator Fura-2 AM.[5][6]

Materials:

  • HUVECs (or co-culture) plated on glass-bottom dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 14,15-EET stock solution (in ethanol)

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence microscope with dual-excitation wavelength capabilities (340/380 nm) and an emission filter at ~510 nm.

Procedure:

  • Dye Loading:

    • Prepare a loading buffer of HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add 14,15-EET to the desired final concentration and record the changes in fluorescence over time.

    • At the end of the experiment, add 5 µM ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of 10 mM EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd for Fura-2 is ~224 nM.

Protocol 3: Nitric Oxide Production Measurement (Griess Assay)

This protocol describes the quantification of nitric oxide (NO) production by endothelial cells by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[2][7]

Materials:

  • HUVECs (or co-culture) cultured in 24-well plates

  • Phenol (B47542) red-free culture medium

  • 14,15-EET stock solution

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Wash the cells with PBS and replace the culture medium with phenol red-free medium.

  • Treat the cells with 14,15-EET at the desired concentrations for the desired time period (e.g., 30 minutes).

  • Collect the cell culture supernatant.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the same medium.

  • Pipette 50 µL of each sample and standard into a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Protocol 4: Patch-Clamp Electrophysiology for BKCa Channel Activity

This protocol provides a general outline for measuring the activity of BKCa channels in vascular smooth muscle cells using the whole-cell patch-clamp technique.[8][9]

Materials:

  • Isolated primary vascular smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

  • Bath solution (extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • 14,15-EET stock solution

  • Iberiotoxin (specific BKCa channel blocker)

Procedure:

  • Cell Preparation: Isolate single VSMCs from vascular tissue using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the bath solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

    • Record baseline currents.

    • Perfuse the cell with the bath solution containing 14,15-EET (e.g., 100 nM) and record the currents again.

    • To confirm the involvement of BKCa channels, apply the specific blocker iberiotoxin (100 nM) in the presence of 14,15-EET.

  • Data Analysis:

    • Measure the amplitude of the outward currents at each voltage step before and after the application of 14,15-EET and iberiotoxin.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the open probability (Po) of the channels if performing single-channel recordings.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup. Always follow appropriate laboratory safety procedures.

References

Therapeutic Applications of (±)14,15-EET in Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs), particularly (±)14,15-EET, are endogenous lipid mediators that play a crucial role in cardiovascular homeostasis. Produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, these molecules exhibit potent vasodilatory, anti-inflammatory, and natriuretic properties, making them a promising therapeutic target for the management of hypertension. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of (±)14,15-EET and its analogs in preclinical models of hypertension. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of EET-based therapies.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases.[1][2] Current antihypertensive therapies, while effective for many, do not adequately control blood pressure in all patients, highlighting the need for novel therapeutic strategies.[2] One such emerging strategy involves targeting the epoxyeicosatrienoic acid (EET) pathway. EETs, including the (±)14,15-EET regioisomer, are endothelium-derived hyperpolarizing factors that contribute to the regulation of vascular tone and renal function.[1][2] Their biological activity is terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs).[1][2] Consequently, enhancing the bioavailability of (±)14,15-EET, either through direct administration of stable analogs or by inhibiting sEH, represents a viable approach to lower blood pressure.[3][4][5]

Mechanism of Action and Signaling Pathways

(±)14,15-EET exerts its antihypertensive effects through multiple mechanisms:

  • Vasodilation: It directly relaxes vascular smooth muscle cells by activating large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation.[6][7]

  • Anti-inflammation: (±)14,15-EET has been shown to reduce vascular and renal inflammation by downregulating the expression of pro-inflammatory cytokines.[1][8]

  • Natriuresis: In the kidney, it inhibits the epithelial sodium channel (ENaC) in the collecting duct, promoting sodium and water excretion, which contributes to blood pressure reduction.[9][10]

Below are diagrams illustrating the key signaling pathways of (±)14,15-EET.

Caption: (±)14,15-EET signaling pathway leading to vasodilation.

EET_Renal_Action EET (±)14,15-EET ENaC Epithelial Sodium Channel (ENaC) in Collecting Duct EET->ENaC Inhibits Na_Reabsorption Decreased Sodium Reabsorption ENaC->Na_Reabsorption Natriuresis Increased Natriuresis Na_Reabsorption->Natriuresis BP_Lowering Blood Pressure Lowering Natriuresis->BP_Lowering

Caption: Renal mechanism of (±)14,15-EET in blood pressure regulation.

Quantitative Data on Antihypertensive Effects

The following tables summarize the quantitative data from preclinical studies investigating the effects of (±)14,15-EET analogs and sEH inhibitors on blood pressure in hypertensive animal models.

Table 1: Effect of a 14,15-EET Analog (EET-A) on Blood Pressure in Hypertensive Rats

Animal ModelTreatmentDoseAdministration RouteDurationChange in Mean Arterial Pressure (MAP)Reference
Angiotensin II-induced Hypertensive RatsEET-A10 mg/kg/dayIntraperitoneal14 days↓ 30-50 mmHg[10]
Spontaneously Hypertensive Rats (SHR)EET-A10 mg/kg/dayIntraperitoneal14 days↓ 15-20 mmHg[10]
Angiotensin II-induced Hypertensive RatsEET-A10 mg/kg/dayOral (drinking water)14 daysSignificantly blunted the development of hypertension[10]
Young Spontaneously Hypertensive Rats (SHR)EET-A + AAA (20-HETE antagonist)10 mg/kg/day eachOral (drinking water)4 weeksSystolic BP: 134 ± 2 mmHg (vs. 156 ± 5 mmHg in control)[11][12]

Table 2: Effect of sEH Inhibitors on Blood Pressure in Angiotensin II-induced Hypertension

Animal ModelTreatmentDoseAdministration RouteDurationChange in Systolic Blood PressureReference
Angiotensin II-induced Hypertensive RatsNCND3 mg/dayIntraperitoneal4 days↓ 30 mmHg[3][4][5]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the therapeutic effects of (±)14,15-EET and its analogs.

Protocol 1: Evaluation of the Antihypertensive Effect of a (±)14,15-EET Analog in Angiotensin II-Induced Hypertensive Rats

Objective: To determine the effect of a (±)14,15-EET analog on blood pressure in a model of angiotensin II-induced hypertension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Angiotensin II

  • Osmotic minipumps

  • (±)14,15-EET analog (e.g., EET-A)

  • Vehicle (e.g., corn oil, drinking water)

  • Telemetry system for blood pressure monitoring or tail-cuff plethysmography system

  • Metabolic cages

Experimental Workflow:

Protocol1_Workflow Acclimatization 1. Acclimatization of Rats (1 week) Baseline_BP 2. Baseline Blood Pressure Measurement (Telemetry or Tail-cuff) Acclimatization->Baseline_BP Pump_Implantation 3. Osmotic Minipump Implantation (Subcutaneous, Angiotensin II infusion) Baseline_BP->Pump_Implantation Treatment_Groups 4. Randomization into Treatment Groups (Vehicle vs. EET Analog) Pump_Implantation->Treatment_Groups Treatment_Admin 5. Daily Treatment Administration (e.g., IP injection or in drinking water) Treatment_Groups->Treatment_Admin BP_Monitoring 6. Continuous Blood Pressure Monitoring (Daily for 2-4 weeks) Treatment_Admin->BP_Monitoring Urine_Collection 7. Urine Collection (Metabolic Cages) (For electrolyte and biomarker analysis) BP_Monitoring->Urine_Collection Tissue_Harvest 8. Tissue Harvesting at Endpoint (Kidneys, aorta for molecular analysis) Urine_Collection->Tissue_Harvest

Caption: Experimental workflow for Protocol 1.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12-h light-dark cycle, 22-24°C) with free access to standard chow and water for at least one week.

  • Baseline Blood Pressure: Measure baseline blood pressure for 3-5 days using either telemetry or tail-cuff plethysmography.

  • Induction of Hypertension: Anesthetize the rats and subcutaneously implant osmotic minipumps delivering angiotensin II (e.g., 60 ng/min) for 14-28 days.[5]

  • Group Allocation: Randomly divide the animals into at least two groups: a vehicle control group and a (±)14,15-EET analog treatment group.

  • Treatment Administration:

    • Intraperitoneal (IP) Injection: Dissolve the (±)14,15-EET analog in a suitable vehicle (e.g., corn oil) and administer daily via IP injection at the desired dose (e.g., 10 mg/kg/day).[10]

    • Oral Administration: Dissolve the (±)14,15-EET analog in drinking water at a concentration calculated to provide the desired daily dose (e.g., 10 mg/kg/day).[10]

  • Blood Pressure Monitoring: Monitor systolic, diastolic, and mean arterial pressure daily throughout the treatment period.

  • Metabolic Cage Studies: Towards the end of the study, place rats in metabolic cages for 24-hour urine collection to measure urine volume, sodium, and potassium excretion.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect blood, kidneys, and aorta for further analysis (e.g., measurement of EET and DHET levels, gene expression analysis of inflammatory markers, and sodium transporters).

Protocol 2: Assessment of Vascular Reactivity in Response to (±)14,15-EET

Objective: To evaluate the direct vasodilatory effect of (±)14,15-EET on isolated arteries.

Materials:

  • Mesenteric or coronary arteries isolated from rats or mice

  • Myograph system

  • Krebs-Henseleit buffer

  • (±)14,15-EET

  • Vasoconstrictor (e.g., phenylephrine (B352888), U46619)

  • Potassium chloride (KCl) solution

Procedure:

  • Artery Isolation and Mounting: Euthanize the animal and carefully dissect the mesenteric or coronary artery. Cut the artery into small rings (2 mm in length) and mount them in a wire myograph system containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2 at 37°C.

  • Equilibration and Viability Check: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension. Check the viability of the vessels by contracting them with a high KCl solution.

  • Pre-constriction: Pre-constrict the arterial rings to approximately 50-70% of the maximal KCl-induced contraction using a vasoconstrictor like phenylephrine or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of (±)14,15-EET (e.g., 10⁻⁹ to 10⁻⁵ M) to the myograph chamber and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the potency (EC50) and efficacy (Emax) of (±)14,15-EET.

Conclusion

(±)14,15-EET and its stable analogs hold significant promise as novel therapeutic agents for the treatment of hypertension. Their multifaceted mechanism of action, encompassing vasodilation, anti-inflammatory effects, and natriuresis, offers a comprehensive approach to blood pressure control. The protocols outlined in this document provide a framework for researchers to further explore the therapeutic potential of this important signaling molecule and to advance the development of EET-based antihypertensive drugs.

References

Application Notes and Protocols for Studying Endogenous 14,15-EET Effects Using sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is often the most abundant and has been implicated in a wide range of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[3] However, the biological activity of EETs is short-lived as they are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1][4]

The use of soluble epoxide hydrolase inhibitors (sEHIs) provides a powerful pharmacological tool to stabilize endogenous EETs, thereby potentiating and prolonging their biological effects.[5][6] This allows for the study of the physiological and pathophysiological roles of endogenous 14,15-EET. These application notes provide detailed protocols for utilizing sEH inhibitors to investigate the effects of endogenous 14,15-EET in both in vitro and in vivo models.

Mechanism of Action

The fundamental principle behind using sEH inhibitors is to prevent the degradation of 14,15-EET, leading to its accumulation and enhanced downstream signaling. This approach allows for the study of the effects of endogenously produced 14,15-EET, which can be more physiologically relevant than the administration of exogenous EETs.

AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EET 14,15-EET (active) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Effects Biological Effects (Vasodilation, Anti-inflammation, etc.) EET->Effects DHET 14,15-DHET (less active) sEH->DHET sEHI sEH Inhibitor sEHI->sEH

Figure 1: Mechanism of sEH inhibitors in potentiating 14,15-EET signaling.

Data Presentation: Properties of Common sEH Inhibitors

The selection of an appropriate sEH inhibitor is critical for experimental success and depends on the specific application, model system, and desired pharmacokinetic profile.

InhibitorIC50 (human sEH, nM)Water SolubilityKey Features & ApplicationsReferences
TPPU 0.9 ± 0.1GoodPotent, good pharmacokinetic profile, widely used in vivo.[7][8]
t-AUCB ~3Improved vs. AUDAPotent with improved pharmacokinetic properties.[5]
AUDA ~3PoorEarly potent inhibitor, often used as a reference compound.[5][6]
APAU Less potent than AUDAGoodGood water solubility.[5]
TPAU Less potent than AUDAGoodGood water solubility.[9]
GSK2256294 PotentN/AWell-tolerated in human studies, dose-dependent sEH inhibition.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of 14,15-EET-Mediated Vasorelaxation Using an sEH Inhibitor

This protocol details the use of an sEH inhibitor to study the vasodilatory effects of endogenous 14,15-EET in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., bovine coronary artery)

  • Thromboxane-mimetic U46619

  • sEH inhibitor (e.g., TPPU)

  • 14,15-EET (for positive control)

  • Organ bath system with isometric tension measurement

  • Krebs-Henseleit buffer

Procedure:

  • Mount arterial rings in an organ bath system filled with Krebs-Henseleit buffer and allow to equilibrate.

  • Pre-contract the arterial rings with U46619 to induce a stable tone.

  • Add the sEH inhibitor (e.g., TPPU, 1 µM) to the organ bath and incubate for a specified period to allow for inhibition of sEH.

  • Record the changes in isometric tension to determine the extent of vasorelaxation.

  • In separate experiments, use 14,15-EET as a positive control to confirm the responsiveness of the tissue.[6][11]

  • Calculate the percentage of vasorelaxation relative to the pre-contracted tone.

A Isolate Arterial Rings B Mount in Organ Bath & Equilibrate A->B C Pre-contract with U46619 B->C D Add sEH Inhibitor (e.g., TPPU) C->D F Positive Control: Add 14,15-EET C->F E Record Vasorelaxation D->E F->E

Figure 2: Experimental workflow for in vitro vasorelaxation assay.

Protocol 2: In Vivo Pharmacokinetic and Pharmacodynamic Study of an sEH Inhibitor

This protocol describes the determination of the pharmacokinetic profile of an sEH inhibitor and its pharmacodynamic effect on the 14,15-EET/14,15-DHET ratio in rodents.

Materials:

  • Rodent model (e.g., Swiss Webster mice)

  • sEH inhibitor (e.g., TPPU or t-AUCB)

  • Vehicle for oral administration (e.g., oleic acid-rich triglyceride with 20% PEG400)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system for analysis of sEH inhibitor and eicosanoids

Procedure:

  • Administer the sEH inhibitor orally to the mice at a defined dose (e.g., 0.3 mg/kg).[9]

  • Collect blood samples from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.[7]

  • Process the blood samples to separate plasma.

  • For pharmacokinetic analysis, extract the sEH inhibitor from plasma and quantify its concentration using LC-MS/MS.

  • For pharmacodynamic analysis, extract eicosanoids from plasma and measure the concentrations of 14,15-EET and 14,15-DHET using LC-MS/MS.[12]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the sEH inhibitor.[5]

  • Determine the ratio of 14,15-EET to 14,15-DHET at each time point as an indicator of sEH inhibition.[12]

Data Presentation: Pharmacokinetic Parameters of sEH Inhibitors in Mice (Oral Gavage)

InhibitorDose (mg/kg)Tmax (min)Cmax (nmol/L)
t-AUCB 1~30> IC50
APAU 1~30> IC50
TPAU 1>30< IC50
AUDA 5N/ALower than other inhibitors

Table adapted from data presented in the literature.[5]

Protocol 3: Assessment of 14,15-EET Signaling Pathways In Vitro

This protocol outlines a method to investigate the effect of stabilized endogenous 14,15-EET on intracellular signaling pathways in cultured cells.

Materials:

  • Cell line of interest (e.g., human carcinoma cells, hippocampal neurons)[13][14]

  • Cell culture medium and supplements

  • sEH inhibitor (e.g., TPPU or AUDA)

  • Agonist to stimulate endogenous arachidonic acid release (optional)

  • Lysis buffer and protease/phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p-EGFR, anti-p-ERK, anti-p-Akt)

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with the sEH inhibitor (e.g., 1 µM AUDA) for a specified time (e.g., 2 hours).[13]

  • Optionally, stimulate the cells with an agonist to promote the release of arachidonic acid and subsequent 14,15-EET production.

  • After the desired incubation time, lyse the cells and collect the protein extracts.

  • Perform Western blot analysis to determine the phosphorylation status of key signaling proteins such as EGFR, ERK, and Akt.[13][14]

  • Quantify the band intensities and normalize to a loading control to determine the relative changes in protein phosphorylation.

EET 14,15-EET Receptor Putative Receptor EET->Receptor cAMP cAMP EET->cAMP CaMKII CaMKII EET->CaMKII EGFR EGFR Receptor->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation PKA PKA cAMP->PKA LTP Long-Term Potentiation PKA->LTP CaMKII->LTP

Figure 3: Signaling pathways activated by 14,15-EET.

Troubleshooting and Considerations

  • Inhibitor Solubility: Some sEH inhibitors, like AUDA, have poor water solubility. Ensure proper formulation, for example, by dissolving in vehicles like oleic acid-rich triglycerides with PEG400 for in vivo studies.[7]

  • Off-target Effects: While many sEH inhibitors are highly selective, it is crucial to consider potential off-target effects, especially at high concentrations. Include appropriate controls in your experiments.

  • EET Regioisomer Specificity: sEH inhibitors will stabilize all EET regioisomers. While 14,15-EET is often the most abundant, other regioisomers may also contribute to the observed effects.

  • Measurement of EETs and DHETs: Accurate quantification of EETs and DHETs is essential for confirming target engagement. LC-MS/MS is the gold standard for this analysis.[15] ELISA kits are also available but may have limitations in specificity and sensitivity.[16][17]

  • Animal Model Selection: The pharmacokinetic and pharmacodynamic properties of sEH inhibitors can vary between species. It is important to select an appropriate animal model and validate the inhibitor's activity in that model.[9]

By following these protocols and considering the key aspects of experimental design, researchers can effectively utilize sEH inhibitors to elucidate the multifaceted roles of endogenous 14,15-EET in health and disease.

References

Application Notes and Protocols for the Delivery of (±)14,15-EET in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It is a potent signaling molecule with demonstrated vasodilatory, anti-inflammatory, and cardioprotective effects in a variety of preclinical animal models. These properties make it a promising therapeutic agent for cardiovascular diseases, inflammation, and other conditions. However, its in vivo application requires careful consideration of its formulation and delivery due to its lipid nature and potential for rapid metabolism.

These application notes provide detailed protocols for the preparation and administration of (±)14,15-EET for animal studies, summarize key quantitative data from the literature, and illustrate the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the quantitative effects of (±)14,15-EET administration in various animal models.

Table 1: Cardiovascular Effects of (±)14,15-EET in Rodent Models

Animal ModelAdministration RouteDosageVehicleObserved Effect on Mean Arterial Pressure (MAP)Reference
Normal RatsIntravenous (IV)1-10 µg/kgNot SpecifiedDose-dependent decrease; max reduction of 45 ± 6 mmHg[1]
Spontaneously Hypertensive Rats (SHR)Intravenous (IV)1-10 µg/kgNot SpecifiedDose-dependent decrease; max reduction of 45 ± 6 mmHg[1]
Spontaneously Hypertensive Rats (SHR)Intravenous (IV)5 mg/kg (EET-A, a stable analog)Not SpecifiedSignificant decrease[2]
Young Spontaneously Hypertensive Rats (SHR)Oral (in drinking water)10 mg/kg/day (EET-A, a stable analog) in combination with a 20-HETE antagonistWaterPrevented blood pressure increase; SBP remained at 134 ± 2 mmHg vs. 156 ± 5 mmHg in controls[3][4]
Adult Spontaneously Hypertensive Rats (SHR)Oral (in drinking water)10 or 40 mg/kg/day (EET-A, a stable analog)WaterNo significant impact on blood pressure[3][5]

Table 2: Anti-Inflammatory Effects of (±)14,15-EET

Animal/Cell ModelTreatmentDosage/ConcentrationKey FindingsReference
Human BronchiTNF-α treatedNot specifiedReduced inflammation[6]
Human Myocardial TrabeculaeIn vitro1.25 - 250 pg/mLDose-dependent depression of myocardial function[7]
Human Myocardial TrabeculaeIn vitro1.25 pg/mL (with 6.25 pg/mL IL-1β)Synergistic depression of myocardial function[7]

Experimental Protocols

Protocol 1: Preparation of (±)14,15-EET for Intraperitoneal (IP) Injection in Mice

This protocol provides a method for preparing a (±)14,15-EET solution for intraperitoneal administration in mice.

Materials:

  • (±)14,15-EET

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of (±)14,15-EET in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of (±)14,15-EET in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare the final injection solution by diluting the DMSO stock solution in corn oil. A common vehicle composition is 10% DMSO and 90% corn oil.

    • To prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

    • Vortex the solution vigorously to ensure it is well-mixed. The final solution may be a clear solution or a fine suspension.

  • Administration:

    • Administer the prepared solution to mice via intraperitoneal injection at the desired dosage.

    • For a 25g mouse, a typical injection volume would be around 0.1 mL.

Protocol 2: Preparation of (±)14,15-EET for Intravenous (IV) Injection in Rats

This protocol describes the preparation of an aqueous formulation of (±)14,15-EET suitable for intravenous administration in rats.

Materials:

  • (±)14,15-EET

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate gauge for IV injection in rats)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of (±)14,15-EET in DMSO as described in Protocol 1.

  • Working Solution Preparation:

    • A common formulation for intravenous injection consists of DMSO:PEG300:Tween 80:Saline in a ratio of 10:40:5:45.

    • To prepare 1 mL of the final injection solution, sequentially add and mix the following components:

      • 100 µL of the (±)14,15-EET DMSO stock solution.

      • 400 µL of PEG300. Mix until clear.

      • 50 µL of Tween 80. Mix until clear.

      • 450 µL of sterile saline. Mix until clear.

  • Administration:

    • Administer the prepared solution to rats via intravenous injection at the desired dosage.

Signaling Pathways and Experimental Workflow

Signaling Pathways of (±)14,15-EET

(±)14,15-EET exerts its biological effects through multiple signaling pathways, often initiated by binding to a putative G-protein coupled receptor (GPCR). The activation of these pathways leads to downstream effects such as vasodilation and anti-inflammation.

EET_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EET (±)14,15-EET GPCR Putative GPCR EET->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates K_channel K+ Channel Vascular_Relaxation Vascular Relaxation K_channel->Vascular_Relaxation Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Phosphorylates & Activates Anti_inflammation Anti-inflammatory Effects PKA->Anti_inflammation Mediates

Caption: Simplified signaling pathway of (±)14,15-EET.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the effects of (±)14,15-EET in an animal model.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Animal Acclimatization B Preparation of (±)14,15-EET Formulation A->B C Randomization of Animals into Treatment Groups B->C D Administration of (±)14,15-EET or Vehicle C->D E Monitoring of Animal Health and Behavior D->E F Collection of Biological Samples (Blood, Tissues) E->F G Measurement of Endpoints (e.g., Blood Pressure, Cytokine Levels) F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: General experimental workflow for in vivo studies with (±)14,15-EET.

References

Troubleshooting & Optimization

improving the stability of 14,15-epoxyeicosatrienoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of 14,15-EET in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the instability of 14,15-EET in solution?

A1: 14,15-EET is known to be both chemically and metabolically unstable due to several factors:

  • Enzymatic Degradation: The primary route of metabolic inactivation is the rapid hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1][2][3][4][5]. The in vivo half-life of 14,15-EET is estimated to be only a few seconds to minutes[1][6].

  • Auto-oxidation: The presence of 1,4-dienyl moieties in its structure makes 14,15-EET susceptible to auto-oxidation, which necessitates careful handling and storage under an inert atmosphere[1].

  • Acidic pH: Acidic conditions can promote the hydrolysis of the epoxide group. In fact, acidic conditions (pH 3-4) are sometimes used intentionally to convert EETs to DHETs for analytical purposes[7].

  • Other Metabolic Pathways: In addition to sEH-mediated hydrolysis, 14,15-EET can be metabolized through other enzymatic pathways such as esterification, conjugation, β-oxidation, and chain elongation[1][6].

Q2: What are the recommended storage conditions for 14,15-EET stock solutions?

A2: To ensure the stability of your 14,15-EET stock solutions, it is crucial to adhere to the following storage guidelines. As recommendations can vary slightly between suppliers, always consult the product-specific datasheet.

Storage TemperatureRecommended DurationSource
-80°C6 months[8]
-20°C1 month[8]
-20°C (in solvent)2 years[8]

For long-term storage, -80°C is generally preferred. When stored at -20°C, the solution should be used within a shorter timeframe[8].

Q3: How can I minimize the degradation of 14,15-EET during my experiments?

A3: To improve the stability of 14,15-EET in your experimental solutions, consider the following strategies:

  • Use of sEH Inhibitors: The most effective way to prevent enzymatic degradation is to include a soluble epoxide hydrolase inhibitor (sEHI) in your experimental system[1][9][10]. This will prolong the half-life of 14,15-EET by blocking its conversion to 14,15-DHET[1][10].

  • Control of pH: Maintain a neutral pH (around 7.4) in your buffers and solutions, as acidic conditions can lead to the hydrolysis of the epoxide[7][11].

  • Inert Atmosphere: When preparing and handling solutions of 14,15-EET, it is advisable to work under an inert atmosphere, such as argon, to prevent auto-oxidation[1][7].

  • Use of Antioxidants: For biological samples, the addition of an antioxidant like triphenylphosphine (B44618) (TPP) at a final concentration of 0.1 mM can help prevent oxidative degradation[7][12].

  • Temperature Control: Keep solutions on ice whenever possible and minimize the time they are kept at room temperature.

Q4: Are there more stable alternatives to 14,15-EET for in vivo studies?

A4: Yes, due to the inherent instability of native 14,15-EET, researchers have developed structurally related surrogates and analogs with improved stability and in vivo suitability[6][13]. These analogs often feature bioisosteres of the epoxide group or modifications to the carboxylic acid moiety to resist metabolic degradation while retaining biological activity[1][6]. Investigating the use of these stabilized analogs may be beneficial for long-term in vivo experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of 14,15-EET activity in cell culture experiments. 1. Enzymatic degradation by sEH expressed in cells. 2. Hydrolysis due to acidic components in the media. 3. Oxidation from exposure to air.1. Add a potent sEH inhibitor (e.g., AUDA, DCU) to the culture medium.[14][15] 2. Ensure the pH of your complete culture medium is buffered to ~7.4. 3. Prepare fresh solutions of 14,15-EET for each experiment and minimize exposure to air.
Inconsistent results in vasodilation assays. 1. Degradation of 14,15-EET in the physiological buffer. 2. Short half-life leading to variable concentrations over time.1. Prepare 14,15-EET solutions immediately before use. 2. Consider co-administration with an sEH inhibitor to stabilize the concentration.[10] 3. Run a time-course experiment to determine the stability of 14,15-EET in your specific assay conditions.
Low recovery of 14,15-EET during sample extraction. 1. Oxidation during sample processing. 2. Hydrolysis in acidic extraction conditions.1. Collect biological samples in the presence of an antioxidant like TPP.[7][12] 2. Keep samples on ice and process them quickly. 3. Use extraction solvents and methods that maintain a neutral pH.
Difficulty in quantifying 14,15-EET due to rapid conversion to 14,15-DHET. Inherent rapid metabolism in biological systems.1. For quantifying total 14,15-EET (both the epoxide and its diol), chemically hydrolyze the remaining 14,15-EET to 14,15-DHET under acidic conditions and then measure the total 14,15-DHET concentration using methods like ELISA or LC-MS.[7][12] 2. To specifically measure 14,15-EET, immediate sample processing and analysis after collection are critical.

Experimental Protocols

Protocol: Assessment of 14,15-EET Stability in a Buffer Solution

This protocol provides a general method to assess the stability of 14,15-EET in a specific buffer by monitoring its degradation over time.

Materials:

  • 14,15-EET

  • High-purity solvent for stock solution (e.g., ethanol, DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • sEH inhibitor (optional, for comparison)

  • Inert gas (e.g., argon)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical system for quantification (e.g., LC-MS/MS or ELISA kit for 14,15-DHET)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 14,15-EET in a suitable solvent under an inert atmosphere.

  • Preparation of Working Solution: Dilute the 14,15-EET stock solution to the final desired concentration in the experimental buffer. Prepare two sets of solutions if you are comparing stability with and without an sEH inhibitor.

  • Incubation: Incubate the working solutions at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each solution.

  • Reaction Quenching and Extraction: Immediately stop any potential enzymatic activity and extract the lipids. This can be done by adding a cold organic solvent like ethyl acetate.

  • Sample Processing: Evaporate the organic solvent under a stream of inert gas.

  • Quantification: Reconstitute the dried extract in an appropriate solvent for your analytical method. Quantify the amount of remaining 14,15-EET or the formed 14,15-DHET using a validated LC-MS/MS method or an ELISA kit.

  • Data Analysis: Plot the concentration of 14,15-EET or 14,15-DHET against time to determine the rate of degradation and the half-life of 14,15-EET under the tested conditions.

Visualizations

degradation_pathway AA Arachidonic Acid EET 14,15-EET AA->EET CYP Epoxygenase DHET 14,15-DHET (Less Active) EET->DHET Soluble Epoxide Hydrolase (sEH) Other Other Metabolites (Esterification, β-oxidation, etc.) EET->Other Other Enzymes sEHI sEH Inhibitors sEHI->DHET Inhibits experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 14,15-EET Stock Solution prep_working Prepare Working Solution in Buffer (with/without sEHI) prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sampling Collect Aliquots at Time Points incubate->sampling extract Quench and Extract Lipids sampling->extract quantify Quantify 14,15-EET / 14,15-DHET (LC-MS/MS or ELISA) extract->quantify analyze Determine Degradation Rate and Half-life quantify->analyze logical_relationship instability 14,15-EET Instability cause1 Enzymatic Degradation (sEH) instability->cause1 cause2 Auto-oxidation instability->cause2 cause3 Acidic pH instability->cause3 solution1 sEH Inhibitors cause1->solution1 solution2 Inert Atmosphere cause2->solution2 solution4 Antioxidants (TPP) cause2->solution4 solution3 Neutral pH Buffer cause3->solution3

References

storage and handling conditions for (±)14,15-EET standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental use of (±)14,15-Epoxyeicosatrienoic acid (EET) standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (±)14,15-EET standards?

A1: To ensure the stability and integrity of (±)14,15-EET standards, it is crucial to adhere to the recommended storage conditions. Upon receipt, the standard, which is often supplied in a solvent such as ethanol (B145695), should be stored at -20°C.[1] For long-term storage of stock solutions, -80°C is recommended to maintain stability for up to six months.[2] The stability of the compound as supplied is guaranteed for at least two years when stored at -20°C.[1]

Q2: How should I prepare stock solutions of (±)14,15-EET?

A2: (±)14,15-EET is typically provided as a solution in an organic solvent, such as ethanol.[1] It is soluble in various organic solvents, including ethanol, DMSO, and DMF, at concentrations up to 50 mg/mL.[1] For aqueous buffers like PBS (pH 7.2), the solubility is lower, at approximately 1 mg/mL.[1] When preparing stock solutions, it is advisable to use an organic solvent first to ensure complete dissolution before further dilution in aqueous media for your experiments. To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]

Q3: In which solvents is (±)14,15-EET soluble?

A3: (±)14,15-EET exhibits good solubility in several organic solvents. The table below summarizes its solubility in common laboratory solvents.[1]

SolventSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL
Ethanol50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL

Q4: What is the stability of (±)14,15-EET in solution?

A4: The stability of (±)14,15-EET in solution is dependent on the storage conditions. When stored at -80°C, stock solutions are stable for up to six months. For shorter-term storage of up to one month, -20°C is adequate.[2] It is important to minimize exposure to air and light to prevent oxidation and isomerization.

Troubleshooting Guide

Q1: I am observing lower than expected bioactivity in my cell culture experiments. What could be the cause?

A1: Several factors could contribute to reduced bioactivity:

  • Degradation: (±)14,15-EET is susceptible to hydrolysis by soluble epoxide hydrolase (sEH), which is present in many cell types, converting it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). If your cells have high sEH activity, the effective concentration of (±)14,15-EET may be rapidly decreasing. Consider using an sEH inhibitor in your experimental setup to prevent this degradation.

  • Improper Storage: Ensure that the standard and stock solutions have been stored correctly at -20°C or -80°C and protected from light and repeated freeze-thaw cycles.

  • Solvent Effects: The final concentration of the organic solvent (e.g., ethanol, DMSO) in your cell culture medium should be minimal and non-toxic to the cells. High solvent concentrations can affect cell viability and experimental outcomes. Always include a vehicle control in your experiments.

  • Adsorption to Plastics: Lipid molecules like EETs can adsorb to plastic surfaces. To minimize this, use low-adhesion polypropylene (B1209903) tubes and pipette tips.

Q2: My experimental results are inconsistent between batches. How can I improve reproducibility?

A2: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:

  • Fresh dilutions: Prepare fresh dilutions of (±)14,15-EET from a stable, aliquoted stock solution for each experiment. Avoid using old or repeatedly frozen and thawed solutions.

  • Standardized cell culture conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments, as these can influence cellular responses.

  • Control for sEH activity: If not already doing so, incorporating a soluble epoxide hydrolase inhibitor can help maintain a more stable concentration of (±)14,15-EET, leading to more consistent effects.

  • Precise timing: The timing of treatment and subsequent assays should be strictly controlled, as the effects of (±)14,15-EET can be transient.

Q3: I am having trouble dissolving (±)14,15-EET in my aqueous buffer for an in vitro assay. What should I do?

A3: Direct dissolution in aqueous buffers can be challenging due to the lipid nature of (±)14,15-EET. The recommended approach is to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer. Ensure that the final concentration of the organic solvent is low enough to not interfere with your assay. Gentle vortexing or sonication can aid in the dispersion of the lipid in the aqueous medium.

Experimental Protocols

Preparation of (±)14,15-EET Stock Solution
  • Centrifuge the vial of (±)14,15-EET standard briefly to ensure all the material is at the bottom.

  • Based on the amount provided by the manufacturer (e.g., 100 µg), add the appropriate volume of an organic solvent such as ethanol or DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) polypropylene vials.

  • Store the aliquots at -80°C for long-term storage.

In Vitro Cell Culture Assay Protocol (General)

This protocol provides a general guideline for treating cultured cells with (±)14,15-EET. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.

  • Cell Seeding: Plate your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the (±)14,15-EET stock solution. Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same amount of the organic solvent to the cell culture medium without the (±)14,15-EET.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing (±)14,15-EET or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your intended analysis, such as cell viability assays, western blotting, or gene expression analysis.[3][4]

Signaling Pathways and Experimental Workflows

(±)14,15-EET is a signaling lipid that is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases. Its biological effects are primarily terminated by hydrolysis to the less active diol, 14,15-DHET, by the enzyme soluble epoxide hydrolase (sEH). (±)14,15-EET can exert its effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs).

(±)14,15-EET Metabolism and Signaling Pathway

EET_Signaling AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EET (±)14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR Activation DHET 14,15-DHET (Less Active) sEH->DHET Signaling Downstream Signaling Cascades GPCR->Signaling Response Cellular Responses (e.g., Vasodilation, Anti-inflammation) Signaling->Response

Caption: Metabolism and signaling of (±)14,15-EET.

Experimental Workflow for Studying (±)14,15-EET Effects

Experimental_Workflow Start Start PrepareStock Prepare (±)14,15-EET Stock Solution Start->PrepareStock CultureCells Culture Cells of Interest Start->CultureCells PrepareWorking Prepare Working Solution and Vehicle Control PrepareStock->PrepareWorking CultureCells->PrepareWorking TreatCells Treat Cells PrepareWorking->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze Data Data Interpretation and Conclusion Analyze->Data

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Minimizing Non-Enzymatic Degradation of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-enzymatic degradation of 14,15-Epoxyeicosatrienoic acid (14,15-EET). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-enzymatic degradation of 14,15-EET?

A1: The primary causes of non-enzymatic degradation of 14,15-EET are auto-oxidation and general chemical lability.[1][2] The presence of 1,4-dienyl moieties in its structure makes it particularly susceptible to oxidation.[1][2] Exposure to oxygen, trace transition metals, and inappropriate storage conditions can accelerate its degradation.[2]

Q2: How should I store my 14,15-EET stock solutions to ensure stability?

A2: For long-term storage, 14,15-EET solutions should be stored at -80°C, where they can be stable for at least two years.[3] For short-term storage, -20°C is acceptable for up to one month. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing 14,15-EET stock solutions?

A3: Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used solvents for preparing 14,15-EET stock solutions.[4] The choice of solvent may depend on the specific requirements of your experiment. For aqueous buffers, it is important to first dissolve 14,15-EET in a small amount of organic solvent before further dilution.

Q4: My experimental results with 14,15-EET are inconsistent. Could degradation be the cause?

A4: Yes, degradation of 14,15-EET is a likely cause for inconsistent experimental results. Its short in vivo half-life of a few seconds to minutes highlights its inherent instability.[1] If you suspect degradation, it is advisable to prepare fresh working solutions from a properly stored stock and to handle them under an inert atmosphere whenever possible.

Q5: How can I monitor the degradation of 14,15-EET in my samples?

A5: The primary degradation product of 14,15-EET is 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). You can monitor degradation by measuring the levels of both 14,15-EET and 14,15-DHET using methods such as ELISA or LC-MS/MS.[5][6] Several commercially available ELISA kits are designed to quantify these compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of 14,15-EET Degradation of the compound due to improper storage or handling.Prepare fresh working solutions from a stock stored at -80°C. Handle solutions under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[1][2] Avoid repeated freeze-thaw cycles by using single-use aliquots.
High background signal in assays Presence of degradation products that may interfere with the assay.Purify the 14,15-EET sample if purity is a concern. When using commercial sources, ensure the product has a high purity grade (≥98%).
Inconsistent results between experimental repeats Variable degradation of 14,15-EET in working solutions.Prepare working solutions immediately before use. If solutions need to be stored for a short period, keep them on ice and protected from light. For biological samples, consider adding an antioxidant like triphenylphosphine (B44618) (TPP) to a final concentration of 0.1 mM.
Precipitation of 14,15-EET in aqueous buffers Low aqueous solubility of 14,15-EET.First, dissolve 14,15-EET in a water-miscible organic solvent such as ethanol or DMSO before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on 14,15-EET Stability

While extensive quantitative data on the non-enzymatic degradation of 14,15-EET under various conditions is limited in the literature, the following table summarizes the recommended storage conditions to maintain its stability.

Storage Temperature Solvent Duration Expected Stability
-80°CEthanol, DMSO, DMF> 2 yearsHigh stability
-20°CEthanol, DMSO, DMF≤ 1 monthModerate stability
4°CAqueous BufferHoursLow stability
Room TemperatureAqueous BufferMinutes to HoursVery low stability

Experimental Protocols

Protocol 1: Preparation of 14,15-EET Stock Solution
  • Materials:

    • 14,15-EET (solid or in a manufacturer-supplied solvent)

    • Anhydrous ethanol (or DMSO/DMF)

    • Inert gas (argon or nitrogen)

    • Glass vial with a PTFE-lined cap

  • Procedure:

    • If starting with solid 14,15-EET, allow the vial to equilibrate to room temperature before opening.

    • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Seal the vial tightly with the PTFE-lined cap.

    • Gently vortex or sonicate until the 14,15-EET is completely dissolved.

    • Aliquot the stock solution into single-use glass vials, flush with inert gas, and seal.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of 14,15-EET Working Solution in Aqueous Buffer
  • Materials:

    • 14,15-EET stock solution (in ethanol or DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • Inert gas (argon or nitrogen)

  • Procedure:

    • On the day of the experiment, retrieve a single-use aliquot of the 14,15-EET stock solution from the -80°C freezer and allow it to thaw on ice.

    • Under a stream of inert gas, dilute the stock solution to the final working concentration using the pre-chilled aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure proper mixing and to minimize precipitation.

    • Use the working solution immediately. If temporary storage is necessary, keep the solution on ice and protected from light.

Visualizations

Factors Leading to Non-Enzymatic Degradation of 14,15-EET cluster_factors Degradation Factors cluster_causes Causes 14,15-EET 14,15-EET Degradation Degradation 14,15-EET->Degradation Auto_oxidation Auto-oxidation Auto_oxidation->Degradation Chemical_lability Chemical Lability Chemical_lability->Degradation Oxygen Oxygen Exposure Oxygen->Auto_oxidation Transition_Metals Trace Transition Metals Transition_Metals->Auto_oxidation Inappropriate_Storage Inappropriate Storage (Temperature, Light) Inappropriate_Storage->Chemical_lability pH Extreme pH pH->Chemical_lability

Caption: Factors contributing to the non-enzymatic degradation of 14,15-EET.

Experimental Workflow to Minimize 14,15-EET Degradation start Start prep_stock Prepare Stock Solution (Ethanol/DMSO, Inert Gas) start->prep_stock storage Store Stock Solution (-80°C, Single-Use Aliquots) prep_stock->storage prep_working Prepare Working Solution (Dilute in cold buffer just before use) storage->prep_working experiment Perform Experiment (Keep on ice, protect from light) prep_working->experiment analysis Analyze Results experiment->analysis end End analysis->end Signaling Pathway of 14,15-EET Leading to Vasodilation 14,15-EET 14,15-EET GPCR G-Protein Coupled Receptor 14,15-EET->GPCR G_protein G-Protein Activation GPCR->G_protein KCa Activation of KCa Channels G_protein->KCa Hyperpolarization Hyperpolarization KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

References

Technical Support Center: Measurement of 14,15-EET in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14,15-epoxyeicosatrienoic acid (14,15-EET) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is measuring 14,15-EET so challenging?

A1: The measurement of 14,15-EET is inherently challenging due to a combination of factors:

  • Chemical and Metabolic Instability: 14,15-EET is chemically labile and is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] This short in vivo half-life, estimated to be from a few seconds to minutes, results in very low endogenous concentrations.[1]

  • Low Physiological Concentrations: The rapid metabolism of 14,15-EET leads to low levels in biological matrices, requiring highly sensitive analytical methods for accurate quantification.

  • Esterification: A significant portion of 14,15-EET can be esterified into phospholipids, making it necessary to include a hydrolysis (saponification) step in the sample preparation to measure the total (free and esterified) amount.[3]

Q2: What are the common analytical methods for 14,15-EET quantification, and what are their pros and cons?

A2: The primary methods for quantifying 14,15-EET are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA).

MethodProsCons
LC-MS/MS High specificity and sensitivity, ability to multiplex and measure multiple analytes (including other EET regioisomers and DHETs) in a single run.[3][4]Requires expensive instrumentation, complex sample preparation, and can be subject to matrix effects and ion suppression.[5] Derivatization may be needed to enhance sensitivity.[4]
ELISA Relatively simple, high-throughput, and does not require specialized mass spectrometry equipment.Often measures the more stable metabolite 14,15-DHET as a proxy for 14,15-EET, requiring a chemical hydrolysis step to convert EET to DHET for total EET measurement.[6][7] Potential for cross-reactivity and lower specificity compared to LC-MS/MS.

Q3: How should I collect and store my biological samples to ensure the stability of 14,15-EET?

A3: To minimize the degradation of 14,15-EET, proper sample handling is critical:

  • Antioxidants: It is recommended to collect biological samples in the presence of an antioxidant like triphenylphosphine (B44618) (TPP) at a final concentration of 0.1 mM to prevent auto-oxidation.[7]

  • Storage: Samples should be stored at -80°C until analysis to minimize enzymatic and chemical degradation.[8]

Troubleshooting Guides

LC-MS/MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Inefficient extraction or derivatization.- Ion suppression from matrix components.- Instability of 14,15-EET during sample preparation.- Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.- Consider derivatization with a permanently charged tag like 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP) to improve ionization efficiency in positive mode.[4]- Use an internal standard (e.g., a deuterated analog like 14,15-EET-d11) to correct for analyte loss and matrix effects.[4]- Ensure samples are kept on ice and processed quickly.
Poor Peak Shape (Broadening, Tailing, or Splitting) - Column contamination or degradation.- Inappropriate mobile phase composition or gradient.- Flush the column with a strong solvent or replace it if necessary.- Optimize the mobile phase pH and organic solvent gradient to improve peak shape.[5]
Retention Time Shifts - Changes in mobile phase composition.- Column aging.- Fluctuations in column temperature.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Regularly run standards to monitor retention time.[5]
High Background Noise - Contamination from solvents, glassware, or the LC-MS system itself.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Perform system suitability tests to identify and eliminate sources of contamination.[5]
ELISA
IssuePossible Cause(s)Suggested Solution(s)
Low Signal (High Analyte Concentration) - Incorrect standard curve dilution.- Insufficient incubation time.- Inactive enzyme conjugate.- Carefully prepare the standard curve according to the kit protocol.[6]- Ensure all incubation times and temperatures are as specified in the protocol.- Use fresh or properly stored reagents.
High Signal (Low Analyte Concentration) - Insufficient washing.- Cross-contamination between wells.- Ensure thorough washing of the plate between steps to remove unbound reagents.- Use fresh pipette tips for each standard and sample.
High Variability (High CV%) - Inconsistent pipetting technique.- Temperature gradients across the plate.- Incomplete reagent mixing.- Use calibrated pipettes and practice consistent pipetting.- Allow all reagents and the plate to equilibrate to room temperature before use.[7]- Gently mix all reagents before adding them to the wells.

Quantitative Data Summary

Table 1: Comparison of Analytical Method Performance for EET and DHET Measurement

ParameterLC-MS/MSELISA
Limit of Quantification (LOQ) 0.5 ng/mL for EETs, 0.25 ng/mL for DHETs[3]Varies by kit, typically in the low ng/mL range.
Intra-assay Variation (CV%) 1.6% to 13.2%[3]< 15%[9]
Inter-assay Variation (CV%) 1.6% to 13.2%[3]< 15%[9]

Experimental Protocols

Detailed Protocol for Total 14,15-EET Measurement using LC-MS/MS

This protocol is a synthesized example based on common practices.

  • Sample Collection: Collect plasma or tissue homogenates in the presence of 0.1 mM TPP.[7]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 14,15-EET-d11) to each sample.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system like ethyl acetate (B1210297) or a modified Bligh and Dyer method.[3][7]

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase and repeat the extraction two more times.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Saponification (Hydrolysis):

    • To measure total EETs (free and esterified), reconstitute the dried lipid extract in a methanolic potassium hydroxide (B78521) solution.[7]

    • Incubate at 50°C for one hour to cleave the ester bonds.[7]

    • Neutralize the reaction with an acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Further purify the sample using a C18 SPE column to remove interfering substances.

    • Wash the column with a low-percentage organic solvent and then elute the analytes with a high-percentage organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness.

  • Derivatization (Optional but Recommended for Higher Sensitivity):

    • Reconstitute the dried extract in a suitable solvent and add a derivatizing agent such as AMPP to introduce a permanent positive charge.[4]

    • Incubate according to the derivatization reagent's protocol.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for 14,15-EET and its internal standard.[4]

Detailed Protocol for 14,15-EET/DHET Measurement using ELISA

This protocol is a generalized example based on commercially available kits.[6][7]

  • Sample Preparation for Total 14,15-EET (as 14,15-DHET):

    • Perform a lipid extraction as described in the LC-MS/MS protocol (steps 1-3).

    • Dissolve the dried residue in a minimal amount of ethanol.[6]

    • Add acetic acid to lower the pH to approximately 3-4.[6][7]

    • Incubate for 12 hours at 45°C or 18 hours at room temperature to hydrolyze 14,15-EET to 14,15-DHET.[7]

    • Neutralize the sample to pH 7.4 before adding it to the ELISA plate.

  • ELISA Procedure (Competitive Assay):

    • Prepare standards and samples and add them to the wells of the anti-14,15-DHET antibody-coated plate.

    • Add the 14,15-DHET-HRP conjugate to each well. This will compete with the 14,15-DHET in the sample for binding to the antibody.

    • Incubate at room temperature.

    • Wash the wells to remove unbound components.

    • Add the TMB substrate, which will be catalyzed by the bound HRP to produce a color.

    • Stop the reaction with a stop solution, which will change the color from blue to yellow.

    • Read the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of 14,15-DHET in the sample.

  • Calculation:

    • To determine the original 14,15-EET concentration, measure the 14,15-DHET level in a parallel sample that has not undergone the acid hydrolysis step and subtract this value from the total DHET concentration obtained in the hydrolyzed sample.[7]

Visualizations

experimental_workflow cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (LLE or SPE) sample->extraction hydrolysis Saponification (for Total EETs) extraction->hydrolysis purification Further Purification (SPE) hydrolysis->purification derivatization Derivatization (Optional) purification->derivatization elisa ELISA purification->elisa lcms LC-MS/MS Analysis derivatization->lcms

Caption: Workflow for 14,15-EET analysis.

signaling_pathway AA Arachidonic Acid (AA) CYP450 CYP450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH BioEffects Biological Effects (e.g., Vasodilation, Anti-inflammation) EET->BioEffects DHET 14,15-DHET (Less Active) sEH->DHET

Caption: Metabolic pathway of 14,15-EET.

References

Technical Support Center: Optimizing LC-MS for 14,15-EET Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 14,15-Epoxyeicosatrienoic Acid (14,15-EET). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for accurate and sensitive quantification of 14,15-EET.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and why is its accurate detection important?

A1: 14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It plays crucial roles in regulating inflammation, vascular tone, and angiogenesis.[1] Accurate detection is vital as 14,15-EET is implicated in various physiological and pathological processes, including cardiovascular diseases and cancer.[1][2]

Q2: What is the primary challenge in analyzing 14,15-EET?

A2: A primary challenge is its low endogenous concentration in biological matrices.[3] Additionally, 14,15-EET is metabolically labile and is rapidly converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[2][4] This necessitates highly sensitive and specific analytical methods like LC-MS/MS to distinguish and quantify both the parent epoxide and its metabolite.

Q3: Why is LC-MS/MS the preferred method for 14,15-EET analysis?

A3: LC-MS/MS is considered the method of choice due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[5] Unlike immunoassays, LC-MS/MS is less prone to cross-reactivity and can distinguish between different EET regioisomers (e.g., 8,9-EET, 11,12-EET, and 14,15-EET) and their corresponding DHETs.[5][6]

Q4: What type of internal standard should be used for 14,15-EET quantification?

A4: A stable isotope-labeled internal standard is highly recommended to account for matrix effects and variations in sample preparation and instrument response.[7] Deuterated (e.g., 14,15-EET-d11) or 13C-labeled (e.g., [13C20]-14,15-EET) analogs are commonly used.[8][9]

Q5: Should I measure free or total 14,15-EET?

A5: This depends on the research question. A significant portion of EETs can be esterified into phospholipids.[10] To measure total 14,15-EET (both free and esterified), a saponification (hydrolysis) step is required to release the bound EETs from the lipid backbone before extraction.[11] Measuring only the free fraction may not represent the total biosynthetic output.

Experimental Protocols

Protocol 1: Total 14,15-EET Extraction from Human Plasma

This protocol is adapted from methodologies designed for the comprehensive analysis of eicosanoids from plasma.[8][11]

Materials:

  • Human plasma collected with anticoagulant (e.g., EDTA).

  • Antioxidant solution (e.g., 0.1 mM triphenylphosphine (B44618) (TPP) or butylated hydroxytoluene (BHT)).[8][12]

  • Internal Standard (IS) solution (e.g., 14,15-EET-d11).

  • 0.9% NaCl with 0.1% acetic acid.

  • Methanol, Chloroform (B151607), 2-propanol.

  • Potassium Hydroxide (KOH) solution for saponification.

  • Formic acid for neutralization.

Procedure:

  • To 100 µL of plasma in a 2 mL 96-well plate, add 1 µL of antioxidant solution and 10 µL of the deuterated internal standard mix.[8]

  • Add 340 µL of 0.9% NaCl, 0.1% acetic acid solution.[8]

  • Add 560 µL of a 2:1 methanol:chloroform mixture. Mix vigorously by pipetting and shake for 10 minutes.[8]

  • Add 190 µL of chloroform and another 190 µL of 0.9% NaCl with 0.1% acetic acid solution and mix.[8]

  • Centrifuge the plate to separate the layers and transfer the lower organic phase to a new plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Saponification Step: To the dried extract, add a methanolic KOH solution and incubate at 50°C for one hour to cleave esterified EETs.[13]

  • Neutralize the sample to approximately pH 5 with formic acid.[13]

  • Perform a second liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) or by using solid-phase extraction (SPE) for sample cleanup.[11][13]

  • Evaporate the final extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

These parameters are a starting point and should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm).[8]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM formic acid.[8]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid or 10 mM formic acid.[8]

  • Flow Rate: 0.325 mL/min.[8]

  • Column Temperature: 60 °C.[8]

  • Injection Volume: 25 µL.[8]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode after derivatization or negative ion mode for the native acid.[8]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[8]

  • Source Temperature: 150 °C.[8]

  • Desolvation Temperature: 400 °C.[8]

  • Capillary Voltage: 3.1 kV (positive mode).[8]

Quantitative Data Summary

Table 1: Example LC Gradient for 14,15-EET Separation Based on a previously published method.[8]

Time (min)% Mobile Phase A (Water + Formic Acid)% Mobile Phase B (ACN + Formic Acid)
0.0 - 1.07030
1.0 - 4.070 → 6930 → 31
4.0 - 14.569 → 6531 → 35
14.5 - 16.01090
16.0 - 18.07030

Table 2: Example MRM Transitions for 14,15-EET and its Metabolite Note: Optimal collision energies (CE) and cone voltages (CV) must be determined empirically for your specific mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
14,15-EET319.2219.1Negative[9][14]
14,15-DHET337.2197.1Negative[14]
14,15-EET-d11 (IS)330.2VariesNegative[8]
[13C20]-14,15-EET (IS)339.0233.0Negative[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal for 14,15-EET 1. Analyte Degradation: 14,15-EET is unstable and can be hydrolyzed to 14,15-DHET.[2] 2. Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization.[7][15] 3. Poor Extraction Recovery: Inefficient sample preparation leads to loss of analyte.1. Work quickly on ice, use antioxidants (BHT/TPP) during extraction, and analyze samples promptly.[8][12] Check for a corresponding increase in the 14,15-DHET signal. 2. Improve chromatographic separation to resolve 14,15-EET from interfering matrix components.[15] Dilute the sample if possible. Use a stable isotope-labeled internal standard to correct for suppression.[7] 3. Optimize the extraction protocol (e.g., pH, solvent choice). Use an internal standard added at the beginning of the process to monitor recovery.
High Background Noise 1. Contamination: Contaminated solvents, reagents, or glassware.[16] 2. Column Bleed: Stationary phase degradation from the LC column.1. Use high-purity (LC-MS grade) solvents and reagents.[17] Ensure all labware is meticulously clean. 2. Flush the column thoroughly. If the problem persists, replace the column. Operate within the column's recommended pH and temperature range.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Column Degradation: Loss of stationary phase or blockage. 3. Incompatible Reconstitution Solvent: The solvent used to dissolve the final extract is too strong, causing the peak to distort.1. Dilute the sample or reduce the injection volume. 2. Replace the column guard or the column itself. 3. Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Retention Time Shifts 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Composition: Inconsistent or incorrectly prepared mobile phases. 3. Pump Issues: Fluctuations in the LC pump can alter the gradient.[16]1. Increase the column equilibration time at the end of the gradient. 2. Prepare mobile phases fresh and ensure accurate composition. Degas solvents properly. 3. Check the LC pump for leaks and ensure it is delivering a stable flow rate. Monitor pressure traces for irregularities.[18]
Inability to Separate EET Regioisomers 1. Insufficient Chromatographic Resolution: The LC method is not optimized for isomer separation.1. Isomer separation is challenging.[19] Use a long, high-efficiency column (e.g., >150 mm length, <2 µm particle size).[8] Optimize the gradient to be shallower, allowing more time for separation of closely eluting peaks.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Collection (with Anticoagulant) spike 2. Spike Internal Standard & Antioxidant plasma->spike extract 3. Liquid-Liquid Extraction spike->extract saponify 4. Saponification (Hydrolysis) (for Total EETs) extract->saponify cleanup 5. SPE Cleanup / 2nd Extraction saponify->cleanup reconstitute 6. Dry & Reconstitute cleanup->reconstitute lc 7. LC Separation (Reversed-Phase C18) reconstitute->lc ms 8. MS Detection (ESI in MRM Mode) lc->ms integrate 9. Peak Integration ms->integrate quantify 10. Quantification (vs. Internal Standard) integrate->quantify

Caption: Experimental workflow for the quantification of total 14,15-EET.

signaling_pathway cluster_downstream Downstream Signaling AA Arachidonic Acid (AA) CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism EGFR EGFR EET->EGFR Activates DHET 14,15-DHET (Less Active) sEH->DHET PI3K PI3K / AKT Pathway EGFR->PI3K ERK ERK Pathway EGFR->ERK Response Cellular Responses (Proliferation, Anti-Apoptosis) PI3K->Response ERK->Response

Caption: Simplified signaling pathway of 14,15-EET.[20][21]

References

Technical Support Center: Stabilizing 14,15-EET in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the metabolism of 14,15-Epoxyeicosatrienoic acid (14,15-EET) by soluble epoxide hydrolase (sEH) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with 14,15-EET in cell culture?

The main challenge is the rapid metabolism of 14,15-EET into its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[1][2] This conversion can significantly reduce the effective concentration of 14,15-EET, making it difficult to study its biological effects accurately.

Q2: What are the principal strategies to prevent 14,15-EET metabolism in vitro?

There are two main approaches to stabilize 14,15-EET in cell culture:

  • Pharmacological Inhibition: Using small molecule inhibitors that specifically target and block the enzymatic activity of sEH.[3][4]

  • Genetic Manipulation: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the EPHX2 gene, which encodes for the sEH enzyme.[5][6][7][8]

Q3: How do I choose the right sEH inhibitor for my experiment?

The choice of inhibitor depends on factors like cell type, experimental duration, and the specific research question. It is crucial to select a potent and selective inhibitor with good cell permeability. Refer to the table below for a comparison of commonly used sEH inhibitors.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of 14,15-EET treatment. 1. Rapid metabolism of 14,15-EET by endogenous sEH. 2. Suboptimal concentration of 14,15-EET. 3. Inhibitor concentration is too low or incubation time is too short.1. Pre-incubate cells with an appropriate sEH inhibitor for at least 1 hour before adding 14,15-EET.[9] 2. Perform a dose-response curve for 14,15-EET in the presence of an sEH inhibitor. 3. Optimize the sEH inhibitor concentration and pre-incubation time for your specific cell line.
Inconsistent results between experiments. 1. Variability in sEH expression levels between cell passages. 2. Degradation of 14,15-EET or sEH inhibitor stock solutions.1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of 14,15-EET and sEH inhibitors regularly and store them appropriately.
Observed cellular toxicity. 1. The sEH inhibitor or the vehicle (e.g., DMSO) is at a toxic concentration. 2. The combination of the inhibitor and 14,15-EET is causing synergistic toxicity.1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of the sEH inhibitor and vehicle. 2. Test a range of concentrations for both the inhibitor and 14,15-EET to find a non-toxic combination.
Difficulty confirming sEH inhibition. 1. Ineffective inhibitor. 2. Low sEH activity in the chosen cell line.1. Perform an sEH activity assay on cell lysates with and without the inhibitor to confirm its efficacy.[10][11] 2. Measure the levels of 14,15-EET and its metabolite 14,15-DHET in the cell culture medium using LC-MS/MS or an ELISA kit to assess the inhibitor's effect on metabolism.[12][13][14]

Data Presentation: Comparison of Common sEH Inhibitors

InhibitorAbbreviationTypical In Vitro ConcentrationKey Characteristics
1-(1-acetamidopiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaTPPU1 µMPotent and selective inhibitor with good pharmacokinetic properties.[15][16][17]
12-(3-Adamantan-1-yl-ureido)dodecanoic acidAUDA1 µMWidely used, but can be lipophilic and metabolically unstable.[3]
1-Adamantan-3-(5-(2-(2-ethylethoxy)ethoxy)pentyl)ureaAEPU1-10 µMMore water-soluble and membrane-permeable compared to AUDA.[3]
N,N'-DicyclohexylureaDCU1-10 µMShown to lower blood pressure in vivo, suggesting effective sEH inhibition.[4]
1-Cyclohexyl-3-dodecylureaCDU1-10 µMPotent inhibitor that has been shown to reduce vascular smooth muscle cell proliferation.[4]
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acidt-AUCB<10 nM - 1 µMA potent sEH inhibitor identified through high-throughput screening.[18]

Experimental Protocols

Protocol 1: Pharmacological Inhibition of sEH in Cell Culture
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Inhibitor Preparation: Prepare a stock solution of the chosen sEH inhibitor (e.g., TPPU at 1 mM in DMSO). Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1 µM).

  • Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the sEH inhibitor. Incubate for at least 1 hour at 37°C and 5% CO2.[9]

  • 14,15-EET Treatment: Prepare a stock solution of 14,15-EET and dilute it to the desired final concentration in the medium containing the sEH inhibitor. Add this medium to the cells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Proceed with downstream analyses, such as western blotting, RT-PCR, or functional assays. To confirm sEH inhibition, collect the cell culture supernatant and/or cell lysates to measure 14,15-EET and 14,15-DHET levels.

Protocol 2: Measurement of sEH Activity using a Fluorometric Assay

Several commercial kits are available for measuring sEH activity in cell lysates.[10][11][19] The general principle involves the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product.

  • Cell Lysate Preparation: Harvest cells and prepare a cytosolic fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell lysate to wells containing the assay buffer.

  • Control Wells: Include wells with a known sEH inhibitor to measure background fluorescence from non-sEH hydrolases.[10] A positive control with purified sEH should also be included.

  • Substrate Addition: Add the non-fluorescent sEH substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the specific sEH activity by subtracting the rate of fluorescence increase in the inhibitor-treated wells from the total rate.

Protocol 3: Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying eicosanoids.[13][14]

  • Sample Collection: Collect cell culture medium and/or cell pellets.

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., 14,15-EET-d8) to each sample for accurate quantification.

  • Solid-Phase Extraction (SPE): Extract the lipids from the samples using a C18 SPE column to remove interfering substances.

  • LC-MS/MS Analysis: Inject the extracted samples onto a reverse-phase LC column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to detect and quantify 14,15-EET and 14,15-DHET based on their specific parent and daughter ion transitions.

  • Quantification: Calculate the concentrations of 14,15-EET and 14,15-DHET by comparing their peak areas to that of the internal standard and referencing a standard curve.

Visualizations

Signaling Pathway of 14,15-EET

EET_Signaling cluster_inhibition Inhibition Strategies EET 14,15-EET sEH sEH EET->sEH Metabolism Integrin Integrin αvβ3 EET->Integrin Upregulates DHET 14,15-DHET (less active) sEH->DHET FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates CellResponse Cellular Responses (Proliferation, Migration, Anti-apoptosis) AKT->CellResponse sEH_inhibitor sEH Inhibitors (e.g., TPPU, AUDA) sEH_inhibitor->sEH siRNA siRNA/CRISPR (EPHX2 gene) siRNA->sEH Reduces expression

Caption: Signaling pathway of 14,15-EET and points of intervention to prevent its metabolism.

Experimental Workflow for Studying 14,15-EET Effects

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells pre_incubation Pre-incubate with sEH Inhibitor (≥ 1 hr) start->pre_incubation treatment Treat with 14,15-EET (in the presence of inhibitor) pre_incubation->treatment incubation Incubate for Experimental Duration treatment->incubation functional_assays Functional Assays (Proliferation, Migration, etc.) incubation->functional_assays molecular_analysis Molecular Analysis (Western Blot, RT-PCR) incubation->molecular_analysis metabolite_quantification Metabolite Quantification (LC-MS/MS or ELISA) incubation->metabolite_quantification

References

Technical Support Center: Troubleshooting Inconsistent Results in 14,15-EET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My 14,15-EET solution appears to be losing activity over time. What could be the cause and how can I prevent this?

A1: 14,15-EET is known to be chemically and metabolically unstable. The loss of activity is likely due to degradation. Here are the key factors and solutions:

  • Chemical Instability: 14,15-EET is susceptible to auto-oxidation.[1] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Metabolic Instability: In cellular systems, 14,15-EET is rapidly converted to its less active diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[1] Consider using an sEH inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), to prevent this conversion and prolong the biological activity of 14,15-EET.

  • Handling: Minimize freeze-thaw cycles. Aliquot your stock solution into single-use vials to avoid repeated temperature changes.

Q2: I am not observing any biological effect of 14,15-EET in my cell-based assay. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Degradation: As mentioned in Q1, ensure your 14,15-EET is properly stored and handled to prevent degradation.

  • Vehicle Control: The choice of solvent for 14,15-EET is critical. Ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. Ensure your final solvent concentration in the culture medium is not cytotoxic and that you are using an appropriate vehicle control in your experiment.

  • Cell Type and Receptor Expression: The biological effects of 14,15-EET are cell-type specific and depend on the expression of its target receptors. While a specific high-affinity receptor for 14,15-EET has not been definitively identified, it is known to interact with G-protein coupled receptors (GPCRs), including prostaglandin (B15479496) receptors, as well as peroxisome proliferator-activated receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[2][3][4][5][6] Verify the expression of these potential targets in your experimental system.

  • Concentration: The effective concentration of 14,15-EET can vary significantly depending on the assay and cell type, with reported values ranging from picomolar to micromolar.[5] Perform a dose-response experiment to determine the optimal concentration for your system.

Q3: I am seeing inconsistent results between different batches of 14,15-EET. How can I ensure consistency?

A3: Batch-to-batch variability can be a challenge. To mitigate this:

  • Source and Purity: Purchase 14,15-EET from a reputable supplier and obtain a certificate of analysis to confirm its purity.

  • Proper Storage: Strictly adhere to the storage conditions recommended by the supplier.

  • Functional Validation: Before starting a large series of experiments, it is advisable to test each new batch in a well-established functional assay to confirm its biological activity and potency.

Q4: What is the appropriate vehicle to use for dissolving 14,15-EET in in vitro experiments?

A4: The choice of vehicle is crucial for ensuring the solubility of 14,15-EET and minimizing off-target effects. Commonly used solvents include:

  • Ethanol: A frequently used solvent. The final concentration in the assay should typically be kept below 0.1% to avoid solvent-induced artifacts.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Also effective solvents. Similar to ethanol, the final concentration should be minimized, usually to less than 0.1%.

Always include a vehicle-only control in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Inconsistent Vasorelaxation Responses

Problem: The magnitude of 14,15-EET-induced vasorelaxation is variable between experiments.

Potential Cause Troubleshooting Step
14,15-EET Degradation Prepare fresh dilutions of 14,15-EET from a properly stored stock solution for each experiment. Minimize exposure to air and light.
Tissue Viability Ensure proper handling and dissection of the vascular tissue to maintain its viability. Pre-contract the arterial rings with a consistent concentration of a vasoconstrictor (e.g., U46619) to a stable plateau before adding 14,15-EET.[1]
Endothelium Integrity The vasodilatory effect of 14,15-EET can be endothelium-dependent or -independent depending on the vascular bed. Assess endothelium integrity at the end of each experiment (e.g., using acetylcholine).
Solvent Effects Use a consistent, low concentration of the vehicle (e.g., ethanol <0.1%). Always include a vehicle control to assess its effect on vascular tone.
Low Signal in Cell Proliferation Assays (MTT/XTT)

Problem: No significant increase in cell proliferation is observed after treatment with 14,15-EET.

Potential Cause Troubleshooting Step
Sub-optimal 14,15-EET Concentration Perform a dose-response curve to determine the optimal concentration of 14,15-EET for your specific cell line. The pro-proliferative effects of 14,15-EET can be cell-type dependent.[7]
Cell Seeding Density Optimize the initial cell seeding density. If cells are too confluent, proliferative effects may be masked.
Incubation Time The time required to observe a proliferative effect can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Metabolic Activity vs. Cell Number MTT and XTT assays measure metabolic activity, which generally correlates with cell number. However, if 14,15-EET alters cellular metabolism without affecting cell number, these assays may not be appropriate. Consider a direct cell counting method (e.g., trypan blue exclusion) to confirm proliferative effects.

Quantitative Data Summary

The following tables summarize reported quantitative data for 14,15-EET in various experimental systems.

Table 1: Vasorelaxant Potency of 14,15-EET

Vascular BedSpeciesPre-constrictorED₅₀ / EC₅₀Reference
Coronary ArteryBovineU466192.2 µM[1]
Mesenteric ArteryRatU46619~5.4 µM[8]
Coronary ArteryBovine-10⁻⁶ M[9]

Table 2: Inhibitory Concentration (IC₅₀) of 14,15-EET on Inflammatory Markers

Cell TypeInflammatory StimulusMeasured MarkerIC₅₀Reference
Human Endothelial CellsTNF-αVCAM-1 ExpressionNo inhibition observed[10]
Neonatal CardiomyocytesLPSNF-κB DNA binding activityEffective at 1 µM[2]

Experimental Protocols

Protocol: Vasorelaxation Assay using Organ Bath

This protocol describes the measurement of 14,15-EET-induced vasorelaxation in isolated arterial rings using an organ bath system.

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., coronary, mesenteric) and place it in cold Krebs-Henseleit (K-H) buffer.

    • Clean the artery of adhering connective and adipose tissue under a dissecting microscope.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the arterial rings on two stainless steel hooks in an organ bath filled with K-H buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect one hook to a force transducer to record isometric tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimize for the specific artery). Replace the K-H buffer every 15-20 minutes.

  • Viability and Pre-contraction:

    • Assess the viability of the rings by contracting them with 60 mM KCl.

    • After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., thromboxane (B8750289) mimetic U46619 or phenylephrine) to achieve approximately 80% of the maximal KCl-induced contraction.

  • 14,15-EET Treatment:

    • Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction tension.

    • Plot the concentration-response curve and calculate the ED₅₀ (the concentration of 14,15-EET that produces 50% of the maximal relaxation).

Protocol: Cell Proliferation Assay using MTT

This protocol provides a general method for assessing the effect of 14,15-EET on cell proliferation using the MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • 14,15-EET Treatment:

    • Prepare serial dilutions of 14,15-EET in serum-free or low-serum medium.

    • Replace the culture medium in the wells with the medium containing different concentrations of 14,15-EET or the vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[11]

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan (B1609692) crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

14,15-EET Signaling via Gs-Coupled Receptor

14,15-EET can activate Gs-protein coupled receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA), which mediates various cellular responses.[4]

Gs_Signaling EET 14,15-EET GPCR Gs-Coupled Receptor EET->GPCR Binds G_protein Gs Protein (αβγ) GPCR->G_protein Activates G_alpha Gαs-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: 14,15-EET activates a Gs-coupled receptor signaling cascade.

14,15-EET Activation of TRPV4 Channel

14,15-EET is an endogenous activator of the TRPV4 ion channel, leading to an influx of Ca²⁺ and subsequent downstream signaling events.[3]

TRPV4_Activation cluster_membrane Plasma Membrane EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates Signaling Downstream Signaling Ca_influx->Signaling Initiates

Caption: Mechanism of 14,15-EET-mediated activation of the TRPV4 channel.

Experimental Workflow for Investigating 14,15-EET Effects

This workflow outlines the key steps for designing and conducting experiments with 14,15-EET.

Experimental_Workflow Start Hypothesis Formulation Prep Prepare 14,15-EET Stock Solution Start->Prep Dose_Response Dose-Response Experiment Prep->Dose_Response Main_Exp Main Experiment (e.g., Proliferation, Vasorelaxation) Dose_Response->Main_Exp Controls Include Controls (Vehicle, Antagonist) Main_Exp->Controls In parallel Data_Acq Data Acquisition Main_Exp->Data_Acq Data_Analysis Data Analysis and Interpretation Data_Acq->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for conducting experiments with 14,15-EET.

References

selecting the correct vehicle for in vivo 14,15-EET administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo administration of 14,15-Epoxyeicosatrienoic Acid (14,15-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate vehicle for your experiments, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of vehicle critical for in vivo 14,15-EET administration?

A1: 14,15-EET is a lipid mediator that is chemically and metabolically labile, with a short half-life in vivo.[1] It is poorly soluble in aqueous solutions. Therefore, the selection of an appropriate vehicle is crucial to ensure its solubility, stability, and effective delivery to the target tissue, thereby ensuring accurate and reproducible experimental outcomes. An improper vehicle can lead to precipitation, rapid degradation, or poor bioavailability of the compound.

Q2: What are the most common solvents for dissolving 14,15-EET?

A2: 14,15-EET is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] These are typically used to prepare a concentrated stock solution before further dilution into a final vehicle for in vivo administration.

Q3: Can I administer 14,15-EET in a simple saline solution?

A3: Due to its lipophilic nature, 14,15-EET has very low solubility in aqueous solutions like saline. Direct dissolution in saline is not recommended as it will likely result in poor solubility and precipitation of the compound. A co-solvent system or a specialized formulation is necessary for aqueous-based administration.

Q4: Are there ready-to-use formulations available for in vivo administration of 14,15-EET?

A4: While there are no universally "ready-to-use" formulations, several well-established vehicle compositions are widely used and can be prepared in the laboratory. A common approach involves dissolving 14,15-EET in a small amount of an organic solvent like DMSO and then diluting it in a mixture of other excipients such as polyethylene (B3416737) glycol (PEG) and a surfactant like Tween 80, before finally adding saline.[3]

Q5: What are the potential side effects of the vehicle itself?

A5: The vehicle components, particularly at high concentrations, can have their own biological effects and toxicity. For instance, high concentrations of DMSO and PEG-400 have been reported to cause neuromotor deficits in mice.[3] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of 14,15-EET upon addition to the final vehicle. - The concentration of 14,15-EET exceeds its solubility in the final vehicle. - Insufficient mixing or inappropriate order of component addition. - Temperature of the solutions.- Reduce the final concentration of 14,15-EET. - Ensure the stock solution is fully dissolved before adding it to the other vehicle components. - Follow a validated protocol for vehicle preparation, adding components in the correct order and ensuring thorough mixing at each step.[3] - Gently warm the solution (if the stability of 14,15-EET at that temperature is confirmed) to aid dissolution.
Inconsistent or no biological effect observed. - Degradation of 14,15-EET in the formulation. - Poor bioavailability due to the chosen vehicle or route of administration. - Precipitation of the compound at the injection site.- Prepare the formulation fresh before each experiment and store it on ice if necessary. - Consider the stability of 14,15-EET in your chosen vehicle; it is known to be labile.[1] - Evaluate a different vehicle composition or route of administration that may improve bioavailability. - After administration, check for any signs of precipitation at the injection site.
Adverse reactions in animals (e.g., irritation, lethargy). - Toxicity of the vehicle components at the administered dose. - High concentration of organic solvents like DMSO.- Reduce the concentration of organic solvents in the final formulation. A common recommendation is to keep the final DMSO concentration below 10%. - Run a pilot study to determine the maximum tolerated dose of the vehicle in your animal model. - Consider alternative, less toxic vehicle formulations, such as those based on cyclodextrins.
Difficulty in preparing a homogenous formulation. - High viscosity of some vehicle components like PEG. - Incomplete dissolution of 14,15-EET in the initial solvent.- Ensure vigorous mixing, such as vortexing, after the addition of each component. - Gently warming the PEG solution can reduce its viscosity and facilitate mixing. - Confirm that the 14,15-EET is completely dissolved in the initial organic solvent before proceeding with the dilution steps.

Data Presentation: Solubility of 14,15-EET

The following table summarizes the solubility of 14,15-EET in various solvents. This information is crucial for preparing stock solutions and final in vivo formulations.

SolventSolubility (mg/mL)Reference(s)
Dimethyl sulfoxide (DMSO)20[2]
Ethanol>30[2]
Dimethylformamide (DMF)30[2]
Polyethylene glycol 400 (PEG400)Soluble[4][5][6][7]
Polysorbate 80 (Tween 80)Soluble in water[8]
Saline (0.9% NaCl)Poorly solubleN/A
Ethanol:PBS (pH 7.2) (1:6)0.5[2]

Note: "Soluble" for PEG400 and Tween 80 indicates that they are commonly used as co-solvents for lipophilic compounds, though a specific quantitative solubility value for 14,15-EET in these individual excipients was not found in the reviewed literature.

Experimental Protocols

Protocol 1: Preparation of a Common Vehicle for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol is adapted from a commonly used formulation for lipophilic compounds.[3]

Materials:

  • 14,15-EET

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline or ddH₂O

Procedure:

  • Prepare a stock solution of 14,15-EET in DMSO.

    • Weigh the required amount of 14,15-EET and dissolve it in a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mg/mL).

    • Ensure the 14,15-EET is completely dissolved by vortexing. Gentle warming may be applied if necessary, but caution should be exercised due to the lability of 14,15-EET.

  • Prepare the final in vivo formulation. The following is an example for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The volumes can be scaled as needed.

    • In a sterile microcentrifuge tube, add the required volume of the 14,15-EET stock solution in DMSO.

    • Add the corresponding volume of PEG300 and vortex thoroughly until the solution is clear.

    • Add the required volume of Tween 80 and vortex again to ensure a homogenous mixture.

    • Finally, add the sterile saline or ddH₂O to reach the final volume and vortex thoroughly.

  • Administration.

    • Administer the freshly prepared formulation to the animals via the desired route (e.g., IV or IP).

    • It is recommended to prepare the formulation on the day of use and keep it on ice to minimize degradation.

Important Considerations:

  • Always prepare a vehicle-only control by following the same procedure without adding 14,15-EET.

  • The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • The stability of 14,15-EET in this formulation should be determined for long-term studies.

Mandatory Visualizations

Experimental Workflow for Vehicle Selection

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Formulation cluster_2 Phase 3: In Vivo Testing Start Start Define Experimental Requirements Define Experimental Requirements Start->Define Experimental Requirements Literature Review Literature Review Define Experimental Requirements->Literature Review Route, Dose, Animal Model Assess Physicochemical Properties Assess Physicochemical Properties Literature Review->Assess Physicochemical Properties Identify potential vehicles Select Candidate Vehicles Select Candidate Vehicles Assess Physicochemical Properties->Select Candidate Vehicles Solubility, Stability Prepare Formulations Prepare Formulations Select Candidate Vehicles->Prepare Formulations Solubility Testing Solubility Testing Prepare Formulations->Solubility Testing Stability Assessment Stability Assessment Solubility Testing->Stability Assessment Vehicle Toxicity Study Vehicle Toxicity Study Stability Assessment->Vehicle Toxicity Study Select stable formulations Pharmacokinetic Study (Optional) Pharmacokinetic Study (Optional) Vehicle Toxicity Study->Pharmacokinetic Study (Optional) Efficacy Study Efficacy Study Pharmacokinetic Study (Optional)->Efficacy Study Final Vehicle Selection Final Vehicle Selection Efficacy Study->Final Vehicle Selection cluster_0 14,15-EET Mediated mTORC2/Akt Activation cluster_1 14,15-EET Mediated Inhibition of TGF-β1/Smad2/3 Signaling 14,15-EET_1 14,15-EET mTORC2 mTORC2 14,15-EET_1->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates (Ser473) Cellular Effects 1 Cell Growth, Survival, Proliferation Akt->Cellular Effects 1 14,15-EET_2 14,15-EET PPARγ PPARγ 14,15-EET_2->PPARγ Activates Smad2/3 Smad2/3 PPARγ->Smad2/3 Inhibits Phosphorylation TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Fibroblast Activation Fibroblast Activation & Proliferation p-Smad2/3->Fibroblast Activation

References

Technical Support Center: Interpreting Off-Target Effects of 14,15-EET Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage the off-target effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and what are its primary biological roles?

A: 14,15-Epoxyeicosatrienoic acid (14,15-EET) is a signaling molecule produced in the body from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1][2] It is considered a nonclassic eicosanoid and acts as a local hormone (autocrine and paracrine agent) to regulate various cellular functions.[2] Key roles of 14,15-EET include regulating vascular tone (vasodilation), inflammation, and angiogenesis.[1][3] It is known to have anti-inflammatory, pro-angiogenic, and anti-apoptotic effects.[3][4] Due to these properties, 14,15-EET and its analogs are investigated for therapeutic potential in cardiovascular diseases, kidney disease, and diabetes.[5]

Q2: Why are 14,15-EET analogs used in research?

A: Native 14,15-EET is chemically and metabolically unstable, with a very short half-life in vivo.[6] It is rapidly broken down into a less active form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[2][7] Analogs are synthetic versions of 14,15-EET designed to be more stable and resistant to metabolic degradation.[5][6][8] This improved stability makes them more suitable for experimental studies and as potential therapeutic agents.[5]

Q3: What are "off-target" effects in the context of 14,15-EET analogs?

Q4: What are the known signaling pathways for 14,15-EET (on-targets)?

A: The precise signaling mechanisms of EETs are still under investigation, and a specific high-affinity G-protein coupled receptor (GPCR) has yet to be definitively identified.[4][11][12] However, evidence suggests several key pathways are involved:

  • G-Protein Coupled Receptors (GPCRs): Many effects of 14,15-EET are thought to be mediated by GPCRs, possibly coupled to Gsα, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[6][11]

  • EGFR and PI3K/Akt Pathways: 14,15-EET can activate the epidermal growth factor receptor (EGFR), which in turn can trigger downstream signaling cascades like the PI3-Kinase/Akt and ERK pathways.[3][13]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some studies suggest that 14,15-EET can activate PPARγ, a nuclear receptor that regulates gene expression.[3][13]

Q5: What are some potential or known off-targets for 14,15-EET and its analogs?

A: Due to their lipid nature and structural similarities to other signaling molecules, 14,15-EET and its analogs can interact with a range of targets. Some have been identified as low-affinity receptors or pathways that may be modulated at higher concentrations:

  • Prostaglandin (B15479496) Receptors: Studies have shown that 14,15-EET can activate several prostaglandin receptor subtypes at micromolar concentrations, including PTGER2, PTGER4, and PTGDR, leading to potential cross-talk between eicosanoid signaling pathways.[11][12][14]

  • Prostaglandin H Synthase (PGHS): 14,15-EET has been shown to competitively inhibit PGHS, the enzyme responsible for prostaglandin production, which could affect inflammatory responses.[7]

  • Other Lipid-Binding Proteins: As lipids, these analogs could potentially interact with other receptors or enzymes that bind fatty acids or related molecules.

Troubleshooting Guides

Problem 1: My 14,15-EET analog is producing an unexpected or contradictory phenotype.

  • Question: I'm using a well-characterized 14,15-EET analog, but my results (e.g., cell proliferation, gene expression) don't match published data. What could be wrong?

  • Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:

    • Verify Analog Integrity: Confirm the purity, concentration, and stability of your analog. Has it been stored correctly? Consider analytical chemistry techniques (e.g., LC-MS) to verify its structure and purity.

    • Check for Off-Target Effects: The unexpected phenotype may be due to the analog interacting with an off-target protein in your specific cell type or experimental system.

    • Use Controls:

      • Inactive Analog: Use a structurally similar but biologically inactive analog as a negative control. An effect seen with the active analog but not the inactive one is more likely to be target-mediated.

      • Different Agonist: Use a different, structurally unrelated agonist for the same target receptor (if known). If both compounds produce the same effect, it strengthens the on-target hypothesis.

    • Antagonist/Inhibitor Studies: Use a known antagonist for the suspected off-target receptor or an inhibitor for a suspected off-target signaling pathway. If the antagonist/inhibitor blocks the unexpected phenotype, it points towards an off-target effect. For example, if you suspect activation of a prostaglandin receptor, use a selective antagonist for that receptor.

Problem 2: I'm observing activation of a signaling pathway not typically associated with 14,15-EET.

  • Question: My Western blot results show phosphorylation of a protein that isn't part of the canonical EGFR, PI3K/Akt, or PPAR pathways after treatment with a 14,15-EET analog. How can I determine if this is a legitimate on-target response or an off-target effect?

  • Answer: Differentiating a novel on-target pathway from an off-target effect is critical.

    • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often require higher concentrations of the compound than on-target effects. Compare the EC50 for the novel pathway activation with the EC50 for a known on-target effect (e.g., Akt phosphorylation). A significant difference in potency may suggest an off-target interaction.

    • Competitive Binding Assays: If you can identify a potential off-target receptor, perform a competitive binding assay using a radiolabeled ligand for that receptor. See if your 14,15-EET analog can displace the known ligand.

    • Use Multiple Analogs: Test a panel of different 14,15-EET analogs with varying structures.[15][16] If the novel pathway is activated only by a specific analog but not others, it may be due to a unique structural feature of that analog interacting with an off-target.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down or knock out the suspected off-target protein. If the novel signaling effect disappears in the knockdown/knockout cells, it confirms the involvement of that off-target.

Data & Methodologies

Table 1: Potential On-Target and Off-Target Interactions of 14,15-EET and Analogs
Target ClassSpecific Target(s)Primary Signaling ConsequenceOn-Target/Off-TargetSupporting Evidence
GPCRs Putative EET Receptor (Gs-coupled)↑ cAMP, PKA activationOn-Target G-protein dependence of vasodilation.[6]
Receptor Tyrosine Kinase EGFR↑ p-EGFR, activation of PI3K/Akt & ERK pathwaysOn-Target Observed in carcinoma cells.[3][13]
Nuclear Receptors PPARγRegulation of gene expressionOn-Target Implicated in cell proliferation effects.[3][13]
Prostaglandin Receptors PTGER2, PTGER4, PTGDR↑ cAMP (low affinity)Off-Target Activation observed at micromolar concentrations.[11][14]
Eicosanoid Enzymes Prostaglandin H Synthase (PGHS)Competitive inhibition of PGE2 productionOff-Target Demonstrated in vascular smooth muscle cells.[7]
Table 2: Comparison of Experimental Methods to Identify Off-Target Effects
MethodTypePrincipleAdvantagesDisadvantages
In Silico Prediction ComputationalPredicts interactions based on ligand structure and target databases.Fast, cost-effective, provides a starting point for investigation.High rate of false positives/negatives; requires experimental validation.[17]
Biochemical Assays In VitroMeasures direct binding of the analog to a panel of purified receptors or enzymes.Provides direct evidence of interaction; quantitative (Kd, Ki).Can miss targets not in the panel; doesn't reflect the cellular context.
Cellular Thermal Shift Assay (CETSA) Cell-basedMeasures changes in protein thermal stability upon ligand binding in cells or lysates.Detects target engagement in a cellular environment; unbiased.Technically demanding; requires specific antibodies or mass spectrometry.[9]
Phenotypic Screening Cell-basedScreens for unexpected cellular responses across different cell lines or assays.Unbiased; directly measures functional consequences.Does not identify the molecular target directly; requires follow-up studies.
Affinity Chromatography / Mass Spectrometry In Vitro / Cell-basedUses the immobilized analog to pull down binding partners from cell lysates, which are then identified by mass spectrometry.Unbiased; can identify novel targets.Can identify non-specific binders; may miss transient or weak interactions.

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) following treatment with a 14,15-EET analog.

  • Cell Culture and Treatment:

    • Plate cells (e.g., vascular smooth muscle cells, HEK293) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

    • Treat cells with the 14,15-EET analog at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., ethanol, DMSO).

    • To test for off-targets, pre-incubate a separate set of wells with a specific inhibitor (e.g., a prostaglandin receptor antagonist) for 30-60 minutes before adding the 14,15-EET analog.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Strip the membrane and re-probe for total protein (e.g., total Akt, total ERK) and a loading control (e.g., β-actin, GAPDH) to ensure equal loading.[13]

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET 14,15-EET Analog GPCR Putative GPCR (Gs-coupled) EET->GPCR Binds EGFR EGFR EET->EGFR Activates PPAR PPARγ EET->PPAR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PI3K PI3K EGFR->PI3K Activates PKA PKA cAMP->PKA Activates Gene Gene Expression PKA->Gene -> Cellular Response Akt Akt PI3K->Akt Activates Akt->Gene -> Cellular Response PPAR->Gene Regulates

Caption: Known on-target signaling pathways of 14,15-EET.

G Start Unexpected Result Observed (e.g., novel phenotype, pathway activation) Check1 Verify Analog Integrity (Purity, Concentration, Stability) Start->Check1 Question1 Is Analog Integrity Confirmed? Check1->Question1 Step1 Resynthesize or Purify Analog Question1->Step1 No Step2 Perform Dose-Response Curve Compare EC50 to known on-target effects Question1->Step2 Yes Step1->Check1 Question2 Is the Effect Dose-Dependent? Step3 Use Selective Antagonist for the Primary Target Question2->Step3 Yes Conclusion2 Likely Off-Target Effect Question2->Conclusion2 No (e.g., only at high conc.) Step2->Question2 Question3 Is Effect Blocked by On-Target Antagonist? Conclusion1 Likely On-Target Effect (Potentially a novel downstream pathway) Question3->Conclusion1 Yes Step4 Identify Potential Off-Targets (In Silico, Literature) Question3->Step4 No Step3->Question3 Step5 Test with Off-Target Antagonist or Genetic Knockdown Step4->Step5 Question4 Is Effect Blocked? Step5->Question4 Question4->Conclusion1 No Question4->Conclusion2 Yes

Caption: Experimental workflow for troubleshooting unexpected results.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EET_Analog 14,15-EET Analog (High Concentration) OnTarget Primary Target (e.g., Putative EET-R) EET_Analog->OnTarget Binds (High Affinity) OffTarget Off-Target (e.g., Prostaglandin Receptor) EET_Analog->OffTarget Binds (Low Affinity) OnTarget_Signal Expected Signaling OnTarget->OnTarget_Signal Activates OffTarget_Signal Unexpected Signaling OffTarget->OffTarget_Signal Activates Expected\nPhenotype Expected Phenotype OnTarget_Signal->Expected\nPhenotype Unexpected\nPhenotype Unexpected Phenotype OffTarget_Signal->Unexpected\nPhenotype

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 14,15-EET and 11,12-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent lipid signaling molecules with diverse physiological and pathological roles. Among the four regioisomers, 14,15-EET and 11,12-EET are the most abundant and extensively studied. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies and to inform drug development strategies.

Key Biological Activities: A Head-to-Head Comparison

While both 14,15-EET and 11,12-EET exhibit a range of biological effects, their potency and mechanisms of action can differ significantly depending on the specific physiological context and cell type.

Cardiovascular Effects

Both EETs are potent vasodilators, contributing to the regulation of blood pressure and tissue blood flow. However, their efficacy can vary between different vascular beds. In some arteries, all EET regioisomers are equipotent, while in others, specific isomers show greater activity.[1][2] For instance, in bovine coronary arteries, 14,15-EET and 11,12-EET are equipotent in inducing relaxation.[2] In contrast, studies on canine coronary microvessels have shown that while both are potent vasodilators, 14(S),15(R)-EET was found to be over 100-fold more potent than 11(S),12(R)-EET.[3]

Their vasodilatory actions are primarily mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][4] Specifically, both 11,12-EET and 14,15-EET have been shown to activate large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.[4][5]

Anti-inflammatory Properties

EETs generally possess anti-inflammatory properties, although their effects can be complex and sometimes contradictory. In the context of vascular inflammation, 11,12-EET appears to be a more potent anti-inflammatory agent than 14,15-EET. Studies have shown that 11,12-EET can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) induced by inflammatory cytokines like TNF-α. In contrast, 14,15-EET has been reported to have little to no inhibitory effect on VCAM-1 expression and may even promote the adhesion of monocytes to endothelial cells.

The anti-inflammatory actions of EETs are partly mediated through the inhibition of the NF-κB signaling pathway.[6] However, the specific effects of each regioisomer on NF-κB can vary. For instance, 8,9-EET has been shown to inhibit NF-κB nuclear translocation in B lymphocytes.[6] While both 11,12-EET and 14,15-EET are implicated in reducing inflammation related to oxidized LDL by suppressing NF-κB activation, the direct comparative potency in this context is not well-defined.[6]

Angiogenesis and Wound Healing

Both 14,15-EET and 11,12-EET have been shown to promote angiogenesis, the formation of new blood vessels. This effect is crucial in processes like wound healing and tissue repair. In a study on ischemic wound healing, both EETs were found to rescue deteriorated wound healing, with 11,12-EET showing a better potential for this rescue than 14,15-EET.[7][8] They were both observed to increase the expression of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor.[7]

The pro-angiogenic effects of these EETs are mediated through various signaling pathways, including the PI3K/Akt and ERK pathways.[9][10] For example, 11,12-EET has been shown to induce neovasculogenesis in human endothelial progenitor cells through the Akt/eNOS signaling pathways.[11]

Quantitative Data Summary

Biological Activity14,15-EET11,12-EETKey FindingsReference(s)
Vasodilation (Bovine Coronary Artery) ED50 = 10⁻⁶ MEquipotent to 14,15-EETBoth are potent vasodilators in this vascular bed.[12]
Vasodilation (Canine Coronary Microvessels) EC50 = 3 ± 1 pM (SR) / 7 ± 5 pM (RS)EC50 = 30 ± 8 pM (SR) / 6 ± 3 pM (RS)14(S),15(R)-EET is significantly more potent than 11(S),12(R)-EET.[3]
KATP Channel Activation (Rat Mesenteric Artery SMCs) ActivatesEC50 = 87 nMBoth activate KATP channels, contributing to vasorelaxation.[5]
TRPV4 Channel Activation No effect on Ca²⁺ influx in murine endothelial cellsActivates TRPV4 currents in rat cerebral artery SMCsDifferential effects on TRPV4 channels depending on cell type.[5]
Axon Outgrowth (Sensory Neurons) Significantly enhancesNo significant effect14,15-EET primarily mediates the axon-promoting activity of EETs.[13]
Inhibition of ENaC (Cortical Collecting Duct) No effectInhibits11,12-EET specifically inhibits the epithelial sodium channel.[14]
Wound Healing (Ischemic Model) Ameliorates delayed healing (9.2 ± 1.4 days)Ameliorates delayed healing (7.6 ± 1.3 days)Both are effective, with 11,12-EET showing a trend towards better efficacy.[7]

Signaling Pathways

The biological effects of 14,15-EET and 11,12-EET are mediated by a complex network of signaling pathways. While they share some common pathways, there are also notable differences in their downstream signaling cascades.

G-Protein Coupled Receptors (GPCRs)

Evidence suggests that EETs can act through G-protein coupled receptors, although specific receptors have not been definitively identified. The activation of these putative receptors can lead to the stimulation of downstream signaling pathways.

PI3K/Akt and ERK/MAPK Pathways

Both 14,15-EET and 11,12-EET have been shown to activate the PI3K/Akt and ERK/MAPK signaling pathways in various cell types.[9][10][15][16] These pathways are crucial for cell proliferation, survival, and migration. For example, 14,15-EET has been shown to induce breast cancer cell epithelial-mesenchymal transition (EMT) and cisplatin (B142131) resistance by activating the FAK/PI3K/Akt signaling pathway.[15][16] Similarly, 11,12-EET promotes neovasculogenesis through the Akt/eNOS pathway.[11]

PI3K_Akt_Signaling EET 14,15-EET or 11,12-EET Receptor Putative GPCR EET->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Cell Proliferation, Survival, Migration Akt->Downstream Promotes

Caption: PI3K/Akt Signaling Pathway activated by EETs.

Ion Channels

As mentioned earlier, a primary mechanism for the vasodilatory effects of EETs is the activation of potassium channels. Both 14,15-EET and 11,12-EET can activate BKCa and KATP channels.[4][5] Furthermore, 11,12-EET has been shown to activate TRPV4 channels in certain cell types, leading to calcium influx and subsequent physiological responses.[5]

Ion_Channel_Activation EET 11,12-EET or 14,15-EET K_Channel K+ Channels (BKCa, KATP) EET->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Causes

Caption: EET-mediated activation of potassium channels leading to vasorelaxation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the direct effect of compounds on vascular tone.

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats or mice and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent fat and connective tissue, and cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor such as phenylephrine (B352888) (1 µM) or U46619 to induce a stable contraction.

  • EET Application: Once a stable plateau of contraction is reached, cumulative concentrations of 14,15-EET or 11,12-EET are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for each compound.

In Vitro Angiogenesis (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Matrix Coating: A 96-well plate is coated with Matrigel or a similar basement membrane extract and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are seeded onto the solidified matrix at a density of 1.5-2 x 10⁴ cells per well in serum-free or low-serum medium.

  • Treatment: The cells are treated with various concentrations of 14,15-EET, 11,12-EET, or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a phase-contrast microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in signaling cascades.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., endothelial cells, smooth muscle cells) are cultured to 70-80% confluency and then serum-starved for several hours. The cells are then treated with 14,15-EET, 11,12-EET, or a vehicle control for a specified time.

  • Protein Extraction: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion

Both 14,15-EET and 11,12-EET are crucial lipid mediators with overlapping yet distinct biological activities. While both are potent vasodilators and possess pro-angiogenic properties, their effects on inflammation and specific ion channels can differ significantly. Understanding these nuances is critical for researchers investigating the physiological roles of EETs and for the development of targeted therapeutics that can harness their beneficial effects while minimizing potential off-target actions. The provided experimental protocols offer a foundation for further comparative studies to elucidate the intricate biology of these fascinating molecules.

References

Functional Differences Between 14,15-EET and 14,15-DHET: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between the epoxyeicosatrienoic acid (EET) 14,15-EET and its diol metabolite, 14,15-DHET, is critical for elucidating their roles in physiological and pathological processes. While historically considered an inactive breakdown product, emerging evidence reveals that 14,15-DHET possesses unique biological activities separate from its precursor. This guide provides an objective comparison of their functions, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Metabolic Conversion: The Role of Soluble Epoxide Hydrolase (sEH)

14,15-EET is a product of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[1] It is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] This conversion is a key regulatory step, as the biological activities of 14,15-EET are often terminated or altered upon its hydration to 14,15-DHET.[4] The inhibition of sEH is a therapeutic strategy being explored to augment the beneficial effects of EETs by increasing their bioavailability.[5]

AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 14,15-EET CYP->EET Metabolism sEH soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET sEH->DHET Hydrolysis

Caption: Metabolic pathway of 14,15-EET and 14,15-DHET.

Core Functional Differences

While both molecules can influence vascular tone, their effects on inflammatory pathways and gene regulation diverge significantly.

Vasodilation

Both 14,15-EET and 14,15-DHET can induce vasodilation, primarily through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[6][7] However, their relative potencies can vary depending on the vascular bed. In human coronary arterioles, 14,15-EET is a more potent vasodilator than 14,15-DHET.[6] In contrast, studies on canine coronary microvessels have shown 14,15-DHET to be an extremely potent vasodilator, with an EC50 in the picomolar range, comparable to 14,15-EET.[2][8] In bovine coronary arteries, 14,15-EET is approximately five-fold more potent than 14,15-DHET in causing relaxation.[7][9]

Anti-Inflammatory Effects

14,15-EET is generally recognized for its potent anti-inflammatory properties.[3][10] It can suppress the expression of adhesion molecules and inflammatory cytokines.[10] For instance, 14,15-EET has been shown to inhibit TNFα-induced degradation of IκBα in human lung tissue, a key step in the NF-κB signaling pathway.[10] The anti-inflammatory role of 14,15-DHET is less pronounced and in some contexts, it is considered less biologically active in this regard.[3] However, the relationship between 14,15-DHET and inflammation is complex, with some studies showing a positive correlation between plasma 14,15-DHET levels and the inflammatory marker hs-CRP in patients with coronary heart disease, suggesting that increased 14,15-DHET may indirectly reflect a decrease in the protective 14,15-EET.[3]

Activation of Signaling Pathways

A pivotal functional distinction lies in their interaction with nuclear receptors. 14,15-DHET, but not 14,15-EET, is a potent endogenous activator of the peroxisome proliferator-activated receptor-alpha (PPARα).[4][11] The modest activation of PPARα by 14,15-EET is dependent on its intracellular conversion to 14,15-DHET.[4][11] This specific activity of 14,15-DHET suggests its role in regulating lipid metabolism and gene expression, functions not directly attributed to 14,15-EET.[11]

In contrast, 14,15-EET has been shown to activate other signaling cascades, including the EGFR, PI3K/Akt, and ERK pathways, which are involved in cell proliferation and survival.[10]

cluster_EET 14,15-EET Signaling cluster_DHET 14,15-DHET Signaling EET 14,15-EET BKCa_EET BKCa Channel Activation EET->BKCa_EET EGFR_PI3K EGFR/PI3K/Akt Pathway EET->EGFR_PI3K Vaso_EET Vasodilation BKCa_EET->Vaso_EET AntiInflam Anti-inflammatory Effects EGFR_PI3K->AntiInflam DHET 14,15-DHET PPARa PPARα Activation DHET->PPARa BKCa_DHET BKCa Channel Activation DHET->BKCa_DHET GeneReg Gene Regulation (Lipid Metabolism) PPARa->GeneReg Vaso_DHET Vasodilation BKCa_DHET->Vaso_DHET

Caption: Distinct signaling pathways of 14,15-EET and 14,15-DHET.

Quantitative Data Summary

FunctionMoleculeSpecies/SystemPotency/EffectReference
Vasodilation 14,15-EETBovine Coronary ArteryED50 = 10⁻⁶ M[12]
14,15-DHETBovine Coronary Artery~5-fold less potent than 14,15-EET[7][9]
14,15-EETCanine Coronary ArteriolesEC50 = -12.7 to -10.1 log[M][2][8]
14,15-DHETCanine Coronary ArteriolesEC50 = -15.8 to -13.1 log[M][2][8]
14,15-EETHuman Coronary ArteriolesMax Dilation (10⁻⁵ M) = 45 ± 5%[6]
14,15-DHETHuman Coronary ArteriolesMax Dilation (10⁻⁵ M) = 17 ± 3%[6]
PPARα Activation 14,15-EETCOS-7 cells3-fold increase in luciferase activity (10 µM)[4][11]
14,15-DHETCOS-7 cells12-fold increase in luciferase activity (10 µM)[4][11]
14,15-DHETKd for PPARα ligand binding domain = 1.4 µM[4][11]

Experimental Protocols

PPARα Activation Assay (Luciferase Reporter Assay)
  • Cell Line: COS-7 or HepG2 cells are commonly used.[11][13]

  • Transfection: Cells are co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase (β-Gal) expression vector for normalization.[5][13]

  • Treatment: After 24 hours of transfection, cells are incubated with the test compounds (e.g., 10 µM 14,15-EET, 10 µM 14,15-DHET, or a known PPARα agonist like Wy-14643) for 18 hours.[5][11]

  • Lysis and Measurement: Cells are lysed, and the luciferase and β-Gal activities in the cell lysates are measured using a luminometer and a spectrophotometer, respectively.[5] Luciferase activity is normalized to β-Gal activity to control for transfection efficiency.[13]

Vasodilation Assay (Videomicroscopy of Isolated Arterioles)
  • Vessel Preparation: Coronary arterioles (e.g., from human atrial appendages or canine hearts) are dissected, cannulated on glass micropipettes in a perfusion chamber, and pressurized.[2][6]

  • Pre-constriction: Vessels are pre-constricted with an agent like endothelin-1 (B181129) to achieve a stable baseline tone.[2][6]

  • Treatment: Cumulative concentrations of 14,15-EET or 14,15-DHET are added to the bath, and the internal diameter of the vessel is continuously monitored using a videomicroscope.[2][6]

  • Data Analysis: Vasodilation is expressed as a percentage of the maximal possible dilation. Dose-response curves are generated to determine EC50 values.[2]

Quantification of 14,15-EET and 14,15-DHET
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of EETs and DHETs in biological samples like plasma.[1][14][15] The method involves lipid extraction, saponification to release esterified eicosanoids, and derivatization to enhance sensitivity, followed by LC-MS/MS analysis in selected reaction monitoring (SRM) mode.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the quantification of 14,15-DHET.[3][16] To measure 14,15-EET using these kits, an acid hydrolysis step is required to convert 14,15-EET to 14,15-DHET prior to the assay.[16]

References

enantiomer-specific effects of 14(R),15(S)-EET versus 14(S),15(R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the two principal enantiomers of 14,15-epoxyeicosatrienoic acid (14,15-EET): 14(R),15(S)-EET and 14(S),15(R)-EET. This document summarizes key experimental data, outlines detailed methodologies for pivotal experiments, and visualizes the distinct signaling pathways activated by each enantiomer.

Data Presentation: Quantitative Comparison of 14(R),15(S)-EET and 14(S),15(R)-EET

The biological activities of 14(R),15(S)-EET and 14(S),15(R)-EET exhibit significant stereospecificity, with their effects varying depending on the biological system and target protein. The following tables summarize the quantitative data from key studies, highlighting the differential potency and binding affinities of these enantiomers.

Parameter14(S),15(R)-EET14(R),15(S)-EETTissue/Cell TypeReference
Vasodilation
ED50More PotentLess PotentBovine Coronary Artery[1]
BKCa Channel Activation
ActivityActiveInactiveCoronary Smooth Muscle Cells[2]
Receptor Binding
KiLess Effective Competitor226.3 nMGuinea Pig Mononuclear Cells[3]
Kd-13.84 ± 2.58 nMU-937 Monocytes[4]
Bmax-3.54 ± 0.28 pmol/106 cellsU-937 Monocytes[4]

Table 1: Comparative Biological Activities of 14,15-EET Enantiomers. This table illustrates the superior potency of 14(S),15(R)-EET in inducing vasodilation and activating BKCa channels in the vasculature. Conversely, 14(R),15(S)-EET demonstrates a higher binding affinity in immune cells like monocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Bovine Coronary Artery Vasorelaxation Assay

This protocol is used to assess the vasodilatory effects of 14,15-EET enantiomers on isolated arterial rings.

1. Tissue Preparation:

  • Bovine hearts are obtained from a local abattoir and the left anterior descending coronary artery is dissected and placed in Krebs bicarbonate buffer (in mM: 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 24 NaHCO3, 11 glucose, and 0.03 EDTA).

  • The artery is cleaned of connective tissue and cut into 3-5 mm rings.

2. Mounting and Equilibration:

  • The arterial rings are mounted in an organ bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal passive tension is applied, and the rings are allowed to equilibrate for at least 60-90 minutes.

3. Experimental Procedure:

  • The viability of the endothelium is confirmed by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., bradykinin).

  • The arterial rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, U-46619, to induce a stable tone.[5]

  • Cumulative concentration-response curves are generated by adding increasing concentrations of 14(R),15(S)-EET or 14(S),15(R)-EET to the organ bath.

  • Relaxation is expressed as a percentage of the pre-contraction induced by U-46619.

  • EC50 values are calculated from the concentration-response curves to determine the potency of each enantiomer.[6]

Patch-Clamp Electrophysiology for BKCa Channel Activity

This method allows for the direct measurement of the effects of 14,15-EET enantiomers on the activity of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.

1. Cell Preparation:

  • Vascular smooth muscle cells are enzymatically dissociated from bovine coronary arteries.

2. Patch-Clamp Recording:

  • The whole-cell or inside-out patch-clamp configuration is used to record K+ currents.

  • A glass micropipette with a tip resistance of 3-5 MΩ is filled with a pipette solution (e.g., in mM: 145 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 1 ATP, 0.5 GTP, and 300 nM free Ca2+) and sealed onto the membrane of a single smooth muscle cell.[7]

  • The membrane potential is held at a specific voltage (e.g., -60 mV).

  • BKCa channel activity is measured as the outward K+ current.

3. Experimental Procedure:

  • After establishing a stable baseline recording, the cells are perfused with a bath solution containing either 14(R),15(S)-EET or 14(S),15(R)-EET at various concentrations.

  • Changes in the open probability (NPo) and amplitude of the BKCa channels are recorded and analyzed to determine the effect of each enantiomer.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd) and the density of binding sites (Bmax) for the 14,15-EET enantiomers on cell membranes, typically from monocytes.[8]

1. Membrane Preparation:

  • U-937 human monocytic cells or guinea pig mononuclear cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[9]

2. Binding Reaction:

  • A fixed amount of membrane protein is incubated with a radiolabeled ligand (e.g., [3H]-14(R),15(S)-EET) in the presence of increasing concentrations of unlabeled competitor (either 14(R),15(S)-EET or 14(S),15(R)-EET).

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ligand) from total binding.

  • Saturation binding data is used to determine Kd and Bmax values. Competition binding data is used to calculate the inhibitory constant (Ki) for each enantiomer.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by 14(S),15(R)-EET in vascular smooth muscle cells and 14(R),15(S)-EET in monocytes, as well as a generalized workflow for the vasorelaxation assay.

G cluster_0 14(S),15(R)-EET Signaling in Vascular Smooth Muscle EET_S 14(S),15(R)-EET GPCR_S Putative GPCR EET_S->GPCR_S Binds Gs Gαs GPCR_S->Gs Activates AC_S Adenylate Cyclase Gs->AC_S Stimulates cAMP_S cAMP AC_S->cAMP_S Produces PKA_S PKA cAMP_S->PKA_S Activates BKCa BKCa Channel PKA_S->BKCa Phosphorylates/ Activates Hyperpol Hyperpolarization BKCa->Hyperpol K+ Efflux Relax Vasorelaxation Hyperpol->Relax

Caption: Signaling pathway of 14(S),15(R)-EET in vasorelaxation.

G cluster_1 14(R),15(S)-EET Signaling in Monocytes EET_R 14(R),15(S)-EET Receptor_R High-Affinity Receptor EET_R->Receptor_R Binds Gs_R Gαs Receptor_R->Gs_R Activates AC_R Adenylate Cyclase Gs_R->AC_R Stimulates cAMP_R cAMP AC_R->cAMP_R Produces PKA_R PKA cAMP_R->PKA_R Activates Downstream Downstream Cellular Responses (e.g., Adhesion) PKA_R->Downstream

Caption: Signaling pathway of 14(R),15(S)-EET in monocytes.

G cluster_2 Experimental Workflow: Vasorelaxation Assay Start Isolate Bovine Coronary Artery Step1 Cut into Rings Start->Step1 Step2 Mount in Organ Bath Step1->Step2 Step3 Equilibrate Step2->Step3 Step4 Pre-contract with U-46619 Step3->Step4 Step5 Add Cumulative Doses of EET Enantiomer Step4->Step5 Step6 Record Relaxation Step5->Step6 End Analyze Data (EC50) Step6->End

Caption: Workflow for the bovine coronary artery vasorelaxation assay.

References

Validating 14,15-EET's Role in Neurite Outgrowth with sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the role of 14,15-epoxyeicosatrienoic acid (14,15-EET) in promoting neurite outgrowth, with a focus on the synergistic effects of soluble epoxide hydrolase (sEH) inhibitors. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Performance Comparison: 14,15-EET and sEH Inhibitors in Neurite Outgrowth

The following tables summarize quantitative data from studies investigating the effects of 14,15-EET and sEH inhibitors on neurite outgrowth in various neuronal cell models.

Table 1: Effect of 14,15-EET on Neurite Outgrowth

Cell Type14,15-EET ConcentrationObserved Effect on Neurite OutgrowthReference
PC12 cells (NGF-induced)100 nmol/L240% increase in cell differentiation; 140% increase in neurite extension compared to control[1]
Primary rat hippocampal neurons100 nmol/L150% increase in neurite length compared to control[1]
Primary sensory neurons0.01 - 0.3 µmol/LConcentration-dependent increase in axon outgrowth[2]
Cultured cortical neurons1.0 µmol/LSignificant enhancement of axon outgrowth[2]

Table 2: Enhancement of Neurite Outgrowth by sEH Inhibitors

Cell TypesEH InhibitorConcentrationCombined TreatmentObserved EffectReference
PC12 cells (NGF-induced)sEH inhibitorNot specifiedNot specifiedEnhanced neurite outgrowth[1]
Primary sensory neuronsTUPS0.1 µmol/L0.01 µmol/L 14,15-EETFurther enhanced axonal outgrowth[2]
Cultured cortical neurons4-PCONot specified1.0 µmol/L 14,15-EETFurther enhanced axon outgrowth[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

Neurite Outgrowth Assay

This assay is fundamental for quantifying the effects of compounds on neuronal differentiation and extension.

  • Cell Plating:

    • Neuronal cells (e.g., PC12, primary hippocampal neurons, or iPSC-derived neurons) are seeded onto laminin-coated plates (e.g., 96-well or 384-well) at a predetermined density (e.g., 4,000 cells/well).[3][4]

    • Cells are allowed to adhere for a specified period, typically 1 hour to 24 hours, in a humidified incubator at 37°C with 5% CO2.[1][4]

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing the test compounds (e.g., 14,15-EET, sEH inhibitors) at various concentrations.[1][2]

    • Control wells receive vehicle (e.g., DMSO).[2]

    • For studies involving nerve growth factor (NGF), cells are often pre-treated with NGF to induce differentiation before the addition of test compounds.[1]

  • Incubation:

    • Cells are incubated with the compounds for a duration ranging from 24 to 72 hours to allow for neurite extension.[1][4]

  • Fixation and Staining:

    • At the end of the incubation period, cells are fixed with a solution like 4% paraformaldehyde.

    • Following fixation, cells are permeabilized and stained with neuronal markers, such as antibodies against β-III tubulin or neurofilament, to visualize the neurites.[2]

    • Nuclei are often counterstained with DAPI.

  • Imaging and Analysis:

    • Images of the stained neurons are captured using high-content imaging systems or fluorescence microscopy.[4]

    • Image analysis software is then used to quantify various parameters of neurite outgrowth, including:

      • Total neurite length per neuron

      • Number of neurites per cell

      • Neurite branching

      • Percentage of cells with neurites[5]

Cell Viability Assay

To ensure that the observed effects on neurite outgrowth are not due to cytotoxicity, cell viability assays are often performed in parallel.

  • Treatment: Cells are treated with the same concentrations of compounds as in the neurite outgrowth assay.

  • Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, AlamarBlue®, or Annexin V) is added to the cell culture wells.[3]

  • Measurement: The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader. The signal intensity correlates with the number of viable cells.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in 14,15-EET-mediated neurite outgrowth.

G cluster_0 Neurite Outgrowth Assay Workflow Plating Plate Neuronal Cells Adhesion Allow Cell Adhesion Plating->Adhesion Treatment Treat with 14,15-EET +/- sEH Inhibitor Adhesion->Treatment Incubation Incubate (24-72h) Treatment->Incubation Fix_Stain Fix and Stain Neurons Incubation->Fix_Stain Imaging Image Acquisition Fix_Stain->Imaging Analysis Quantify Neurite Outgrowth Imaging->Analysis

Caption: A typical experimental workflow for a neurite outgrowth assay.

G sEH sEH (soluble Epoxide Hydrolase) DHET 14,15-DHET (inactive) sEH->DHET Produces sEHi sEH Inhibitor sEHi->sEH Inhibits AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 Metabolized by EET 14,15-EET CYP450->EET Produces EET->sEH Degraded by Neurite Neurite Outgrowth EET->Neurite Promotes G EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Neurite Neurite Outgrowth Ca_influx->Neurite Promotes G EET 14,15-EET Receptor Putative Receptor EET->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurite Neurite Outgrowth PKA->Neurite Promotes

References

A Comparative Analysis of EET Regioisomers in Vasodilation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasodilatory effects of different epoxyeicosatrienoic acid (EET) regioisomers, supported by experimental data. EETs, metabolites of arachidonic acid, are potent signaling molecules in the cardiovascular system, with their various regioisomers exhibiting distinct biological activities.

This guide summarizes key quantitative data on the vasodilatory potency of EET regioisomers, details the experimental protocols for their assessment, and illustrates the underlying signaling pathways.

Quantitative Comparison of Vasodilatory Potency

The vasodilatory effects of EET regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—have been evaluated in various vascular beds. The following tables summarize the key quantitative data from studies on human and canine coronary arterioles, providing a comparative overview of their potency and efficacy.

Table 1: Vasodilation Induced by EET Regioisomers in Human Coronary Arterioles [1]

RegioisomerMaximum Dilation (%) at 10⁻⁵ mol/lEC₅₀ (log[M])
8,9-EET67 ± 7Not Reported
11,12-EET67 ± 6Not Reported
14,15-EET45 ± 5Not Reported

Data are presented as mean ± SEM. The maximum vasodilatory responses to 8,9-EET and 11,12-EET were similar, while the maximum response to 14,15-EET was significantly less.[1]

Table 2: Vasodilation Induced by EET Regioisomers in Canine Coronary Arterioles [2][3]

RegioisomerEC₅₀ (log[M])
5,6-EET-10.1
8,9-EET-11.4
11,12-EET-12.7
14,15-EET-11.9

All four EET regioisomers produced potent, concentration-dependent vasodilation in canine coronary arterioles.[2][3] These compounds were found to be approximately 1000 times more potent in these resistance arterioles compared to conduit coronary arteries.[2][3]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparative analysis of EET regioisomers in vasodilation.

Measurement of Vasodilation in Isolated Coronary Arterioles

This protocol is a synthesized methodology based on practices described in the cited literature for assessing the direct effect of EETs on vascular tone.[1][2][3]

1. Vessel Isolation and Preparation:

  • Human or canine coronary arterioles are dissected from surrounding tissue in a cold physiological salt solution (PSS).

  • The isolated arteriole segments (approximately 1-2 mm in length) are transferred to an organ chamber.

  • Vessels are cannulated at both ends with glass micropipettes and secured with sutures.

2. Pressurization and Equilibration:

  • The cannulated arteriole is pressurized to a physiologically relevant intraluminal pressure (e.g., 20-60 mmHg) using a pressure servo-control system.

  • The vessel is superfused with warmed (37°C), gassed (95% O₂/5% CO₂) PSS.

  • The arteriole is allowed to equilibrate for approximately one hour to develop spontaneous myogenic tone.

3. Experimental Procedure:

  • The internal diameter of the arteriole is continuously monitored and recorded using videomicroscopy and a digital dimension analyzer.

  • To assess vessel viability, a pre-constricting agent (e.g., endothelin-1 (B181129) or a thromboxane (B8750289) mimetic like U-46619) is added to the superfusate to achieve a stable submaximal constriction (typically 30-60% of the resting diameter).[3]

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the EET regioisomers to the superfusate.

  • The vessel diameter is recorded at each concentration after a stable response is achieved.

4. Data Analysis:

  • Vasodilation is expressed as a percentage of the pre-constricted tone, where 100% represents the baseline diameter before pre-constriction.

  • The half-maximal effective concentration (EC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways in EET-Mediated Vasodilation

EETs primarily induce vasodilation by hyperpolarizing vascular smooth muscle cells (VSMCs).[4][5] This hyperpolarization is mainly achieved through the activation of large-conductance calcium-activated potassium (BKCa) channels.[1][2][3]

The following diagram illustrates the signaling cascade initiated by EETs leading to vasodilation.

EET_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs EET Regioisomers CYP450->EETs EETs_target EETs EETs->EETs_target Paracrine Signaling GPCR GPCR? EETs_target->GPCR Gs Gαs GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation BKCa BKCa Channel PKA->BKCa Phosphorylation & Activation K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of EET-mediated vasodilation.

This diagram illustrates that EETs, produced in endothelial cells, act on vascular smooth muscle cells.[5] While a specific G-protein coupled receptor (GPCR) has been postulated, its identity is not yet fully confirmed. The activation of a Gs protein-coupled pathway leads to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn phosphorylates and opens BKCa channels.[6] The subsequent efflux of potassium ions (K+) causes hyperpolarization of the cell membrane, leading to the relaxation of the smooth muscle and, consequently, vasodilation.[2][3]

The following workflow diagram outlines the experimental process for comparing the vasodilatory effects of EET regioisomers.

Experimental_Workflow Vessel_Isolation Vessel Isolation (Coronary Arterioles) Cannulation Cannulation & Mounting in Organ Chamber Vessel_Isolation->Cannulation Pressurization Pressurization & Equilibration Cannulation->Pressurization Pre_constriction Pre-constriction (e.g., Endothelin-1) Pressurization->Pre_constriction EET_Application Cumulative Application of EET Regioisomers Pre_constriction->EET_Application Data_Acquisition Videomicroscopy & Diameter Measurement EET_Application->Data_Acquisition Data_Analysis Data Analysis (% Dilation, EC50) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Regioisomer Potency Data_Analysis->Comparison

Caption: Experimental workflow for EET regioisomer comparison.

References

Validating 14,15-EET Signaling: A Comparative Guide to G-Protein Inhibitors and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the signaling pathways of 14,15-epoxyeicosatrienoic acid (14,15-EET), discerning the precise G-protein coupling of its target receptor is a critical step. This guide provides a comprehensive comparison of traditional G-protein inhibitors and alternative validation methods, supported by experimental data and detailed protocols to aid in the robust characterization of 14,15-EET-mediated signaling events.

14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, exerts a wide range of biological effects, including vasodilation, anti-inflammatory responses, and regulation of cell proliferation.[1] These effects are primarily initiated by its interaction with G-protein coupled receptors (GPCRs), although a specific high-affinity receptor remains to be definitively identified. Current evidence suggests that 14,15-EET can activate several low-affinity prostaglandin (B15479496) receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This implicates the involvement of the stimulatory G-protein, Gs. However, to fully elucidate the signaling cascade, it is essential to employ specific inhibitors and validation assays to confirm the identity and contribution of the involved G-protein subtypes.

Unmasking G-Protein Involvement with Classical Inhibitors

Cholera toxin (CTX) and pertussis toxin (PTX) are invaluable tools for differentiating between the major G-protein families, Gs and Gi/o, respectively. CTX catalyzes the ADP-ribosylation of the α-subunit of Gs, locking it in a constitutively active state and leading to a persistent elevation of cAMP.[3] Conversely, PTX ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with GPCRs and thereby blocking their inhibitory effect on adenylyl cyclase.[4]

Comparative Efficacy of G-Protein Inhibitors in 14,15-EET Signaling

While direct quantitative comparisons of CTX and PTX on 14,15-EET-induced signaling are limited in the literature, existing studies provide strong evidence for the involvement of Gs. Treatment of cells with cholera toxin has been shown to attenuate the binding of 14,15-EET, suggesting that the 14,15-EET receptor is coupled to a Gs protein and that this coupling is modulated by the activation state of Gs.

InhibitorTarget G-ProteinMechanism of ActionReported Effect on 14,15-EET Signaling
Cholera Toxin (CTX) GsADP-ribosylation of Gαs, leading to constitutive activation.Attenuates 14,15-EET binding, consistent with Gs coupling.
Pertussis Toxin (PTX) Gi/oADP-ribosylation of Gαi/o, preventing receptor coupling.Limited direct evidence in 14,15-EET signaling.

Visualizing the Signaling Cascade

To better understand the interplay of these components, the following diagrams illustrate the 14,15-EET signaling pathway and the mechanisms of G-protein inhibitors.

14_15_EET_Signaling_Pathway cluster_membrane Plasma Membrane 14_15_EET 14,15-EET GPCR GPCR (e.g., Prostaglandin Receptor) 14_15_EET->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Figure 1. Simplified 14,15-EET signaling pathway via a Gs-coupled GPCR.

G_Protein_Inhibitor_Mechanisms cluster_CTX Cholera Toxin (CTX) Action cluster_PTX Pertussis Toxin (PTX) Action CTX Cholera Toxin Gs_alpha_GTP Gαs-GTP (Active) CTX->Gs_alpha_GTP ADP-ribosylates Gs_alpha_GDP Gαs-GDP (Inactive) Gs_alpha_GDP->Gs_alpha_GTP GTP binding Gs_alpha_GTP->Gs_alpha_GDP GTP hydrolysis (blocked by CTX) ADP_ribose ADP-ribose PTX Pertussis Toxin Gi_alpha_GDP Gαi/o-GDP (Inactive) PTX->Gi_alpha_GDP ADP-ribosylates GPCR_Gi GPCR-Gαi/o Interaction Gi_alpha_GDP->GPCR_Gi Interaction (Blocked by PTX)

Figure 2. Mechanisms of action for Cholera Toxin and Pertussis Toxin.

Alternative Validation Methods

Beyond classical inhibitors, a suite of modern assays offers more direct and quantitative approaches to dissecting GPCR signaling.

  • GTPγS Binding Assay: This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. An increase in [³⁵S]GTPγS binding in the presence of 14,15-EET would directly demonstrate G-protein activation. This assay can be coupled with the use of G-protein-specific antibodies to identify the particular Gα subunit involved.

  • β-Arrestin Recruitment Assays: GPCR activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling. Assays like the PathHunter® β-arrestin assay provide a quantitative measure of this recruitment and can serve as an alternative or complementary readout of receptor activation.[5] This is particularly useful for identifying biased agonism, where a ligand may preferentially activate G-protein or β-arrestin pathways.

AssayPrincipleAdvantagesDisadvantages
GTPγS Binding Measures binding of non-hydrolyzable [³⁵S]GTPγS to activated G-proteins.Direct measure of G-protein activation; can be made specific with antibodies.Requires radiolabeled materials; performed on membrane preparations.
β-Arrestin Recruitment Measures recruitment of β-arrestin to the activated GPCR.G-protein independent readout; high-throughput formats available (e.g., PathHunter®).[5]Does not directly measure G-protein activation; may not be relevant for all GPCRs.
cAMP Measurement Quantifies the level of intracellular cAMP produced upon receptor activation.Direct measure of adenylyl cyclase activity; various sensitive assay kits available.Indirect measure of G-protein activation; can be influenced by other signaling pathways.
ERK Phosphorylation Measures the phosphorylation of downstream kinases like ERK.Measures a downstream functional response.Indirect and can be activated by multiple pathways.

Experimental Protocols

GTPγS Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GPCR of interest.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Setup: In a 96-well plate, add cell membranes, 14,15-EET (or other ligands), and [³⁵S]GTPγS. To test the effect of inhibitors, pre-incubate membranes with PTX or CTX.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the ligand concentration.

PathHunter® β-Arrestin Recruitment Assay
  • Cell Culture: Use a cell line stably co-expressing the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

  • Cell Plating: Plate the cells in a 96-well assay plate and incubate overnight.

  • Ligand Addition: Add 14,15-EET or other test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.

  • Luminescence Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data and plot the response against the ligand concentration.

Experimental_Workflow cluster_Inhibitor G-Protein Inhibitor Validation cluster_Alternative Alternative Validation Methods Cell_Culture_Inhibitor Cell Culture expressing target GPCR Inhibitor_Treatment Pre-incubate with CTX or PTX Cell_Culture_Inhibitor->Inhibitor_Treatment Ligand_Stimulation_Inhibitor Stimulate with 14,15-EET Inhibitor_Treatment->Ligand_Stimulation_Inhibitor Downstream_Assay Measure downstream signal (e.g., cAMP) Ligand_Stimulation_Inhibitor->Downstream_Assay Analysis_Inhibitor Compare response with and without inhibitor Downstream_Assay->Analysis_Inhibitor Cell_Culture_Alt Cell line with specific assay components Ligand_Stimulation_Alt Stimulate with 14,15-EET Cell_Culture_Alt->Ligand_Stimulation_Alt Assay_Execution Perform specific assay (GTPγS, β-arrestin, etc.) Ligand_Stimulation_Alt->Assay_Execution Direct_Measurement Directly quantify molecular event Assay_Execution->Direct_Measurement

Figure 3. General experimental workflows for validating 14,15-EET signaling.

Conclusion

Validating the G-protein signaling pathway of 14,15-EET is crucial for understanding its physiological roles and for the development of novel therapeutics. While classical G-protein inhibitors like cholera and pertussis toxins provide valuable initial insights, a multi-faceted approach employing more direct and quantitative methods such as GTPγS binding and β-arrestin recruitment assays is recommended for a comprehensive and robust characterization of the 14,15-EET signaling cascade. The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. By combining these powerful techniques, researchers can confidently delineate the intricate signaling networks governed by this important lipid mediator.

References

A Comparative Analysis of 14,15-EET and its Metabolite 14,15-DHET in PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary of Comparative Efficacy

Experimental evidence consistently demonstrates that the biological activity of 14,15-EET as a PPARα agonist is largely indirect, requiring its metabolic conversion to 14,15-DHET by the enzyme soluble epoxide hydrolase (sEH). Direct comparison in cellular assays shows that 14,15-DHET is a potent endogenous activator of PPARα, while the effect of 14,15-EET is substantially weaker and dependent on the presence of active sEH.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from comparative studies on the activation of PPARα by 14,15-EET and 14,15-DHET.

Parameter14,15-EET14,15-DHETReference Compound (Wy-14643)Source
PPARα Activation (Fold Increase in Luciferase Activity at 10 µM) ~3-fold~12-fold~12-fold (at 20 µM)[1][2]
Binding Affinity (Kd) to PPARα Ligand Binding Domain Not reported1.4 µMNot reported in this study[1][2]
Effect on CPT1A mRNA Expression (PPARα target gene) Not reportedIncreased expressionIncreased expression[2]
Dependence on Soluble Epoxide Hydrolase (sEH) Yes (activity abrogated by sEH inhibitor)NoNo[1][2]

Signaling Pathway and Metabolism

The activation of PPARα by 14,15-EET is a two-step process. First, 14,15-EET is metabolized by soluble epoxide hydrolase (sEH) into 14,15-DHET. Subsequently, 14,15-DHET binds to the ligand-binding domain of PPARα, leading to its activation. Activated PPARα then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_metabolism Metabolism cluster_activation PPARα Activation 14,15-EET 14,15-EET sEH sEH 14,15-EET->sEH 14,15-DHET 14,15-DHET sEH->14,15-DHET PPARa_inactive PPARα (inactive) 14,15-DHET->PPARa_inactive Binds to LBD PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR RXR PPARa_active->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Regulates

Metabolism of 14,15-EET and subsequent PPARα activation pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Fang et al. (2006).[1][2]

PPARα Activation Assay (Transient Transfection and Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PPARα by measuring the expression of a reporter gene (luciferase) under the control of a PPARα-responsive promoter.

Experimental Workflow:

G Cell_Culture 1. COS-7 Cell Culture (DMEM, 10% FBS) Transfection 2. Co-transfection (pCMX-mPPARα, pACOX-luc, pSV-β-gal) Cell_Culture->Transfection Incubation 3. Incubation with Compounds (18 hours) Transfection->Incubation Lysis 4. Cell Lysis Incubation->Lysis Assay 5. Luciferase & β-gal Assays Lysis->Assay Analysis 6. Data Analysis (Normalize Luciferase to β-gal) Assay->Analysis

References

Unmasking the 14,15-EET Receptor: A Comparative Guide to Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key antagonists used to probe the elusive 14,15-epoxyeicosatrienoic acid (14,15-EET) receptor. We delve into the experimental data, detailed protocols, and signaling pathways that are pivotal in confirming receptor binding and elucidating the downstream effects of this important lipid mediator.

14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling molecule with diverse physiological roles, including vasodilation, anti-inflammation, and cardioprotection. The identification and characterization of a specific, high-affinity receptor for 14,15-EET has been a long-standing goal in the field. The use of selective antagonists has been instrumental in these efforts, providing crucial evidence for receptor-mediated actions and helping to dissect the intricate signaling cascades involved. This guide focuses on the most widely studied antagonists, presenting a comparative analysis of their efficacy and the experimental frameworks used for their validation.

Comparative Analysis of 14,15-EET Antagonists

The development of competitive antagonists has been a cornerstone in the pharmacological characterization of the putative 14,15-EET receptor. Below is a summary of the key antagonists and their reported experimental data.

AntagonistChemical NameExperimental ModelKey FindingsQuantitative Data
14,15-EEZE 14,15-epoxyeicosa-5(Z)-enoic acidBovine coronary arteriesInhibits 14,15-EET-induced vasorelaxation.[1]At 10 µM, significantly inhibits relaxation to all EET regioisomers, with the most potent effect against 14,15-EET.[1]
Canine heartAbolishes the cardioprotective effects of exogenous 11,12-EET and 14,15-EET.[2][3]-
14,15-EEZE-mSI 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimideBovine coronary arteriesMore potent antagonist than 14,15-EEZE; selectively inhibits relaxation to 14,15-EET and 5,6-EET.[4][5]10 µM 14,15-EEZE-mSI significantly inhibits vasorelaxation induced by 14,15-EET and 5,6-EET, but not 11,12- or 8,9-EET.[4][5]
Bovine coronary artery smooth muscle cellsBlocks 14,15-EET-induced activation of large-conductance, calcium-activated K+ (BKCa) channels.[4][5]100 nM 14,15-EEZE-mSI blocked the 100 nM 14,15-EET-induced activation of BKCa channels.[4][5]

While the search for a high-affinity G-protein coupled receptor (GPCR) for 14,15-EET is ongoing, some studies suggest low-affinity interactions with other receptors. For instance, 14,15-EET has been shown to activate the free fatty acid receptor GPR40 with an EC50 of 0.58 ± 0.08 μM in HEK293 cells overexpressing the receptor.[6][7] Additionally, there is evidence for cross-talk with prostaglandin (B15479496) receptors, though these are also considered low-affinity interactions.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of 14,15-EET antagonists.

Radioligand Binding Assay for Receptor Affinity

This protocol is adapted from studies characterizing [3H]-14,15-EET binding in U937 cell membranes.[11]

1. U937 Cell Membrane Preparation:

  • Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes (typically 20-50 µg of protein per well), a fixed concentration of [3H]-14,15-EET (usually at or below its Kd), and a range of concentrations of the unlabeled antagonist (e.g., 14,15-EEZE or 14,15-EEZE-mSI).

  • To determine non-specific binding, include wells with a high concentration of unlabeled 14,15-EET.

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each antagonist concentration.

  • Determine the IC50 value of the antagonist from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Bovine Coronary Artery Vasorelaxation Assay

This ex vivo functional assay is a gold standard for assessing the vasoactive properties of EETs and their antagonists.[1][4][12]

1. Preparation of Arterial Rings:

  • Obtain fresh bovine hearts from a local abattoir and dissect the left anterior descending coronary artery.

  • Place the artery in ice-cold Krebs-Henseleit (KH) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

  • Carefully clean the artery of surrounding connective and adipose tissue.

  • Cut the artery into rings of approximately 3-5 mm in length.

  • For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.

2. Isometric Tension Measurement:

  • Mount the arterial rings in organ baths containing KH buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 5 grams, with periodic washes with fresh KH buffer.

  • After equilibration, pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619 (e.g., 10-30 nM), to induce a stable contraction.

3. Antagonist Evaluation:

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of 14,15-EET to generate a concentration-response curve.

  • To test the effect of an antagonist, pre-incubate a separate set of pre-constricted rings with the antagonist (e.g., 14,15-EEZE or 14,15-EEZE-mSI) for a specific period (e.g., 20-30 minutes) before constructing the 14,15-EET concentration-response curve.

  • Record the relaxation responses as a percentage of the pre-contraction induced by U46619.

  • Compare the concentration-response curves in the absence and presence of the antagonist to determine the inhibitory effect. A rightward shift in the curve is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The binding of 14,15-EET to its putative receptor initiates a cascade of intracellular events. The diagrams below, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for characterizing antagonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 14_15_EET 14_15_EET Putative_GPCR Putative GPCR 14_15_EET->Putative_GPCR Binds MMP MMP Putative_GPCR->MMP Activates (transactivation) Gs_alpha Gαs Putative_GPCR->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates EGFR EGFR ERK ERK EGFR->ERK Activates PI3K PI3K EGFR->PI3K Activates pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF Cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF Releases HB_EGF->EGFR Binds Gs_alpha->AC Activates PKA PKA cAMP->PKA Activates Downstream_Effects_PKA Vasodilation, Anti-inflammation PKA->Downstream_Effects_PKA Phosphorylates Targets Downstream_Effects_ERK Downstream_Effects_ERK ERK->Downstream_Effects_ERK Cell Proliferation & Migration Akt Akt PI3K->Akt Activates Downstream_Effects_Akt Downstream_Effects_Akt Akt->Downstream_Effects_Akt Cell Survival & Growth

Caption: Proposed signaling pathways of 14,15-EET.

G cluster_workflow Experimental Workflow for Antagonist Characterization A Hypothesize Antagonist (e.g., 14,15-EEZE) B Radioligand Binding Assay (Competitive) A->B C Functional Assay (e.g., Vasorelaxation) A->C D Determine Ki from IC50 B->D E Schild Analysis (pA2) C->E F Assess Downstream Signaling (e.g., cAMP, pERK) C->F G Confirm Antagonism D->G E->G F->G H Specificity Testing (vs. other receptors) G->H I In Vivo Validation H->I

Caption: Workflow for characterizing a novel 14,15-EET antagonist.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (±)14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (±)14,15-Epoxyeicosatrienoic acid (EET), a bioactive lipid metabolite. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to assess the hazards and utilize appropriate Personal Protective Equipment (PPE). The primary hazards are often associated with the solvent in which the (±)14,15-EET is supplied.[1]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

All work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Plan

1. Waste Identification and Segregation:

Proper segregation of chemical waste is the first critical step.[2]

  • Liquid Waste: Collect all solutions containing (±)14,15-EET, including unused stock solutions, spent cell culture media, and solvent waste from analytical instruments (e.g., HPLC), in a designated hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE).[2] Do not mix this waste with incompatible chemicals.[2]

  • Solid Waste: Dispose of contaminated labware, such as pipette tips, culture plates, and gloves, in a designated solid hazardous waste container.[1]

2. Waste Container Labeling:

Properly label all waste containers as soon as waste is added.[3] The label should include:

  • The words "Hazardous Waste".

  • The full names of all chemical constituents, without abbreviations (e.g., Ethanol, this compound).[1]

  • The approximate percentages or volumes of each constituent.[1]

  • The associated hazards (e.g., Flammable, Toxic).[1]

  • The date when waste was first added to the container.

  • Your name and laboratory contact information.

3. Storage in a Satellite Accumulation Area (SAA):

Store the labeled waste container in a designated SAA within your laboratory, near the point of generation.[1] This could be a designated area on a benchtop or within a chemical fume hood.[1] Ensure the container is tightly closed except when adding waste.

4. Waste Pickup and Disposal:

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour chemical waste down the drain.[3]

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal, such as specific concentration limits for drain disposal or reportable quantities, are not available. The guiding principle is to treat all quantities of this compound and its solutions as hazardous waste.

Data PointValue
Concentration Limits for Sewer Disposal Not permissible; treat as hazardous waste.
Reportable Quantity (RQ) Not established; consult institutional EHS.

Experimental Protocols

For very small quantities of aqueous solutions containing (±)14,15-EET, neutralization may be considered by trained personnel, though direct disposal as hazardous waste is the preferred and often required method.[2][4] This procedure is not suitable for solutions in organic solvents.

Generalized Neutralization Protocol for Aqueous Solutions:

  • Dilution: In a well-ventilated fume hood, dilute the acidic or basic aqueous solution with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate or sodium hydroxide) while stirring continuously.[2]

  • pH Monitoring: Monitor the pH using a calibrated pH meter or pH strips. The target pH should be within the neutral range, typically between 6.0 and 8.0.[2]

  • Disposal: Once neutralized, consult your institutional guidelines for the proper disposal of the resulting solution, which may include flushing to the sewer with a large amount of water.[4]

Disposal Workflow and Spill Management

The following diagrams illustrate the decision-making process for the proper disposal of (±)14,15-EET and the immediate actions to take in the event of a spill.

cluster_0 Disposal Workflow for this compound start Identify Waste Containing (±)14,15-EET waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Plates) waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid label_waste Label Container with Contents and Hazards collect_liquid->label_waste collect_solid->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request Pickup by Institutional EHS store_saa->request_pickup

Caption: Disposal workflow for this compound waste.

cluster_1 Spill Management Protocol spill Spill Occurs evacuate Evacuate and Alert Personnel spill->evacuate ventilate Ensure Area is Well-Ventilated evacuate->ventilate contain Contain Spill with Absorbent Material ventilate->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose

Caption: Immediate steps for managing a spill of (±)14,15-EET.

References

Essential Safety and Operational Guide for Handling (±)14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Information

While the toxicological properties of (±)14,15-Epoxyeicosatrienoic acid are not fully characterized, it is a bioactive lipid metabolite.[1] It is often supplied in an organic solvent, such as ethanol, and therefore, the hazards of the solvent are a primary concern.[2][3] All handling of the neat compound or its solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications & Best Practices
Eyes & Face Safety Goggles, Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during the preparation or transfer of larger volumes.[4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for incidental contact. For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately after contamination.[4][5]
Body Laboratory CoatA flame-resistant lab coat is recommended, especially when working with flammable solvents. Ensure the coat is fully buttoned.[4]
Respiratory Fume Hood or RespiratorAll handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator may be necessary.[5]
Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard workflow for handling this compound from receipt to experimental use.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the product name and storage conditions on the label match your order.

  • Storage : Store the compound at the temperature recommended by the manufacturer, typically -20°C or -80°C for eicosanoids to prevent degradation.[3][6] Keep the container tightly sealed and in its original packaging.

  • Preparation of Stock Solutions :

    • Perform all work with the neat compound or concentrated solutions in a chemical fume hood.[4]

    • Use appropriate solvents as recommended by the supplier. This compound is often soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][7]

    • When weighing the solid form, do so carefully to avoid generating dust.[5]

  • Experimental Use :

    • Continue to work in a fume hood when diluting stock solutions to working concentrations.

    • Ensure all glassware and equipment are clean and dry to prevent contamination.

    • Keep containers sealed when not in use to minimize evaporation and potential exposure.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Identification and Segregation :

    • Liquid Waste : Collect all unused solutions and solvent waste from procedures (e.g., HPLC) in a designated, properly labeled hazardous waste container.[2]

    • Solid Waste : Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a separate, designated hazardous waste container.[2][4]

  • Waste Container Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and list all chemical constituents by their full names with approximate percentages.[2]

    • Indicate the associated hazards (e.g., Flammable, Toxic).

  • Storage of Waste :

    • Store labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[2]

  • Disposal Request :

    • Once a waste container is full, or after an extended period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[2]

Spill Management

In the event of a spill:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[8]

  • Clean-up : Carefully collect the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose : All materials used for cleanup should be disposed of as hazardous waste.[8]

Quantitative Data
Property Value Reference
Molecular Formula C₂₀H₃₂O₃[3][9]
Molecular Weight 320.5 g/mol [3][9]
Storage Temperature -20°C[3][7]
Solubility DMF: >50 mg/ml, DMSO: >50 mg/ml, Ethanol: >50 mg/ml, PBS (pH 7.2): >1 mg/ml[3][7]

Note: Specific occupational exposure limits (OELs) for this compound have not been established. Handling procedures should be based on a precautionary approach, considering the hazards of the solvent and the potential bioactivity of the compound.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Don PPE: Lab Coat, Goggles, Gloves fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Solid or Measure Solution fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute Transfer to Experimentation experiment Perform Experiment dilute->experiment segregate Segregate Waste: Liquid and Solid experiment->segregate Generate Waste label_waste Label Hazardous Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for EHS Pickup store_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)14,15-Epoxyeicosatrienoic acid
Reactant of Route 2
(±)14,15-Epoxyeicosatrienoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。